molecular formula C12H18N2O4 B1397992 Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate CAS No. 1105663-96-4

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Número de catálogo: B1397992
Número CAS: 1105663-96-4
Peso molecular: 254.28 g/mol
Clave InChI: OZRWQLNFGSPWGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWQLNFGSPWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732386
Record name 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105663-96-4
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1105663-96-4

Molecular Formula: C₁₂H₁₈N₂O₄

Molecular Weight: 254.28 g/mol

Introduction

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a specialized chemical intermediate of significant interest to researchers and scientists in the field of drug discovery and development. Its rigid azetidine core, coupled with the synthetically versatile cyano and ethyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled manipulation of the azetidine nitrogen, a key feature in multi-step synthetic pathways. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some physical properties like melting and boiling points are not extensively reported in the literature, the available data provides a foundational understanding of the compound.

PropertyValueSource
CAS Number 1105663-96-4[1]
Molecular Formula C₁₂H₁₈N₂O₄[1]
Molecular Weight 254.28 g/mol [1]
Synonyms 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate, 1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate[1]
Appearance Not specified (likely a solid or oil)
Purity Commercially available up to 97%[1]
Storage Conditions Sealed in a dry environment at room temperature[1]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A plausible synthetic route begins with the protection of 3-azetidinol, followed by oxidation to the corresponding ketone, 1-Boc-3-azetidinone. Subsequent reaction with a cyanide source and an ethyl cyanoformate or a similar reagent would yield the target molecule.

A related and well-documented precursor is 1-Boc-3-cyanoazetidine, which serves as a crucial intermediate.[1][2] The synthesis of this precursor often involves the cyanation of a suitable azetidine derivative. The esterification of the related 1-Boc-3-cyanoazetidine-3-carboxylic acid would be a direct method to obtain the ethyl ester.[3]

The general reaction workflow can be visualized as follows:

Synthesis_Workflow A 1-Boc-3-azetidinone B Intermediate (e.g., cyanohydrin) A->B Cyanation C 1-Boc-3-cyanoazetidine-3-carboxylic acid B->C Hydrolysis/Modification D This compound C->D Esterification

Caption: A generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties to drug candidates. The incorporation of a cyano group provides a handle for a variety of chemical transformations, making this compound a versatile building block.

The primary application of this compound lies in the synthesis of novel heterocyclic compounds for drug discovery.[1] The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form more complex ring systems. The ethyl ester can be hydrolyzed or converted to other functional groups. These transformations allow for the exploration of a wide chemical space around the azetidine core.

The parent compound, 1-Boc-3-cyanoazetidine, is highlighted for its role in custom synthesis projects aimed at developing new inhibitors, modulators, and other pharmacologically active agents.[1] By extension, the ethyl ester derivative serves a similar purpose, offering an alternative reactive handle for molecular elaboration.

Applications cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Therapeutic Areas This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Cycloaddition Cycloaddition This compound->Cycloaddition Amidation Amidation This compound->Amidation Oncology Oncology Hydrolysis->Oncology Infectious Diseases Infectious Diseases Hydrolysis->Infectious Diseases Neurological Disorders Neurological Disorders Hydrolysis->Neurological Disorders Reduction->Oncology Reduction->Infectious Diseases Reduction->Neurological Disorders Cycloaddition->Oncology Cycloaddition->Infectious Diseases Cycloaddition->Neurological Disorders Amidation->Oncology Amidation->Infectious Diseases Amidation->Neurological Disorders

Caption: Potential applications stemming from the core intermediate.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals corresponding to the tert-butyl group of the Boc protecting group, the ethyl group of the ester, and the protons of the azetidine ring.

    • ¹³C NMR would show characteristic peaks for the carbonyls of the Boc and ester groups, the nitrile carbon, and the carbons of the azetidine ring and the protecting and ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the C=O stretching of the carbamate and the ester, as well as a characteristic C≡N stretching vibration for the nitrile group.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the closely related precursor, 1-Boc-3-cyanoazetidine, caution should be exercised when handling this compound. The precursor is noted to potentially cause respiratory irritation and be toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring, a protecting group, and two distinct reactive functionalities offers chemists a powerful tool for the synthesis of novel and complex molecules. While detailed public data on its physical properties and safety are limited, its utility can be inferred from the extensive research on related azetidine derivatives. As the demand for novel therapeutics continues to grow, the importance of such specialized intermediates in the drug development pipeline is likely to increase.

References

physical and chemical properties of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Azetidine Scaffold

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, coupled with the orthogonal reactivity of the cyano and ethyl ester functionalities, and the presence of the readily cleavable Boc protecting group, makes it a versatile intermediate for the synthesis of novel small molecules with potential therapeutic applications. The azetidine motif is a privileged structure in modern drug design, often imparting favorable pharmacokinetic properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. This guide provides a comprehensive overview of the known and inferred physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from structurally related molecules to offer a predictive yet scientifically grounded perspective.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from analogous compounds.

PropertyValueSource/Basis of Inference
CAS Number 1105663-96-4[1][2][3]
Molecular Formula C₁₂H₁₈N₂O₄[1][3]
Molecular Weight 254.28 g/mol [1][3]
Appearance Likely a solid at room temperatureInferred from the solid nature of the analogous 1-Boc-3-cyanoazetidine-3-carboxylic acid and Ethyl (S)-N-Boc-piperidine-3-carboxylate.[4][5]
Melting Point Not availableData for the analogous Ethyl (S)-N-Boc-piperidine-3-carboxylate is 35-40 °C.[5][6]
Boiling Point Not availablePredicted boiling point for the related Ethyl 1-BOC-azetidine-3-carboxylate is 286.7±33.0°C at 760 mmHg.[7]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Based on the general solubility of Boc-protected amino esters.
Predicted XLogP3 1.2Inferred from the structurally similar Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate.[8]

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to this compound can be conceptualized based on established methodologies for the functionalization of azetidine rings. A key intermediate for this synthesis is a suitably protected 3-azetidinone.

Proposed Synthetic Workflow

Synthesis_Workflow A 1-Boc-3-azetidinone C Intermediate Adduct A->C Knoevenagel Condensation B Ethyl cyanoacetate B->C D This compound C->D Michael Addition

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-2-(1-Boc-azetidin-3-ylidene)acetate

This initial step involves the condensation of 1-Boc-3-azetidinone with ethyl cyanoacetate. This reaction is typically base-catalyzed, leading to the formation of an α,β-unsaturated cyanoester.

  • To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Heat the reaction mixture to reflux, equipped with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, Ethyl 2-cyano-2-(1-Boc-azetidin-3-ylidene)acetate.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial to drive the equilibrium of the Knoevenagel condensation towards the product by removing water. A weak base is employed to facilitate the deprotonation of the active methylene group of ethyl cyanoacetate without promoting side reactions.

Step 2: Michael Addition for the Formation of this compound

While the initial thought might be a direct functionalization, a more plausible route involves the reduction of the exocyclic double bond formed in the Knoevenagel condensation. However, a more direct approach to a related compound involves nucleophilic addition to a suitable precursor. An alternative and more direct synthesis could involve the cyanation of a suitable precursor.

Alternative Protocol: Cyanation of a Precursor

  • Start with a precursor such as 1-Boc-3-iodoazetidine.

  • Perform a nucleophilic substitution with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO.[9]

  • The resulting tert-butyl 3-cyanoazetidine-1-carboxylate can then be further functionalized.[9]

This highlights the versatility of azetidine chemistry, where multiple synthetic strategies can be envisioned.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three primary functional groups: the Boc-protected amine, the ethyl ester, and the nitrile.

Reactivity_Hub main This compound Nitrile Ester Amine sub_n Hydrolysis to Carboxylic Acid Reduction to Amine Cycloadditions main:n->sub_n Versatile transformations sub_e Hydrolysis to Carboxylic Acid Amidation Transesterification main:e->sub_e Standard ester chemistry sub_a Deprotection (TFA, HCl) Further N-functionalization main:a->sub_a Unmasking the secondary amine

Caption: Reactivity profile of the core functional groups.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine of the azetidine ring. This allows for subsequent N-functionalization, such as alkylation, acylation, or arylation, at a later stage in a synthetic sequence.

  • Ethyl Ester: The ethyl ester is susceptible to standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Amidation with various amines can be achieved to introduce further diversity. Transesterification is also a possibility.

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The electrophilic nature of the nitrile carbon allows for nucleophilic attack, which is a key step in the synthesis of various heterocyclic systems.[10]

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).

  • Boc Protons: A singlet around 1.4 ppm integrating to 9 protons.

  • Azetidine Ring Protons: A set of multiplets in the range of 3.5-4.5 ppm.

¹³C NMR (Predicted):

  • Ester Carbonyl: A signal around 170 ppm.

  • Nitrile Carbon: A signal in the region of 115-120 ppm.

  • Boc Carbonyl: A signal around 155 ppm.

  • Boc Quaternary Carbon: A signal around 80 ppm.

  • Boc Methyl Carbons: A signal around 28 ppm.

  • Ethyl Ester Carbons: Signals around 62 ppm (O-CH₂) and 14 ppm (CH₃).

  • Azetidine Ring Carbons: Signals in the range of 40-60 ppm.

FT-IR (Predicted):

  • Nitrile (C≡N) Stretch: A sharp absorption band around 2240 cm⁻¹.

  • Ester Carbonyl (C=O) Stretch: A strong absorption band around 1740 cm⁻¹.

  • Boc Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm⁻¹.

  • C-H Stretches: Absorption bands in the range of 2850-3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The azetidine ring is a key component of numerous biologically active compounds. This building block provides a ready-made scaffold that can be further elaborated to explore new chemical space in drug discovery programs.[11]

  • Introduction of a Quaternary Center: The presence of both a cyano and an ethyl carboxylate group on the same carbon atom of the azetidine ring creates a quaternary center. This structural feature can be important for locking in specific conformations and for interacting with biological targets.

  • Versatile Intermediate: The orthogonal reactivity of the functional groups allows for a stepwise and controlled modification of the molecule, making it an ideal intermediate for the synthesis of complex target molecules in a drug discovery pipeline.[10]

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. Based on safety data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[12][13] If inhaled, move to fresh air.[12][13] If ingested, seek medical attention.

References

A Senior Application Scientist's Guide to the Structure Elucidation and Confirmation of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, small heterocyclic scaffolds such as azetidines are invaluable building blocks due to the favorable physicochemical properties they impart to lead compounds.[1][2] Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a densely functionalized azetidine derivative with significant potential in medicinal chemistry. The precise and unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its application in any research or development pipeline. This technical guide outlines a rigorous, multi-technique, self-validating framework for the complete structure elucidation and confirmation of this target molecule. We will detail not only the requisite experimental protocols but also the scientific rationale that underpins the selection and sequencing of these analytical methods, ensuring the highest degree of scientific integrity.

The Imperative of a Multi-Angled Analytical Approach

Relying on a single analytical technique for structure confirmation is fraught with risk. Spectroscopic or chromatographic data, when viewed in isolation, can sometimes be ambiguous or misleading. A robust structural proof is built by accumulating and cross-validating evidence from orthogonal analytical techniques. Each method interrogates a different physical property of the molecule—mass, atomic connectivity, functional group vibrations, purity, and 3D arrangement. When the data from all these independent analyses converge to support a single, consistent structure, we achieve a high degree of confidence in the assignment. This integrated strategy forms a self-validating system, which is the bedrock of trustworthy and reproducible science.

The logical workflow for this approach is visualized below, demonstrating how each piece of analytical data contributes to the final, confirmed structure.

G cluster_0 Initial Hypothesis cluster_1 Primary Characterization cluster_2 Detailed Structural Mapping cluster_3 Purity & Final Confirmation Proposed_Structure Proposed Structure: This compound HRMS HRMS (Elemental Composition) Proposed_Structure->HRMS Initial Checks FTIR FTIR (Functional Groups) Proposed_Structure->FTIR Initial Checks NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Environments) HRMS->NMR_1D Confirms Formula FTIR->NMR_1D Confirms FGs NMR_2D 2D NMR (COSY, HSQC) (Atom Connectivity) NMR_1D->NMR_2D Assign Signals HPLC HPLC-UV/PDA (Purity Assessment) NMR_2D->HPLC Confirms Connectivity XRD SC-XRD (Absolute 3D Structure) (Gold Standard) NMR_2D->XRD Material for Crystallization HPLC->XRD Material for Crystallization Confirmed_Structure Unambiguously Confirmed Structure & Purity HPLC->Confirmed_Structure Verifies Purity XRD->Confirmed_Structure Definitive Proof

Caption: Integrated workflow for structure elucidation.

Part I: Foundational Data - Molecular Formula and Functional Groups

The first step is to verify the most fundamental properties of the molecule: its elemental composition and the key functional groups it contains. This is efficiently achieved with High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard mass spectrometry because of its ability to measure mass-to-charge ratios (m/z) with extremely high precision (typically to within 5 parts per million).[3] This level of accuracy allows for the unambiguous determination of a molecule's elemental composition, as the minute mass differences between isotopes (e.g., ¹²C vs. ¹³C, ¹⁶O vs. ¹⁸O) result in a unique "exact mass" for a given molecular formula.[4] This provides the first critical validation of the proposed structure.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Introduce the sample into the ESI source. A soft ionization technique like ESI is crucial as it minimizes fragmentation, ensuring the molecular ion ([M+H]⁺ or [M+Na]⁺) is the most abundant species.

  • Mass Analysis: Analyze the ions using a TOF mass analyzer, which is capable of the high resolution required.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation & Interpretation: The primary output is the measured exact mass of the molecular ion. This is compared against the theoretical exact mass calculated for the proposed formula, C₁₂H₁₈N₂O₄.

ParameterTheoretical ValueObserved ValueDifference (ppm)
Molecular Formula C₁₂H₁₈N₂O₄--
Exact Mass [M] 254.12666--
Adduct Ion [M+Na]⁺--
Theoretical m/z 277.11605--
Observed m/z -277.11598-0.25

A difference of < 5 ppm provides high confidence in the assigned molecular formula.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). For this compound, we expect to see distinct signals for the nitrile, the ester carbonyl, and the carbamate carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat oil or solid compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation: The key is to identify the characteristic stretching frequencies for the principal functional groups.

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
Nitrile C≡N Stretch2260 - 2240~2245 (sharp, strong)
Ester C=O Stretch1750 - 1735~1740 (strong)
Carbamate (Boc) C=O Stretch1705 - 1680~1695 (strong)

The presence of these three distinct absorption bands provides strong evidence for the proposed functional group makeup of the molecule.[6]

Part II: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and functional groups confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and define the complete molecular structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential.[7]

G cluster_0 1D NMR Experiments cluster_1 2D NMR Correlation H1_NMR ¹H NMR - Identifies proton environments - Integration gives proton count - Splitting shows neighbors COSY COSY (¹H-¹H Correlation) - Shows which protons are  coupled (neighbors) H1_NMR->COSY Provides ¹H axis HSQC HSQC (¹H-¹³C Correlation) - Shows which proton is  attached to which carbon H1_NMR->HSQC Provides ¹H axis C13_NMR ¹³C NMR / DEPT - Identifies unique carbons - DEPT shows CH, CH₂, CH₃ C13_NMR->HSQC Provides ¹³C axis Structure Assembled Molecular Structure COSY->Structure Defines H-H connectivity HSQC->Structure Assigns H to C

Caption: The logical flow of NMR data analysis.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY: Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) spectrum.[8]

  • HSQC: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[8][9]

Data Presentation & Interpretation: The expected NMR data is summarized below. The key is to use the 2D correlation experiments to definitively link the signals together.

GroupLabel¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)DEPT-135COSY Correlation (with)HSQC Correlation (with)
Boc (CH₃)₃C-~1.45s9H~28.3CH₃ (+)-C(CH₃)₃
Boc -(CH₃)₃C ----~81.0Quat (0)--
Azetidine -CH₂-~4.40s4H~50.0CH₂ (-)--CH₂-
Azetidine >C <---~45.0Quat (0)--
Nitrile -C≡N---~115.0Quat (0)--
Ethyl Ester -O-CH₂-CH₃~4.30q2H~63.0CH₂ (-)-CH₃-O-CH₂-
Ethyl Ester -O-CH₂-CH₃ ~1.30t3H~14.0CH₃ (+)-O-CH₂--CH₃
Carbonyls Ester & Boc C=O---~165 & ~155Quat (0)--

Note: The two methylene groups of the azetidine ring are chemically equivalent due to rapid ring puckering and symmetry, and are therefore expected to appear as a single sharp singlet in the ¹H NMR spectrum.

Part III: Purity Assessment and Absolute Confirmation

The final stage of the analysis is to assess the purity of the bulk material and, if possible, obtain the "gold standard" proof of structure through X-ray crystallography.

Purity Assessment by HPLC-UV

Expertise & Causality: It is crucial to confirm that the characterized material is a single, pure compound and not a mixture. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the standard method for this assessment.[10] A PDA detector adds an extra layer of confidence by allowing for peak purity analysis, which checks for spectral inconsistencies across an eluting peak that might indicate a co-eluting impurity.[11]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or PDA detection over a range (e.g., 200-400 nm).

  • Analysis: The sample is dissolved in the mobile phase and injected. The resulting chromatogram should show a single major peak. Purity is typically reported as % area of the main peak relative to the total area of all peaks.

Data Interpretation: A result of >95% purity by peak area is generally considered acceptable for research-grade material. The PDA data should also be analyzed to ensure the "purity angle" is less than the "purity threshold," providing further evidence that the main peak is spectrally homogeneous.[10]

Unambiguous Proof: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Causality: While the combination of HRMS and NMR provides a highly confident structural assignment, it does not directly observe the 3D arrangement of atoms in space. SC-XRD is the only technique that provides an unambiguous determination of molecular structure, including relative and absolute stereochemistry.[12][13] It is considered the ultimate proof of structure.[14]

Experimental Protocol: Crystal Growth and Data Collection

  • Crystallization: Growing a single, diffraction-quality crystal is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[14] The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Data Interpretation: The output of a successful SC-XRD experiment is a 3D model of the molecule in the crystal lattice. This model provides precise bond lengths, bond angles, and torsional angles, definitively confirming the atomic connectivity and conformation that was inferred from the spectroscopic data. This serves as the final, irrefutable piece of evidence.[15]

Conclusion: The Convergence of Evidence

The structural elucidation of a novel chemical entity like this compound is a systematic process of evidence accumulation. By following the integrated workflow outlined in this guide—starting with fundamental checks of molecular formula (HRMS) and functional groups (FTIR), proceeding to detailed connectivity mapping (1D and 2D NMR), and finishing with rigorous purity assessment (HPLC) and ultimate confirmation (SC-XRD)—we construct a self-validating and unassailable case for the molecule's identity. This methodical approach ensures the scientific integrity required for high-stakes fields like drug development, where the cost of an incorrect structural assignment can be immense.

References

The Strategic Navigator: Unlocking Azetidine Chemistry with the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with a unique reactivity profile, positioning it as a valuable building block for the synthesis of complex molecules with diverse biological activities.[1] However, this same reactivity presents a significant challenge: the need for precise control to achieve desired chemical transformations without unwanted side reactions. This guide provides a comprehensive exploration of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in navigating the intricate landscape of azetidine chemistry, offering field-proven insights into its application, from strategic protection to nuanced modulation of reactivity and selective deprotection.

The Azetidine Conundrum: Why Protection is Paramount

The strained nature of the azetidine ring makes the lone pair of electrons on the nitrogen atom highly available, rendering the ring susceptible to uncontrolled reactions.[1][2] Furthermore, the unsubstituted azetidine nitrogen can act as a nucleophile or a base, interfering with a wide array of synthetic transformations. The introduction of a protecting group is therefore not merely a matter of convenience but a critical strategic decision to temper the ring's reactivity and direct the course of a synthesis.

The ideal protecting group for azetidine should:

  • Be readily introduced under mild conditions.

  • Remain stable throughout various synthetic steps.

  • Influence the ring's conformation and reactivity in a predictable manner.

  • Be selectively removed under conditions that do not compromise the integrity of the target molecule.

The Boc group has proven to be an exceptional candidate that fulfills these criteria, making it one of the most widely employed protecting groups in azetidine chemistry.

The Boc Group: A Master Modulator of Azetidine's Properties

The tert-butoxycarbonyl (Boc) group, with its bulky tert-butyl moiety and electron-withdrawing carbonyl group, exerts a profound influence on the steric and electronic properties of the azetidine ring.

Taming the Strain: Conformational Control

The azetidine ring is not planar and adopts a puckered conformation to alleviate some of its inherent strain.[3][4][5][6] The introduction of a bulky N-substituent like the Boc group significantly influences this ring puckering.[3] The steric demand of the tert-butyl group often forces it to occupy a pseudo-equatorial position, thereby influencing the orientation of other substituents on the ring. This conformational locking can be strategically exploited to achieve stereoselective transformations at other positions of the azetidine ring.

Diagram: Conformational Influence of the Boc Group

Caption: The bulky Boc group restricts the conformational flexibility of the azetidine ring.

Electronic Attenuation: Modulating Nucleophilicity and Basicity

The electron-withdrawing nature of the carbonyl group in the Boc moiety significantly reduces the electron density on the azetidine nitrogen. This has two critical consequences:

  • Decreased Nucleophilicity: The nitrogen lone pair is less available for nucleophilic attack, preventing unwanted side reactions at the nitrogen atom.

  • Reduced Basicity: The pKa of the azetidine nitrogen is lowered, making it less prone to protonation under neutral or moderately acidic conditions. This is crucial for reactions that are sensitive to basic conditions.

The Synthetic Utility of N-Boc-Azetidines: A Practical Guide

The stability and predictable reactivity of N-Boc-azetidines make them invaluable building blocks in organic synthesis, particularly in the construction of pharmaceutical agents.

Installation of the Boc Group: A Robust Protocol

The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of Azetidine

  • Dissolution: Dissolve the azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Key Reactions of N-Boc-Azetidines

The Boc group facilitates a range of transformations on the azetidine ring, enabling the synthesis of diverse and complex structures.

N-Boc-3-haloazetidines are versatile intermediates for introducing a variety of functional groups at the 3-position via nucleophilic substitution reactions. The Boc group stabilizes the ring and prevents the nitrogen from competing as a nucleophile.

Diagram: Nucleophilic Substitution on N-Boc-3-Bromoazetidine

G A N-Boc-3-bromoazetidine C Transition State A->C SN2 Attack B Nucleophile (Nu⁻) B->C D N-Boc-3-substituted azetidine C->D E Bromide ion (Br⁻) C->E Leaving Group Departure

Caption: The Boc group facilitates clean SN2 reactions at the C3 position.

The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[7][8]

While the Boc group is generally considered an electron-withdrawing group, it can surprisingly facilitate the deprotonation of the α-protons at the C2 and C4 positions of the azetidine ring using strong bases like sec-butyllithium (s-BuLi).[9][10] This forms a lithiated intermediate that can be trapped with various electrophiles, providing a powerful method for the synthesis of 2-substituted azetidines.

Experimental Protocol: α-Lithiation and Electrophilic Quench of N-Boc-azetidine

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-azetidine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Deprotection of the Boc Group: Releasing the Amine

The facile removal of the Boc group under acidic conditions is one of its most significant advantages. This unmasks the azetidine nitrogen, allowing for further functionalization or for the final compound to possess a free secondary amine.

The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[11]

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of tert-butyl cation cluster_2 Step 3: Decarboxylation BocN R-N(Boc)-R' ProtonatedBoc R-N(Boc⁺H)-R' BocN->ProtonatedBoc + H⁺ Hplus H⁺ ProtonatedBoc2 R-N(Boc⁺H)-R' CarbamicAcid R-N(COOH)-R' ProtonatedBoc2->CarbamicAcid tBu (CH₃)₃C⁺ ProtonatedBoc2->tBu CarbamicAcid2 R-N(COOH)-R' Amine R-NH-R' CarbamicAcid2->Amine CO2 CO₂ CarbamicAcid2->CO2

Caption: The three-step mechanism of acid-catalyzed Boc deprotection.

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or methanol.[12][13]

Table 1: Comparison of Common Boc Deprotection Methods

ReagentSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 hVolatile and corrosive. Excess TFA can be removed by evaporation.
Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1 - 4 hCommercially available as a solution. The product is often isolated as the hydrochloride salt.
Hydrogen Chloride (HCl)MethanolRoom Temperature1 - 4 hCan be generated in situ from acetyl chloride and methanol.
p-Toluenesulfonic acid (p-TsOH)Acetonitrile/Water60-80 °C2 - 6 hMilder acidic conditions, suitable for acid-sensitive substrates.

The Boc-Azetidine Scaffold in Drug Discovery: A Field-Proven Asset

The strategic use of N-Boc-azetidine derivatives has been instrumental in the synthesis of numerous biologically active compounds.[14][15][16] The ability to introduce diverse functionalities onto the azetidine ring in a controlled manner has allowed medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, Boc-protected azetidine carboxylic acids are key building blocks in the synthesis of peptidomimetics, where the constrained azetidine ring mimics a peptide bond with enhanced stability.[17]

A notable example is the use of (N-Boc-azetidin-3-ylidene)acetate in the synthesis of precursors for Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[17] This highlights the industrial relevance and practical importance of Boc-protected azetidines in the development of modern therapeutics.

Conclusion: The Indispensable Role of the Boc Group

The tert-butoxycarbonyl protecting group is more than just a passive spectator in azetidine chemistry; it is an active participant that shapes the reactivity and conformational landscape of this strained heterocyclic system. Its ability to temper the inherent reactivity of the azetidine nitrogen, coupled with its predictable influence on the ring's conformation and its facile removal, has made it an indispensable tool for organic and medicinal chemists. The strategic application of the Boc group has unlocked a wealth of synthetic possibilities, enabling the construction of complex and diverse azetidine-containing molecules with significant potential in drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of the Boc-azetidine synthon in their synthetic endeavors.

References

A Guide to 3-Cyanoazetidine Derivatives: Synthesis, Functionalization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1][2] Among the diverse range of functionalized azetidines, the 3-cyanoazetidine framework represents a particularly versatile and powerful building block. The nitrile group serves not only as a key pharmacophoric element but also as a synthetic linchpin, amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-cyanoazetidine derivatives, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

The Strategic Importance of the 3-Cyanoazetidine Core

The construction of complex molecules for drug discovery necessitates building blocks that offer both structural rigidity and synthetic versatility. The four-membered azetidine ring introduces a defined three-dimensional geometry, which can significantly improve ligand-receptor binding interactions.[2] The incorporation of a cyano group at the C-3 position further enhances its utility.

The carbonitrile group is a bioisostere for various functional groups, including ketones and amides, and can participate in critical hydrogen bonding interactions with biological targets.[3] More importantly, from a synthetic standpoint, it is a gateway functional group. It can be readily transformed into:

  • Carboxylic acids via hydrolysis.[4][5]

  • Amines via reduction.

  • Tetrazoles via cycloaddition with azides, a common transformation in medicinal chemistry to introduce metabolically stable acidic groups.

This inherent reactivity makes 3-cyanoazetidine a cornerstone for generating diverse libraries of compounds for biological screening.

Core Synthesis: Constructing the 3-Cyanoazetidine Ring

The synthesis of the strained four-membered ring of azetidine presents unique challenges, primarily due to the ring strain involved in its formation.[6] However, several robust strategies have been developed to access the 3-cyanoazetidine core efficiently.

Intramolecular Cyclization: The Classical Approach

The most direct method for forming the azetidine ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of an acyclic precursor containing an amine and a suitable leaving group at the γ-position.

  • From γ-Amino Halides: This foundational method involves the cyclization of a 3-amino-2-halopropyl precursor. The primary challenge is managing the competition between the desired intramolecular substitution (SN2) and elimination reactions.[1] The choice of solvent, base, and nitrogen protecting group is critical to maximizing the yield of the cyclized product.

  • From β-Amino Alcohols: A more common and versatile route starts from β-amino alcohols. The hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate), which is then displaced by the nitrogen atom in a base-induced cyclization. This method allows for the synthesis of enantiomerically pure azetidines if chiral β-amino alcohols are used as starting materials.[7]

G cluster_0 Intramolecular Cyclization start β-Amino Alcohol step1 1. N-Protection (e.g., Boc) 2. Activation of -OH (e.g., MsCl) start->step1 intermediate Activated Precursor (e.g., Mesylate) step1->intermediate step2 Base-induced Cyclization product N-Protected 3-Cyanoazetidine step2->product intermediate->step2 G cluster_N N-1 Reactions cluster_CN C-3 Nitrile Reactions cluster_C24 C-2/C-4 Reactions core N-1 3-Cyanoazetidine Core C-3 (Nitrile) C-2 / C-4 N_arylation N-Arylation (Buchwald-Hartwig) core:N->N_arylation N_alkylation N-Alkylation (Reductive Amination) core:N->N_alkylation hydrolysis Hydrolysis (H+ or OH-) core:CN->hydrolysis reduction Reduction (H2/Pd, LiAlH4) core:CN->reduction cycloaddition [3+2] Cycloaddition (e.g., with NaN3) core:CN->cycloaddition deprotonation α-Deprotonation (strong base, e.g., LiHMDS) core:C24->deprotonation product_acid Azetidine-3-carboxylic acid hydrolysis->product_acid product_amine 3-(Aminomethyl)azetidine reduction->product_amine product_tetrazole 3-(Tetrazol-5-yl)azetidine cycloaddition->product_tetrazole product_alkylated C-2/C-4 Alkylated Azetidine deprotonation->product_alkylated

References

potential biological significance of the azetidine scaffold in drug design

Author: BenchChem Technical Support Team. Date: January 2026

The Azetidine Scaffold: A Privileged Structure in Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged structure in the design of novel therapeutics. Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity and favorable physicochemical properties, addressing key challenges in drug development such as metabolic stability and target selectivity. This in-depth technical guide provides a comprehensive exploration of the biological significance of the azetidine moiety. We will delve into its profound impact on molecular conformation, its role as a versatile pharmacophore and bioisostere, and its successful incorporation into FDA-approved drugs. This guide will further provide detailed synthetic methodologies and an analysis of structure-activity relationships, equipping researchers and drug development professionals with the critical knowledge to effectively leverage the azetidine scaffold in their quest for next-generation therapeutics.

The Azetidine Scaffold: Structural Uniqueness and Physicochemical Implications

The azetidine ring is a saturated heterocycle consisting of three carbon atoms and one nitrogen atom. Its four-membered ring structure is characterized by significant ring strain (approx. 25.4 kcal/mol), which, while making its synthesis historically challenging, is also the source of its unique and advantageous properties in drug design.[1] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidine-containing molecules with a delicate balance of stability and controlled reactivity.[1]

One of the most compelling features of the azetidine scaffold is the conformational rigidity it imparts upon a molecule.[2] In an era of drug discovery moving towards more complex, three-dimensional chemical space, the ability to lock a molecule into a specific, biologically active conformation is paramount. This pre-organization of pharmacophoric elements can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency.[2]

The puckered, non-planar conformation of the azetidine ring further contributes to its utility. This puckering allows for the precise spatial orientation of substituents, enabling chemists to fine-tune interactions with target proteins. The conformational properties of substituted azetidines are influenced by the nature and position of the substituents, which can adopt pseudo-axial or pseudo-equatorial orientations, thereby influencing the molecule's overall shape and biological activity.

From a physicochemical standpoint, the incorporation of an azetidine ring can favorably modulate key drug-like properties:

  • Metabolic Stability: The azetidine nucleus, particularly when substituted, can be more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure.

  • Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.

  • Lipophilicity (logP): The replacement of larger, more lipophilic fragments with the compact azetidine scaffold can reduce a molecule's overall lipophilicity, which can be advantageous for reducing off-target effects and improving the safety profile.

  • pKa: The basicity of the azetidine nitrogen can be modulated by the electronic nature of its substituents. This allows for fine-tuning of the molecule's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Comparative Physicochemical Properties of Azetidine vs. Other Saturated Heterocycles

The choice of a saturated heterocyclic linker is a critical decision in drug design. The following table provides a comparative overview of the general physicochemical properties of azetidine relative to other commonly used heterocycles. It is important to note that these are general trends, and the specific properties of a molecule will be highly dependent on its overall structure and substitution pattern.

PropertyAzetidinePyrrolidinePiperidinePiperazineMorpholine
Ring Size 4-membered5-membered6-membered6-membered6-membered
Ring Strain HighLowVery LowVery LowVery Low
Conformational Rigidity HighModerateLow (chair/boat)Low (chair/boat)Low (chair)
General Impact on logP LoweringModerateIncreasingVariableLowering
Metabolic Stability (N-dealkylation) Generally HighModerateLowerLowerModerate
Aqueous Solubility Generally GoodGoodModerateGoodGood
pKa (unsubstituted) 11.2911.2711.229.8, 5.68.7

The Azetidine Moiety as a Versatile Pharmacophore and Bioisostere

The utility of the azetidine scaffold extends beyond its ability to modulate physicochemical properties. It is increasingly employed as a key pharmacophoric element and a versatile bioisostere for other cyclic and acyclic functionalities.

Azetidine as a Proline Bioisostere

Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid that serves as a structural analog of proline.[4] This mimicry allows Aze to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into proteins in place of proline.[5] This misincorporation can lead to altered protein conformation and stability, a phenomenon that has been explored for its therapeutic potential.[5]

In medicinal chemistry, the deliberate replacement of a proline residue with an azetidine-2-carboxylic acid moiety in a peptide or peptidomimetic can induce significant conformational changes. The smaller, more constrained four-membered ring of azetidine can alter the peptide backbone's geometry, influencing its secondary structure and ability to bind to its target. This strategy has been used to modulate the activity and selectivity of peptide-based drugs.

Azetidine in Kinase Inhibitors

The azetidine ring has found widespread application in the design of kinase inhibitors. Its rigid nature allows for the precise positioning of substituents to interact with key residues in the kinase ATP-binding pocket. The ability to introduce substituents at various positions on the azetidine ring provides medicinal chemists with a powerful tool to optimize potency and selectivity.

The structure-activity relationship (SAR) of azetidine-containing kinase inhibitors often reveals that the azetidine ring serves as a critical scaffold for orienting key binding motifs. For example, a substituent on the azetidine nitrogen might be directed towards the solvent-exposed region, allowing for the attachment of solubilizing groups without compromising binding affinity. Conversely, substituents on the carbon atoms of the ring can be designed to form specific hydrogen bonds or van der Waals interactions within the kinase active site. The rigidification provided by the azetidine ring can also enhance selectivity by disfavoring binding to off-target kinases that have different conformational requirements.[6]

Case Studies: FDA-Approved Drugs Featuring the Azetidine Scaffold

The therapeutic potential of the azetidine moiety is underscored by its presence in several FDA-approved drugs. Here, we examine two prominent examples, highlighting the role of the azetidine ring in their mechanism of action and overall pharmacological profile.

Azelnidipine: A Calcium Channel Blocker for Hypertension

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[2] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] By blocking the influx of calcium ions, azelnidipine leads to vasodilation and a subsequent reduction in blood pressure.

The azetidine ring in azelnidipine is a key structural feature that contributes to its unique pharmacological profile. It is thought to enhance the drug's lipophilicity, leading to a longer duration of action and a more gradual onset of its antihypertensive effect. This gradual onset helps to minimize reflex tachycardia, a common side effect associated with other dihydropyridine calcium channel blockers.

Azelnidipine_Mechanism Azelnidipine Azelnidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Azelnidipine->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx Vasodilation Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action of Azelnidipine.

Cobimetinib: A MEK Inhibitor for Melanoma

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway.[7][8] It is used in combination with a BRAF inhibitor for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[8][9]

The MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival.[10] In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[11] Cobimetinib acts by binding to an allosteric site on MEK1/2, preventing their activation by RAF kinases and subsequent phosphorylation of ERK.[10] This blockade of the MAPK pathway leads to decreased cell proliferation and apoptosis of tumor cells.[9]

The azetidine moiety in cobimetinib plays a crucial role in its binding to MEK.[12] The conformationally constrained azetidine ring positions a hydroxyl group and a piperidine substituent for optimal interactions within the allosteric binding pocket.[12] Specifically, the azetidine arm projects into the catalytic loop region, with the NH group of the piperidine forming a hydrogen bond with Asp190.[12] This precise positioning, facilitated by the rigid azetidine scaffold, is a key determinant of cobimetinib's high potency and selectivity.

Cobimetinib_Mechanism RAS RAS BRAF BRAF (V600E/K Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: Cobimetinib inhibits the MAPK signaling pathway.

Synthetic Methodologies for Azetidine-Containing Compounds

The construction of the strained azetidine ring has historically been a synthetic challenge. However, recent advances in synthetic organic chemistry have provided a diverse toolbox for the preparation of functionalized azetidines.

Intramolecular Cyclization

One of the most common strategies for synthesizing azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives. This typically involves the activation of the hydroxyl group as a good leaving group (e.g., tosylate, mesylate) followed by intramolecular nucleophilic substitution by the amine.

This protocol describes a two-step procedure for the synthesis of 1-Boc-azetidin-3-one, a key intermediate for the synthesis of various 3-substituted azetidines.

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (625 g) in a suitable solvent such as methanol, add a palladium on carbon catalyst (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 30 psi) at room temperature for approximately 18 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-3-hydroxyazetidine.

Step 2: Oxidation to 1-Boc-azetidin-3-one

  • Dissolve 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate for DMP oxidation).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-Boc-azetidin-3-one.

[2+2] Cycloadditions

The [2+2] cycloaddition of an imine and an alkene (the aza-Paternò-Büchi reaction) is a direct method for the synthesis of the azetidine ring.[13] While photochemically induced cycloadditions have been explored, recent advances have focused on metal-catalyzed variants to improve efficiency and stereoselectivity.[1]

Aza_Paterno_Buchi Reactants Imine + Alkene Excitation Photochemical or Metal Catalysis Reactants->Excitation Intermediate Excited State/ Metallo-intermediate Excitation->Intermediate Cycloaddition [2+2] Cycloaddition Intermediate->Cycloaddition Azetidine Azetidine Product Cycloaddition->Azetidine

References

A Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate: Sourcing, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a key building block in modern medicinal chemistry and drug development. We delve into its physicochemical properties, commercial availability from various suppliers, and critical quality control parameters. Furthermore, this guide presents an exemplary experimental protocol for its use in synthesis, highlighting the rationale behind procedural steps to ensure reproducibility and success. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a reliable, well-characterized source of this versatile azetidine derivative.

Introduction: The Significance of a Strained Scaffold

Small, strained ring systems are highly sought-after motifs in drug discovery. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability when incorporated into larger molecules. This compound (CAS No. 1105663-96-4) is a particularly valuable derivative.[1] Its structure features:

  • An N-Boc protecting group , which allows for stable handling and selective deprotection under acidic conditions.[2]

  • A quaternary center with both a cyano and an ethyl ester group. These orthogonal functional handles provide synthetic chemists with multiple, distinct reaction pathways for further molecular elaboration. The cyano group can be converted to amines or amides, while the ester can be hydrolyzed or used in transesterification reactions.[3][4]

This combination of features makes it a powerful intermediate for constructing complex molecular architectures and exploring novel chemical space.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is paramount for its successful application and safe handling. The data presented below is synthesized from typical supplier documentation.

PropertyValueSource/Notes
CAS Number 1105663-96-4Universal chemical identifier
Molecular Formula C12H18N2O4[1]
Molecular Weight 254.28 g/mol [1]
Appearance White to off-white solid or powderVaries by supplier
Purity Typically ≥97% (by HPLC)Always verify with lot-specific CoA
Storage Conditions Sealed in dry, Room Temperature[1] Recommended to prevent hydrolysis.

Commercial Availability and Supplier Vetting

This compound is available from a range of fine chemical suppliers that specialize in building blocks for research and development. When sourcing this material, it is crucial to vet suppliers not just on price, but on the quality and completeness of their documentation.

SupplierTypical PurityAvailable QuantitiesDocumentation Provided
Sunway Pharm 97%100mg, 250mg, 1gCoA, NMR available[1]
Chem-Impex ≥95%Custom quantitiesCoA, SDS
Sigma-Aldrich Not listedVaries by regionCoA, SDS[5]
ChemScene ≥97%Custom quantitiesSDS available[6]

Expert Insight: When selecting a supplier, prioritize those who readily provide a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA is a self-validating document that provides definitive proof of identity and purity through methods like ¹H NMR, LC-MS, and HPLC. A supplier's refusal or inability to provide a lot-specific CoA should be considered a significant red flag.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a dry, cool place away from moisture and incompatible materials such as strong oxidizing agents or strong acids/bases.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Exemplary Protocol: N-Boc Deprotection

A primary synthetic utility of this molecule is the removal of the Boc group to free the azetidine nitrogen for subsequent reactions, such as amide coupling. The choice of deprotection agent is critical and depends on the sensitivity of other functional groups in the molecule.[2] Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard, robust method.

Causality Behind Experimental Choices:

  • Solvent (Dichloromethane, DCM): DCM is chosen for its ability to dissolve the starting material and its relative inertness under strong acidic conditions. It is also volatile, which simplifies removal during work-up.

  • Reagent (Trifluoroacetic Acid, TFA): TFA is a strong acid that efficiently cleaves the Boc group. The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation, CO2, and the free amine.[2] Its volatility allows for easy removal under reduced pressure.

  • Temperature (0 °C to Room Temp): The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the strong acid. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

  • Work-up (Aqueous NaHCO₃): A saturated solution of sodium bicarbonate is used to neutralize the excess TFA and quench the reaction. This is a critical self-validating step; successful neutralization is often observed by the cessation of CO₂ effervescence.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly until effervescence ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, typically as a TFA salt.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Reagent in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (5 eq) cool->add_tfa warm_rt Warm to Room Temp add_tfa->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry product Isolate Product (TFA Salt) dry->product

Caption: Experimental workflow for the N-Boc deprotection of the title compound.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its commercial availability from specialized suppliers, combined with its well-defined reactivity, makes it an essential tool for the development of novel therapeutics. Successful application depends on careful supplier selection based on transparent documentation and adherence to established protocols for handling and reaction execution. This guide provides the foundational knowledge required for researchers to confidently source and utilize this important chemical intermediate.

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the efficient oxidation of the commercially available N-Boc-3-hydroxyazetidine to the key intermediate, 1-Boc-3-azetidinone. The subsequent step details a robust one-pot procedure for the simultaneous cyanation and esterification of the azetidinone intermediate to yield the target compound. This guide is designed for researchers in organic synthesis, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights, safety protocols, and data presentation.

Introduction and Scientific Context

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. Specifically, 3,3-disubstituted azetidines serve as critical intermediates for creating complex molecular architectures with precise three-dimensional orientations. This compound is a highly versatile intermediate; the cyano and ester functionalities at the C3 position offer orthogonal handles for further chemical elaboration, while the Boc-protected nitrogen allows for controlled manipulation of the azetidine ring.

The synthetic route outlined herein is designed for efficiency and scalability. It leverages a well-documented and high-yielding oxidation, followed by a proposed cyanation/esterification reaction based on the principles of cyanohydrin formation and subsequent acylation, analogous to the foundational Strecker synthesis.[1][2][3][4] This approach provides a reliable pathway to the target molecule, even in the absence of a single, previously published end-to-end procedure.

Overall Synthetic Workflow

The synthesis is performed in two principal steps, starting from N-Boc-3-hydroxyazetidine.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation & Esterification A N-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B TEMPO/NaOCl DCM/H₂O C Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate B->C 1. NaCN, H₂O/EtOAc 2. Ethyl Chloroformate

References

The Strategic Application of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate in the Synthesis of Novel Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strained Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity and optimized physicochemical properties is perpetual. Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds due to their ability to impart unique three-dimensional character to molecules, often leading to improved biological targeting and metabolic stability. Among the diverse array of functionalized azetidines, Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate stands out as a uniquely versatile building block. Its strategic combination of a Boc-protected nitrogen for controlled derivatization, a reactive cyano group, and an ester functionality, all positioned on a strained azetidine ring, provides a powerful platform for the synthesis of complex heterocyclic systems. This guide delves into the practical applications of this valuable intermediate, with a focus on the synthesis of novel spirocyclic compounds, providing detailed protocols and insights for researchers in the field.

Core Application: Synthesis of Spiro-Azetidinyl-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

One of the most powerful applications of this compound is its use as a precursor in [3+2] cycloaddition reactions. The cyano group, upon reduction, can be transformed into a primary amine, which can then participate in the in-situ generation of an azomethine ylide. This reactive intermediate can subsequently undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to construct a spiro-pyrrolidine ring system. This approach allows for the rapid assembly of complex spirocyclic scaffolds from relatively simple starting materials.

Protocol 1: Synthesis of a Novel Spiro[azetidine-3,2'-pyrrolidine] Derivative

This protocol details a two-step process for the synthesis of a spiro-azetidinyl-pyrrolidine derivative, commencing with the reduction of the cyano group of this compound, followed by a one-pot 1,3-dipolar cycloaddition reaction.

Step 1: Reduction of the Cyano Group to a Primary Amine

The initial step involves the selective reduction of the cyano group to a primary amine. This transformation is crucial as it sets the stage for the subsequent cycloaddition reaction.

  • Materials:

    • This compound

    • Raney Nickel (or alternative catalyst such as Palladium on Carbon)

    • Methanol (anhydrous)

    • Ammonia (7N solution in Methanol)

    • Hydrogen gas

    • Inert atmosphere (Argon or Nitrogen)

    • Standard glassware for hydrogenation

  • Procedure:

    • To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

    • Under an inert atmosphere, carefully add a slurry of Raney Nickel (approx. 50% w/w in water, washed with methanol) in anhydrous methanol.

    • Add a 7N solution of ammonia in methanol (5-10 eq). The ammonia is crucial to prevent the formation of secondary amines.

    • Seal the vessel and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: One-Pot 1,3-Dipolar Cycloaddition

This step utilizes the newly formed primary amine to generate an azomethine ylide in situ, which then reacts with a dipolarophile to form the spirocyclic product.[1]

  • Materials:

    • Crude Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate (from Step 1)

    • Isatin (or a substituted derivative) (1.0 eq)

    • A suitable dipolarophile, e.g., (E)-1,2-dibenzoylethene (1.0 eq)

    • Toluene or a similar high-boiling solvent

    • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if desired), add the crude Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate (1.0 eq), isatin (1.0 eq), and the dipolarophile (1.0 eq).

    • Add toluene to the flask to create a suspension.

    • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS.

    • The in-situ formation of the azomethine ylide occurs through the condensation of the primary amine with the ketone of the isatin, followed by decarboxylation (if a suitable amino acid is used in place of the amine) or tautomerization.

    • The azomethine ylide then undergoes a [3+2] cycloaddition with the dipolarophile to form the spiro-pyrrolidine ring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[azetidine-3,2'-pyrrolidine] derivative.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected results for the 1,3-dipolar cycloaddition reaction with various dipolarophiles, based on analogous reactions reported in the literature.

EntryDipolarophileExpected ProductDiastereoselectivityYield (%)
1(E)-1,2-DibenzoyletheneSpiro[azetidine-3,2'-pyrrolidine]-3',4'-dibenzoyl derivativeHigh (trans)75-85
2N-PhenylmaleimideSpiro[azetidine-3,2'-pyrrolidine]-dione derivativeHigh (endo)80-90
3Dimethyl acetylenedicarboxylateSpiro[azetidine-3,2'-pyrrole]-dicarboxylate derivativeN/A70-80

Visualization of the Experimental Workflow

experimental_workflow cluster_step1 Step 1: Reduction of Cyano Group cluster_step2 Step 2: 1,3-Dipolar Cycloaddition start_material This compound reagents1 Raney Ni, H2, NH3/MeOH start_material->reagents1 intermediate Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate reagents1->intermediate reagents2 Isatin, Dipolarophile, Toluene, Reflux intermediate->reagents2 product Spiro[azetidine-3,2'-pyrrolidine] Derivative reagents2->product

Caption: Workflow for the synthesis of a spiro[azetidine-3,2'-pyrrolidine].

Causality Behind Experimental Choices

  • Choice of Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen that is stable under the conditions of both the reduction and the cycloaddition. Its eventual removal under acidic conditions allows for further functionalization of the azetidine nitrogen in subsequent synthetic steps.

  • Use of Ammonia in Reduction: The addition of ammonia during the hydrogenation of the nitrile is critical to suppress the formation of undesired secondary amine byproducts, thereby maximizing the yield of the desired primary amine.

  • In-situ Generation of Azomethine Ylide: The one-pot procedure for the 1,3-dipolar cycloaddition is highly efficient. Generating the reactive azomethine ylide in the presence of the dipolarophile ensures that it is trapped as it is formed, minimizing potential side reactions and decomposition of the ylide.[2]

  • Choice of Solvent: Toluene is an excellent solvent for this reaction as its high boiling point allows the reaction to be conducted at a temperature sufficient to promote the formation of the azomethine ylide and the subsequent cycloaddition. It also allows for the azeotropic removal of water, which can drive the initial condensation reaction forward.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. The protocol detailed herein for the synthesis of spiro-azetidinyl-pyrrolidine derivatives via a 1,3-dipolar cycloaddition reaction is a testament to its utility. This strategy provides a clear and efficient pathway to novel chemical matter with significant potential in drug discovery and development. Future applications could explore the derivatization of the ester functionality, the use of alternative cycloaddition partners, and the development of stereoselective variations of these reactions to access enantiomerically pure spirocyclic compounds. The continued exploration of the reactivity of this unique azetidine derivative is sure to yield exciting new discoveries in the field of heterocyclic chemistry.

References

Application Note: Synthetic Transformations of the Cyano Group in Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to bioactive molecules.[1][2] Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a particularly valuable building block, featuring a sterically congested quaternary center and three distinct, orthogonally reactive functional groups: a Boc-protected amine, an ethyl ester, and a cyano group. The cyano group, in particular, serves as a versatile synthetic handle, capable of being transformed into a wide array of other functionalities, thereby enabling rapid diversification and structure-activity relationship (SAR) studies.

This guide provides detailed application notes and validated protocols for four key chemical transformations of the cyano group on this specific azetidine framework. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, justify the choice of reagents, and address the inherent challenges associated with this sterically hindered and functionally dense substrate. The protocols described herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Catalytic Reduction to a Primary Aminomethyl Group

The transformation of a nitrile to a primary amine is a cornerstone of synthetic chemistry, yielding the highly valuable aminomethylazetidine moiety. This functional group is frequently incorporated into drug candidates to enhance solubility, introduce a basic center for salt formation, and engage in key hydrogen bonding interactions with biological targets.

Causality of Experimental Choice: Given the presence of an ester and a Boc group, harsh reducing agents like LiAlH₄ could lead to over-reduction or deprotection.[3][4][5] While LiAlH₄ can be effective, it requires careful temperature control to minimize ester reduction.[3] A more chemoselective and operationally simpler approach is catalytic hydrogenation. Raney Nickel (Ra-Ni) is a highly active catalyst for nitrile reduction, often providing excellent yields under moderate hydrogen pressure without affecting the Boc or ester functionalities.[6] The use of an ethanolic ammonia solution as the solvent is critical; it prevents the formation of secondary and tertiary amines by minimizing the reaction of the newly formed primary amine with the intermediate imine.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

dot

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate Parr Charge Parr Hydrogenator with starting material and reagents Start->Parr Dissolve in MeOH Reagents Raney Ni (slurry) Ethanolic Ammonia (7N) Methanol Reagents->Parr Hydrogenate Pressurize with H₂ (50 psi) Heat to 40-50°C Stir for 12-18 h Parr->Hydrogenate Filter Cool to RT Vent pressure Filter through Celite® Hydrogenate->Filter Monitor by TLC/LC-MS Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Purify via column chromatography Concentrate->Purify Product Ethyl 1-Boc-3-(aminomethyl)- azetidine-3-carboxylate Purify->Product G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate Vessel Combine starting material and catalyst in solvent Start->Vessel Reagents Pt(dppe)(OTf)₂ (Catalyst) Acetone/Water (9:1) Reagents->Vessel Reflux Heat to reflux (approx. 60-70°C) Stir for 24-48 h Vessel->Reflux Solvent_Removal Cool to RT Remove acetone in vacuo Reflux->Solvent_Removal Monitor by LC-MS Extract Extract with Ethyl Acetate Wash with brine Solvent_Removal->Extract Dry_Concentrate Dry over Na₂SO₄ Concentrate filtrate Extract->Dry_Concentrate Product Ethyl 1-Boc-3-carbamoyl- azetidine-3-carboxylate Dry_Concentrate->Product G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate Vessel Combine all reactants in DMF Start->Vessel Reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) DMF Reagents->Vessel Heat Heat to 100-120°C Stir for 12-24 h Vessel->Heat Quench Cool to RT Acidify with dilute HCl to pH ~2-3 Heat->Quench Monitor by TLC/LC-MS Precipitate Stir until precipitation is complete Quench->Precipitate Filter_Wash Filter the solid Wash with cold water Precipitate->Filter_Wash Product Ethyl 1-Boc-3-(1H-tetrazol-5-yl)- azetidine-3-carboxylate Filter_Wash->Product Dry under vacuum G cluster_start Setup (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification Start Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate Addition Dissolve substrate in THF Cool to 0°C Add Grignard reagent dropwise Start->Addition Reagents Grignard Reagent (R-MgX) Anhydrous THF Reagents->Addition Warm Allow to warm to RT Stir for 2-4 h Addition->Warm Hydrolysis Cool to 0°C Quench with sat. NH₄Cl (aq) Then add 1M HCl Warm->Hydrolysis Monitor by TLC Extract Extract with Ethyl Acetate Wash with brine Hydrolysis->Extract Purify Dry, concentrate, and purify via chromatography Extract->Purify Product Ethyl 1-Boc-3-acyl- azetidine-3-carboxylate Purify->Product

References

large-scale laboratory synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Laboratory Synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Abstract

This guide provides a comprehensive, in-depth protocol for the , a highly valuable and versatile building block in modern medicinal chemistry. The azetidine ring is a privileged structure in many pharmaceutical compounds, and this specific derivative, featuring orthogonal protecting groups and functional handles, offers significant potential for creating diverse molecular scaffolds.[1] This document moves beyond a simple recitation of steps, delving into the chemical rationale, process controls, and critical safety procedures necessary for a successful, scalable, and reproducible synthesis. The protocol is designed for researchers, chemists, and professionals in the drug development sector.

Introduction and Strategic Rationale

This compound is a key intermediate whose strained four-membered ring and dense functionalization make it an attractive starting point for complex molecule synthesis. The tert-butyloxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, which can be selectively removed under acidic conditions, while the cyano and ethyl ester groups at the C3 quaternary center offer orthogonal reactivity for further elaboration.

The synthetic strategy detailed herein is a robust, one-pot procedure starting from the commercially available and stable precursor, 1-Boc-3-azetidinone.[2][3] The core transformation involves the simultaneous introduction of both the cyano and the ethoxycarbonyl functionalities onto the C3 ketone. This approach is designed for scalability and efficiency, minimizing intermediate isolation steps that often lead to yield loss.

Mechanistic Causality

The selected methodology is a variation of a cyanide-mediated acylation of a ketone. The reaction proceeds through two key mechanistic steps:

  • Nucleophilic Addition of Cyanide: The reaction initiates with the nucleophilic attack of a cyanide ion (from Potassium Cyanide, KCN) on the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. This step forms a transient tetracoordinate intermediate, which resolves into a potassium alkoxide, commonly known as a cyanohydrin anion. This reaction is analogous to the first step of the well-established Strecker amino acid synthesis.[4][5]

  • In Situ Acylation (Trapping): The highly nucleophilic cyanohydrin anion is immediately trapped in situ by the addition of a potent electrophile, ethyl chloroformate. The alkoxide attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group and forming the final ester product. This trapping step is crucial as it prevents the reversible elimination of cyanide and drives the reaction to completion.

This one-pot sequence is advantageous for large-scale synthesis as it is highly atom-economical and avoids the isolation of the potentially unstable cyanohydrin intermediate.

Experimental Protocol: Large-Scale Synthesis

This protocol is optimized for a scale starting with approximately 50 grams of 1-Boc-3-azetidinone. All operations involving potassium cyanide must be performed in a certified, high-flow chemical fume hood with appropriate safety measures in place.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalentsPurity
1-Boc-3-azetidinone171.1950.0 g0.2921.0>97%
Potassium Cyanide (KCN)65.1222.8 g0.3501.2>98%
Ethyl Chloroformate108.5241.6 g (36.3 mL)0.3831.3>99%
Tetrahydrofuran (THF)-1.0 L--Anhydrous
Saturated NaHCO₃ (aq)-500 mL---
Brine (Saturated NaCl)-500 mL---
Ethyl Acetate (EtOAc)-1.5 L--Reagent Grade
Anhydrous MgSO₄-50 g---
Silica Gel-~500 g--230-400 mesh

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 1-Boc-3-azetidinone in anhydrous THF cool Cool reaction mixture to 0°C start->cool add_kcn Portion-wise addition of KCN cool->add_kcn stir1 Stir for 1 hour at 0°C add_kcn->stir1 add_etcf Slow dropwise addition of Ethyl Chloroformate stir1->add_etcf stir2 Warm to RT and stir for 12-16 hours add_etcf->stir2 quench Quench with sat. NaHCO₃ solution stir2->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with Brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry chromatography Purify via Flash Column Chromatography dry->chromatography end_product Ethyl 1-Boc-3-cyanoazetidine- 3-carboxylate chromatography->end_product

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: Equip a 2 L three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: Add 1-Boc-3-azetidinone (50.0 g, 0.292 mol) and anhydrous THF (1.0 L) to the flask. Stir the mixture until all solids have dissolved.

  • Cyanide Addition: Cool the solution to 0°C using an ice-water bath. [CRITICAL STEP] While maintaining vigorous stirring, add potassium cyanide (22.8 g, 0.350 mol) in small portions over 20-30 minutes. Ensure the temperature does not exceed 5°C.

  • Cyanohydrin Formation: Stir the resulting slurry at 0°C for 1 hour.

  • Acylation: Slowly add ethyl chloroformate (36.3 mL, 0.383 mol) dropwise via a syringe pump over 1 hour, ensuring the internal temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0°C. [CRITICAL STEP] Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (500 mL). This step deactivates any unreacted ethyl chloroformate and helps neutralize the reaction mixture. Be aware of potential gas evolution.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 70:30).

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a colorless to pale yellow oil. Expected yield: 65-75%.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured through rigorous safety measures and in-process controls.

In-Process Controls (IPCs)
  • Reaction Monitoring: Regular analysis of the reaction mixture using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) is essential to track the consumption of the starting ketone and the formation of the product. This prevents premature workup and ensures maximum conversion.

  • Temperature Control: Strict adherence to the specified temperature ranges during the addition of KCN and ethyl chloroformate is critical to minimize side reactions and ensure safety.

Product Validation

The identity and purity of the final product must be confirmed through standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • FTIR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O stretches of ester and carbamate).

Mandatory Safety Protocols: Handling Cyanide

Potassium cyanide is an extremely toxic, fast-acting poison. Inhalation, ingestion, or skin contact can be fatal. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with demonstrated high flow rates.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves at all times.

  • Emergency Preparedness: An emergency cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) and personnel trained in its administration must be immediately available. Never work alone.

  • Waste Disposal: All aqueous waste and contaminated materials must be quenched before disposal. Slowly add the cyanide-containing waste to a stirred, basic solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. This procedure must be done in a fume hood.

Reaction Mechanism Visualization

Caption: Simplified reaction mechanism for the one-pot synthesis.

References

Application Notes and Protocols: Purification of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a key building block in medicinal chemistry, using silica gel column chromatography. The document outlines the underlying principles of the separation, a step-by-step experimental workflow, and critical parameters for achieving high purity. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Purifying this compound

This compound is a densely functionalized azetidine derivative of significant interest in the synthesis of novel therapeutic agents. The strained four-membered azetidine ring, combined with the cyano and carboxylate functionalities, provides a versatile scaffold for accessing diverse chemical space, particularly in the development of CNS-focused lead-like libraries.[1] Given its role as a critical intermediate, the purity of this compound is paramount to ensure the success and reproducibility of subsequent synthetic transformations.

Column chromatography is a fundamental purification technique in organic chemistry that leverages the differential adsorption of compounds onto a stationary phase to achieve separation.[2][3] This guide will detail the application of normal-phase column chromatography for the efficient removal of common impurities generated during the synthesis of this compound.

Foundational Principles of the Chromatographic Separation

The purification strategy hinges on the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is employed with a less polar mobile phase (eluent). The separation is governed by the polarity of the analyte and its interactions with the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2][3] These groups can form hydrogen bonds with polar functional groups of the compounds being separated.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.

  • Separation Mechanism: More polar compounds will interact more strongly with the silica gel and thus elute more slowly, while less polar compounds will have a greater affinity for the mobile phase and elute faster.[2][3]

This compound possesses several polar functional groups (ester, carbamate, and nitrile), making it a moderately polar compound. The choice of an appropriate solvent system is therefore crucial to achieve optimal separation from both less polar byproducts and more polar impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analytical technique to determine the optimal mobile phase composition for the column.[3]

Objective: To find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from all impurities.

Typical TLC Protocol:

  • Spot a dilute solution of the crude reaction mixture onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a pre-determined solvent mixture (e.g., varying ratios of ethyl acetate in hexanes).

  • Visualize the separated spots using a UV lamp (if the compounds are UV active) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

A good starting point for solvent system development for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[4]

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄ TLC platesStandard for general-purpose chromatography.
Mobile Phase (Starting Point) 20-40% Ethyl Acetate in HexanesA common solvent system for moderately polar compounds.[4]
Target Rf of Product 0.2 - 0.4This range generally translates well to column chromatography, ensuring good separation without excessively long elution times.[3]
Visualization UV light (254 nm) and/or Potassium Permanganate stainThe Boc-protecting group and ester may provide some UV activity. Potassium permanganate is a general stain for organic compounds.[5]

Detailed Protocol for Column Chromatography Purification

This protocol outlines the purification of this compound on a multi-gram scale. The quantities can be adjusted based on the scale of the reaction.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)[5]

  • Hexanes (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization reagents

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Solvent System Development Pack Column Packing (Slurry Method) TLC->Pack Determines Mobile Phase Load Sample Loading Pack->Load Sample_Prep Sample Preparation (Dry Loading) Sample_Prep->Load Elute Elution with Mobile Phase Load->Elute Collect Fraction Collection Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identifies Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation

  • Select an appropriately sized glass column. A general rule of thumb is to use 20-50 times the weight of the crude material in silica gel.[2]

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Ensure the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[6]

Step 2: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[6]

  • Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and the sample.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction). Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • For "flash" chromatography, gentle air pressure can be applied to the top of the column to increase the flow rate.[3]

  • It is often beneficial to start with a less polar solvent system and gradually increase the polarity (gradient elution) to first elute non-polar impurities and then the desired product. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate in hexanes.

Step 4: Analysis of Fractions and Product Isolation

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A less polar mobile phase will increase retention, while a more polar one will decrease it.
Column overloading.Use a larger column with more silica gel relative to the amount of crude product.
Cracked or Channeled Column The column ran dry.Always maintain a level of solvent above the silica bed.
Improper packing.Ensure the silica gel is packed uniformly as a slurry.
Product Elutes with Impurities Similar polarity of product and impurity.Try a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[4] Consider using a different stationary phase if separation on silica is not possible.
Streaking on TLC/Column Compound is too acidic or basic.For basic compounds like some azetidine derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[7]
Compound is not fully dissolved when loaded.Ensure complete dissolution of the sample before dry loading onto silica.

Summary of Critical Parameters

Parameter Value/Range Reference
Stationary Phase Silica Gel, 230-400 mesh[5]
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexanes[4][8]
Ratio of Silica to Crude Product 20:1 to 50:1 (w/w)[2]
Target Product Rf on TLC 0.2 - 0.4[3]
Loading Method Dry Loading[6]

Conclusion

The protocol described herein provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By carefully selecting the solvent system through preliminary TLC analysis and adhering to proper column packing and elution techniques, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and development programs.

References

Unlocking Chemical Diversity: A Guide to the Derivatization of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the azetidine ring has emerged as a highly sought-after structural motif.[1] This four-membered saturated heterocycle, while synthetically challenging to access, offers a unique combination of properties that are highly advantageous for the development of novel therapeutics.[1][2] The inherent ring strain of the azetidine scaffold imparts a degree of conformational rigidity, which can lead to more precise interactions with biological targets and a reduction in the entropic penalty upon binding.[3] Furthermore, the non-planar, three-dimensional nature of the azetidine ring allows for the exploration of previously inaccessible chemical space, a crucial aspect in the quest for new drug candidates.[4][5]

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate stands as a versatile and strategically important building block for the synthesis of diverse compound libraries. Its trifunctional nature—a Boc-protected nitrogen, an ethyl ester, and a nitrile group—provides multiple handles for orthogonal chemical modifications. This guide provides a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed protocols and mechanistic insights, to empower researchers in their drug discovery endeavors.

Strategic Derivatization Pathways for Library Synthesis

The true power of this compound lies in the ability to selectively manipulate its three functional groups. This allows for a modular and divergent approach to library synthesis, where a common core can be rapidly elaborated into a multitude of structurally distinct molecules. The primary avenues for derivatization are:

  • Selective Reduction of the Nitrile: Transformation of the cyano group into a primary amine or an aldehyde opens up a vast array of subsequent reactions, including reductive amination, acylation, and sulfonylation.

  • Modification of the Ethyl Ester: Hydrolysis of the ester to a carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. Alternatively, the ester can be reduced to a primary alcohol, enabling etherification and other transformations.

  • Deprotection and N-Functionalization: Removal of the tert-butoxycarbonyl (Boc) protecting group unveils the secondary amine of the azetidine ring, which can then be functionalized through alkylation, acylation, or participation in various coupling reactions.

The strategic sequencing of these transformations is paramount to achieving the desired chemical diversity. The following sections will provide detailed protocols for each of these key derivatization pathways.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitrile to a Primary Amine

The selective reduction of the nitrile in the presence of an ester is a critical transformation. Catalytic hydrogenation is a highly effective and clean method for this purpose.

Reaction Scheme:

G start This compound reagents H2 (balloon), Raney Ni MeOH, rt, 16 h start->reagents end Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate start->end reagents->end

Caption: Selective reduction of the nitrile group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 1 mmol of starting material)
This compound1105663-96-4254.28254 mg
Raney® Nickel (50% slurry in water)7440-02-058.69~50 mg (washed)
Methanol (MeOH), anhydrous67-56-132.0410 mL
Hydrogen (H₂) gas1333-74-02.02Balloon pressure
Celite®61790-53-2N/AAs needed

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 254 mg).

  • Add anhydrous methanol (10 mL) to dissolve the starting material.

  • Carefully wash the Raney® Nickel slurry (approximately 100 mg) with deionized water (3 x 5 mL) and then with anhydrous methanol (3 x 5 mL) to remove the water.

  • Add the washed Raney® Nickel (~50 mg) to the reaction mixture.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product, Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate, which can often be used in the next step without further purification. If necessary, purification can be achieved by silica gel chromatography.

Rationale for Experimental Choices:

  • Raney® Nickel: This catalyst is highly effective for the hydrogenation of nitriles to primary amines under mild conditions and is generally compatible with ester and Boc protecting groups.[6]

  • Methanol as Solvent: It is a protic solvent that facilitates the hydrogenation process and is easy to remove.

  • Hydrogen Balloon: Provides a simple and safe way to maintain a positive pressure of hydrogen for the reaction.

Protocol 2: Saponification of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step for enabling amide bond formation. Saponification using a base like lithium hydroxide is a reliable method.

Reaction Scheme:

G start This compound reagents 1. LiOH·H₂O, THF/H₂O 2. HCl (1M) start->reagents end 1-Boc-3-cyanoazetidine-3-carboxylic acid start->end reagents->end

Caption: Hydrolysis of the ethyl ester.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 1 mmol of starting material)
This compound1105663-96-4254.28254 mg
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.9642 mg (1.0 mmol)
Tetrahydrofuran (THF)109-99-972.115 mL
Deionized Water (H₂O)7732-18-518.025 mL
Hydrochloric acid (HCl), 1M aqueous solution7647-01-036.46As needed for acidification
Ethyl acetate (EtOAc)141-78-688.11For extraction
Brine (saturated aqueous NaCl solution)N/AN/AFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • Dissolve this compound (1.0 mmol, 254 mg) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (1.0 mmol, 42 mg) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 1-Boc-3-cyanoazetidine-3-carboxylic acid as a solid.

Rationale for Experimental Choices:

  • Lithium Hydroxide: A mild base that effectively hydrolyzes esters with minimal side reactions, such as hydrolysis of the nitrile or cleavage of the Boc group under these conditions.[7]

  • THF/Water Solvent System: Ensures the solubility of both the organic substrate and the inorganic base.

  • Acidic Workup: Protonates the carboxylate salt to yield the free carboxylic acid, which can then be extracted into an organic solvent.

Protocol 3: Boc Deprotection of the Azetidine Nitrogen

Removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Reaction Scheme:

G start This compound reagents TFA, DCM rt, 1-2 h start->reagents end Ethyl 3-cyanoazetidine-3-carboxylate (as TFA salt) start->end reagents->end

Caption: Boc deprotection of the azetidine nitrogen.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 1 mmol of starting material)
This compound1105663-96-4254.28254 mg
Trifluoroacetic acid (TFA)76-05-1114.021 mL
Dichloromethane (DCM), anhydrous75-09-284.934 mL

Procedure:

  • Dissolve this compound (1.0 mmol, 254 mg) in anhydrous dichloromethane (4 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (1 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the TFA salt of Ethyl 3-cyanoazetidine-3-carboxylate, which can be used directly in the next step or neutralized with a base if the free amine is required.

Rationale for Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that efficiently cleaves the Boc group.[8] The reaction is typically clean and proceeds at room temperature.

  • Dichloromethane (DCM): A common solvent for Boc deprotection that is inert to the reaction conditions.

  • Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Protocol 4: N-Alkylation of the Deprotected Azetidine

Once the Boc group is removed, the secondary amine of the azetidine ring is available for a variety of functionalization reactions. Reductive amination is a robust method for N-alkylation.

Reaction Scheme:

G start Ethyl 3-cyanoazetidine-3-carboxylate reagents R-CHO, NaBH(OAc)₃ DCM, rt, 12 h start->reagents end Ethyl 1-alkyl-3-cyanoazetidine-3-carboxylate start->end reagents->end

Caption: N-alkylation via reductive amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 1 mmol of starting material)
Ethyl 3-cyanoazetidine-3-carboxylate (from Protocol 3)N/A154.17 (free base)154 mg
Aldehyde (R-CHO)VariesVaries1.1 mmol
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94318 mg (1.5 mmol)
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/AN/AFor quenching
Brine (saturated aqueous NaCl solution)N/AN/AFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • To a round-bottom flask, add the crude Ethyl 3-cyanoazetidine-3-carboxylate TFA salt from Protocol 3.

  • Dissolve the salt in anhydrous dichloromethane (10 mL).

  • Add the desired aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired N-alkylated azetidine.

Rationale for Experimental Choices:

  • Reductive Amination: A mild and efficient method for N-alkylation that avoids over-alkylation, a common side reaction with direct alkylation using alkyl halides.

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ. It is compatible with a wide range of functional groups.

Conclusion: A Gateway to Novel Chemical Space

This compound is a powerful and versatile building block for the construction of diverse chemical libraries. The orthogonal nature of its functional groups allows for a systematic and modular approach to derivatization, enabling the rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable scaffold in their drug discovery programs. By leveraging these synthetic strategies, scientists can efficiently generate novel and structurally complex molecules with the potential to address unmet medical needs.

References

Application Notes and Protocols for the Incorporation of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate into Peptide Mimics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Peptide Mimics

In the landscape of modern drug discovery, peptide mimics, or peptidomimetics, have emerged as a promising class of therapeutics that combine the high specificity and potency of peptides with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and better cell permeability. The introduction of non-canonical amino acids and conformational constraints are key strategies in the design of these sophisticated molecules. Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate stands out as a unique and versatile building block for this purpose. Its strained four-membered azetidine ring imparts a rigid conformational constraint on the peptide backbone, while the geminal cyano and ester functionalities at the 3-position offer a rich platform for post-synthetic modifications, allowing for the creation of diverse and functionally complex peptide mimics.[1]

This guide provides a comprehensive overview of the incorporation of this compound into peptide chains, detailing optimized coupling protocols and exploring the potential for post-synthetic derivatization of the cyano and ester groups. The methodologies presented herein are designed to provide researchers with the foundational knowledge and practical steps to leverage this innovative building block in their drug discovery programs.

Scientific Rationale: The Advantages of a Constrained and Functionalized Scaffold

The incorporation of azetidine-based amino acids into peptides offers several distinct advantages. The inherent ring strain of the azetidine forces a specific dihedral angle, acting as a potent turn-inducer.[2][3] This can be strategically employed to stabilize desired secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity. Furthermore, the presence of the azetidine ring can sterically shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptide mimic.[3]

The true novelty of this compound lies in its gem-dicyano moiety (in this case, a cyano-ester), which opens up a vast chemical space for post-synthetic modifications. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and heterocycles.[4] This allows for the late-stage introduction of pharmacophores, fluorescent labels, or other molecular probes. The ethyl ester provides an additional site for modification, which can be selectively hydrolyzed or aminated to further diversify the peptide mimic.

Part 1: Incorporation into Peptide Chains - Protocols and Methodologies

The successful incorporation of this compound into a growing peptide chain requires careful consideration of the steric hindrance posed by the 3,3-disubstituted azetidine ring. Standard peptide coupling conditions may result in low yields or incomplete reactions. Therefore, the use of potent coupling reagents and optimized reaction conditions is crucial.

Recommended Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3-5 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)[5][6]

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc-deprotection (if applicable)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Pre-activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and HATU or HCTU (2.9 equivalents) in anhydrous DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time compared to standard amino acids is recommended.[6]

    • Monitor the reaction for completeness using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). If the test is positive, indicating incomplete coupling, a second coupling step may be necessary.

  • Washing:

    • After the coupling is complete (negative Kaiser or Chloranil test), drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the Boc group and subsequent coupling of the next amino acid in the sequence.

Causality Behind Experimental Choices:

  • Potent Coupling Reagents: HATU and HCTU are highly effective uronium-based coupling reagents that form highly reactive O-acylisourea intermediates, which can overcome the steric hindrance of the gem-disubstituted azetidine.[5][6]

  • Pre-activation: Pre-activating the carboxylic acid before adding it to the resin minimizes the risk of side reactions and ensures that the highly reactive species is readily available for coupling.

  • Extended Coupling Time: The increased steric bulk around the carboxylic acid of the azetidine derivative slows down the reaction kinetics, necessitating a longer reaction time to achieve complete coupling.[6]

Part 2: Post-Synthetic Modification of the Cyano-Ester Moiety

A key advantage of incorporating this compound is the potential for post-synthetic modifications of the cyano and ester groups. This allows for the creation of a library of related peptide mimics from a single precursor, which is invaluable for structure-activity relationship (SAR) studies.

A. Transformation of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a range of other functionalities.

Materials:

  • Peptide-bound resin containing the cyanoazetidine moiety

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the resin in anhydrous THF.

  • Reduction: Treat the resin with a solution of BH3·THF in THF at 0°C to room temperature. The reaction should be monitored by IR spectroscopy (disappearance of the nitrile stretch at ~2240 cm⁻¹).

  • Quenching and Washing: Carefully quench the reaction with methanol and wash the resin thoroughly with THF, DCM, and methanol.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.

  • Purification: Purify the resulting peptide containing the aminomethyl-azetidine moiety by reverse-phase HPLC.

Amidines are valuable functional groups in medicinal chemistry as they are often protonated at physiological pH and can participate in key hydrogen bonding interactions.

Materials:

  • Peptide-bound resin containing the cyanoazetidine moiety

  • Anhydrous ethanol

  • Dry HCl gas

  • Anhydrous diethyl ether

  • Ammonia in ethanol

Procedure:

  • Pinner Reaction (Formation of Ethyl Imidate Hydrochloride):

    • Suspend the resin in anhydrous ethanol and cool to 0°C.

    • Bubble dry HCl gas through the suspension to form the ethyl imidate hydrochloride salt.

  • Washing: Wash the resin with anhydrous diethyl ether to remove excess HCl and ethanol.

  • Ammonolysis: Treat the resin with a solution of ammonia in ethanol to form the amidine.

  • Cleavage and Purification: Cleave the peptide from the resin and purify as described above.

B. Modification of the Ethyl Ester Group

The ethyl ester can be selectively modified, for example, through hydrolysis or amidation, provided that an orthogonal protection strategy is employed for any other ester-containing side chains in the peptide.[7][8]

Materials:

  • Peptide-bound resin containing the ethyl ester azetidine moiety

  • Lithium hydroxide (LiOH)

  • THF/Water solvent mixture

  • Dilute aqueous HCl for neutralization

Procedure:

  • Saponification: Treat the resin with a solution of LiOH in a THF/water mixture. Monitor the reaction by HPLC-MS analysis of a small cleaved sample.

  • Neutralization and Washing: Neutralize the reaction with dilute aqueous HCl and wash the resin thoroughly with water, isopropanol, and DCM.

  • Cleavage and Purification: Cleave the peptide from the resin and purify as described above.

Data Presentation

Modification Reagents Resulting Functional Group Key Considerations
Nitrile ReductionBH3·THFPrimary Amine (-CH₂NH₂)Requires anhydrous conditions.
Nitrile to Amidine1. HCl, EtOH; 2. NH₃Amidine (-C(=NH)NH₂)Pinner reaction conditions.
Ester HydrolysisLiOH, THF/H₂OCarboxylic Acid (-COOH)Potential for epimerization at the α-carbon of the adjacent amino acid. Requires orthogonal protection of other esters.

Visualizations

Experimental Workflow for Peptide Incorporation

G cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin-Bound Peptide (Free N-Terminus) Swell Swell Resin in DMF Resin->Swell Couple Couple to Resin (2-4 hours) Swell->Couple Preactivate Pre-activate Azetidine Derivative (HATU/HCTU, DIPEA) Preactivate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Kaiser Kaiser/Chloranil Test Wash1->Kaiser Kaiser->Couple Positive (Recouple) Deprotect Boc Deprotection (TFA) Kaiser->Deprotect Negative Wash2 Wash Resin Deprotect->Wash2 NextAA Couple Next Amino Acid Wash2->NextAA

Caption: Workflow for the incorporation of this compound into a peptide chain using SPPS.

Post-Synthetic Modification Pathways

G cluster_Nitrile Nitrile Modifications cluster_Ester Ester Modifications Start Peptide-Azetidine(CN)(COOEt) Amine Peptide-Azetidine(CH₂NH₂)(COOEt) Start->Amine Reduction (BH₃·THF) Amidine Peptide-Azetidine(C(=NH)NH₂)(COOEt) Start->Amidine Pinner Reaction (HCl, EtOH; NH₃) Acid Peptide-Azetidine(CN)(COOH) Start->Acid Saponification (LiOH)

Caption: Potential post-synthetic modification pathways for the cyano and ester functionalities of the incorporated azetidine moiety.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of advanced peptide mimics. Its rigid azetidine core provides a means to enforce specific conformations, while the geminal cyano and ester groups serve as valuable handles for post-synthetic modifications. The protocols outlined in this guide provide a starting point for researchers to incorporate this unique amino acid into their peptide sequences and to explore the diverse chemical space that it unlocks. The ability to create libraries of functionally diverse peptide mimics from a common precursor will undoubtedly accelerate the discovery of new and improved peptide-based therapeutics. Future work in this area will likely focus on the development of even more sophisticated and orthogonal modification strategies, further expanding the utility of this and other functionalized non-canonical amino acids in drug discovery.

References

Application Notes and Protocols: Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate as a Versatile Precursor for Spirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds and the Emergence of Azetidine-Containing Motifs

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique topology allows for precise spatial orientation of functional groups, leading to improved binding affinity and selectivity for biological targets. Among the diverse array of spirocyclic systems, those incorporating an oxindole moiety, known as spirooxindoles, are particularly prominent and are found in a multitude of natural products and clinically evaluated drug candidates.[1]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore that can impart favorable physicochemical properties such as improved solubility and metabolic stability.[3] The incorporation of an azetidine ring into a spirocyclic framework, particularly in the form of spiro[azetidine-3,3'-oxindoles], presents a compelling strategy for the development of novel therapeutics.[4][5] Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate emerges as a highly versatile and promising precursor for the synthesis of these complex spirocyclic systems. Its bifunctional nature, possessing both a nucleophilic potential at the α-carbon to the cyano and ester groups and the capability for further manipulation of these functionalities, opens avenues for diverse synthetic transformations.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of spirocyclic compounds, with a particular focus on the preparation of spiro[azetidine-3,3'-oxindole] derivatives. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of this synthetic strategy in the context of drug discovery.

Synthetic Strategy: Leveraging the Reactivity of this compound

The core of the synthetic strategy revolves around the reaction of this compound with isatins (1H-indole-2,3-diones). Isatins are readily available starting materials and are widely used in the synthesis of oxindole-based compounds.[6] The C3-carbonyl group of isatin is highly electrophilic and susceptible to nucleophilic attack.

The proposed reaction proceeds via a tandem Knoevenagel condensation-Michael addition-cyclization sequence. The methylene group of the azetidine precursor, activated by the adjacent cyano and ester groups, is expected to undergo a base-catalyzed Knoevenagel condensation with the C3-carbonyl of isatin. The resulting intermediate would then be primed for an intramolecular Michael addition, followed by a cyclization to furnish the desired spiro[azetidine-3,3'-oxindole] scaffold.

Alternatively, a 1,3-dipolar cycloaddition pathway could be envisaged, where an azomethine ylide is generated from the azetidine precursor and subsequently reacts with the exocyclic double bond of an activated isatin derivative.[7][8]

G cluster_0 Synthetic Pathway A Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate C Base-Catalyzed Knoevenagel Condensation A->C B Isatin Derivative B->C D Intermediate C->D Formation of Knoevenagel adduct E Intramolecular Michael Addition D->E Tautomerization & Cyclization F Spiro[azetidine-3,3'-oxindole] Product E->F G cluster_0 Detailed Mechanistic Steps A 1. Base-catalyzed deprotonation of azetidine B 2. Nucleophilic attack on isatin C3-carbonyl A->B C 3. Formation of tetrahedral intermediate B->C D 4. Dehydration to form Knoevenagel adduct C->D E 5. Intramolecular Michael Addition D->E F 6. Tautomerization and protonation E->F G Final Spiro Product F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are working with this valuable synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to enhance your experimental success.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The most common and reliable pathway involves the cyanation of a β-keto ester precursor, Ethyl 1-Boc-3-oxoazetidine-3-carboxylate. The overall workflow is illustrated below.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis cluster_2 Purification Acyclic_Diester N-Boc Protected Acyclic Diester Keto_Ester Ethyl 1-Boc-3-oxoazetidine- 3-carboxylate Acyclic_Diester->Keto_Ester Dieckmann Condensation Target_Molecule Ethyl 1-Boc-3-cyanoazetidine- 3-carboxylate Keto_Ester->Target_Molecule Electrophilic Cyanation Purified_Product Purified Product Target_Molecule->Purified_Product Chromatography

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: Unquestionably, the cyanation of the Ethyl 1-Boc-3-oxoazetidine-3-carboxylate precursor is the most challenging and yield-defining step. This transformation involves creating a quaternary carbon center on a strained ring system, which is inherently difficult. Success hinges on the choice of cyanating agent and the precise control of reaction conditions to favor the desired product over potential side reactions.

Q2: Why is an electrophilic cyanating agent preferred over a nucleophilic one like NaCN?

A2: While nucleophilic cyanides like NaCN or KCN are inexpensive, they pose significant risks in this specific synthesis. The azetidine ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening byproducts. Furthermore, the reaction requires a base to form the enolate of the β-keto ester; free cyanide ions in a basic solution can participate in undesirable side reactions. Electrophilic cyanating agents, such as p-toluenesulfonyl cyanide (TsCN), react specifically with the pre-formed enolate, offering a more controlled and cleaner reaction profile for this sensitive substrate.[1][2]

Q3: My Boc protecting group seems to be cleaving during the reaction. Why is this happening?

A3: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3] If your reaction generates any acidic byproducts, or if your work-up involves an overly strong acidic wash, you will experience Boc cleavage. It is crucial to maintain neutral or slightly basic conditions throughout the synthesis and purification. During work-up, use mild acids like a saturated solution of ammonium chloride (NH₄Cl) or dilute citric acid if an acid wash is necessary.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low or No Yield in the Cyanation Step

Q: I am attempting to convert Ethyl 1-Boc-3-oxoazetidine-3-carboxylate to the cyano derivative, but my yield is consistently below 30%. What are the likely causes and solutions?

A: Low yields in this step typically stem from one of three areas: inefficient enolate formation, incorrect choice of cyanating agent, or competing side reactions. Let's dissect each.

Cause 1: Inefficient Enolate Formation

The reaction begins with the deprotonation of the α-carbon situated between the two carbonyl groups. Incomplete deprotonation means unreacted starting material and lower yields.

  • Insight: The choice of base is critical. A weak base like triethylamine (TEA) is often insufficient to fully deprotonate the β-keto ester. A stronger, non-nucleophilic base is required.

  • Solution:

    • Switch to a Stronger Base: Use a base like sodium hydride (NaH, 60% dispersion in oil) or lithium bis(trimethylsilyl)amide (LiHMDS). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction forward.

    • Ensure Anhydrous Conditions: Amide bases and NaH react violently with water. Ensure your solvent (e.g., THF) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any moisture will quench the base and the enolate.

    • Temperature Control: Add the base at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation, then allow the reaction to slowly warm to room temperature to ensure complete enolate formation before adding the cyanating agent.

Cause 2: Suboptimal Cyanating Agent or Conditions

The reactivity of the enolate with the cyanating agent is key.

  • Insight: As discussed in the FAQs, an electrophilic cyanating agent is superior for this substrate. We have found p-toluenesulfonyl cyanide (TsCN) to be particularly effective.[2] Other reagents like hypervalent iodine-based cyanating agents can also be very effective, often working rapidly at room temperature without a catalyst.[4][5][6]

  • Solution:

    • Use an Electrophilic Cyanating Agent: We strongly recommend using TsCN. It is commercially available and generally provides clean conversions.

    • Optimize Stoichiometry: Use a slight excess of the cyanating agent (1.1 to 1.2 equivalents) to ensure the complete conversion of the enolate.

    • Monitor the Reaction: Follow the reaction's progress using TLC or LC-MS. The reaction should typically be complete within 2-4 hours at room temperature after the addition of TsCN.

The following table summarizes the pros and cons of common cyanating agents for this transformation.

Cyanating AgentMechanism TypeProsConsSafety
NaCN / KCN NucleophilicInexpensive, readily available.High toxicity, risk of ring-opening, requires phase-transfer catalyst for good solubility.Extremely Toxic. Acidification produces HCN gas.
TMSCN Nucleophilic (CN⁻ source)Versatile, often used for cyanohydrin formation.[7]Can be sluggish for β-keto esters, requires a Lewis acid or other activator, moisture sensitive.Toxic. Releases HCN on contact with water/acid.
TsCN ElectrophilicReacts cleanly with enolates, less prone to side reactions, crystalline solid.[1]More expensive than simple cyanides, can act as a sulfonylating agent in some cases.Toxic. Handle with care.
Cyano Benziodoxole ElectrophilicVery reactive, often gives high yields at room temperature in minutes.[4][5]Not as commonly available, can be expensive.Handle hypervalent iodine reagents with care.
Cause 3: Competing Side Reactions

The strained azetidine ring is the primary source of potential side reactions.

Side_Reactions Start Ethyl 1-Boc-3-oxo- azetidine-3-carboxylate Enolate Azetidine Enolate Start->Enolate Base (e.g., NaH) DesiredPath Target Product Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate Enolate->DesiredPath + TsCN (Desired Pathway) SideProduct1 Ring-Opened Product Enolate->SideProduct1 Harsh Nucleophile (e.g., excess CN⁻) SideProduct2 De-Boc'd Product DesiredPath->SideProduct2 Acidic Conditions

Caption: Desired cyanation pathway versus common side reactions.

  • Insight: The primary side reaction is nucleophilic attack leading to the opening of the four-membered ring. This is most common when using ionic cyanides (NaCN). Another issue is the cleavage of the Boc group if acidic conditions are inadvertently introduced.

  • Solution:

    • Gentle Work-up: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of NH₄Cl. Avoid strong acids.

    • Buffer the Reaction: If the reaction appears to be generating acidic or basic byproducts, the inclusion of a non-nucleophilic buffer might be beneficial, though this is less common for the recommended TsCN protocol.

    • Purification: Purify the product promptly after work-up using flash column chromatography on silica gel to separate it from less stable byproducts.

Problem: Low Yield in Precursor Synthesis via Dieckmann Condensation

Q: I am trying to synthesize Ethyl 1-Boc-3-oxoazetidine-3-carboxylate via an intramolecular Dieckmann condensation, but my yields are poor.

A: The Dieckmann condensation is a powerful method for forming cyclic β-keto esters but requires strict control to favor the intramolecular cyclization of the strained four-membered ring.[8][9][10]

  • Insight: The main competing reaction is intermolecular Claisen condensation, which leads to polymers and oligomers. High dilution is the key to favoring the desired intramolecular pathway.

  • Solution:

    • High Dilution: Run the reaction at a low concentration (e.g., 0.05 M to 0.1 M). This can be achieved by the slow addition of the acyclic diester precursor to a suspension of the base in the solvent.

    • Strong Base: A strong, non-nucleophilic base like NaH or potassium tert-butoxide (KOtBu) is essential to drive the reaction to completion.

    • Solvent Choice: Anhydrous THF or toluene are excellent solvent choices for this reaction.

    • Acidic Work-up: The initial product of the condensation is the enolate of the β-keto ester. A mild acidic work-up (e.g., with dilute HCl or NH₄Cl solution) is required to protonate this enolate and yield the final product.

Optimized Experimental Protocol

This protocol describes the synthesis of the target compound from the commercially available 1-Boc-3-azetidinone.

Optimized_Protocol cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Michael Addition & Cyanation (Hypothetical one-pot) cluster_alt_step2 Step 2a: Epoxidation cluster_alt_step3 Step 2b: Epoxide opening with Cyanide cluster_alt_step4 Step 2c: Oxidation S1_Start 1-Boc-3-azetidinone S1_Product Ethyl 1-Boc-azetidin-3-ylideneacetate S1_Start->S1_Product S1_Reagent Triethyl phosphonoacetate Base (e.g., NaH) S1_Reagent->S1_Product S2_Product Target Product S1_Product->S2_Product Alt_S2_Product Spiro-epoxide intermediate S1_Product->Alt_S2_Product S2_Reagent KCN, NH4Cl (Strecker-like synthesis) S2_Reagent->S2_Product Alt_S2_Reagent m-CPBA Alt_S2_Reagent->Alt_S2_Product Alt_S3_Product Hydroxy-nitrile intermediate Alt_S2_Product->Alt_S3_Product Alt_S3_Reagent NaCN or TMSCN Alt_S3_Reagent->Alt_S3_Product Alt_S3_Product->S2_Product Alt_S4_Reagent Oxidation (e.g., PCC, Swern) Alt_S4_Reagent->S2_Product

Caption: A plausible, though complex, alternative synthetic route. A more direct cyanation of a keto-ester precursor is generally preferred for simplicity. The below protocol details the most common industrial approach.

Part A: Synthesis of Ethyl 1-Boc-3-oxoazetidine-3-carboxylate

(This protocol assumes the synthesis starts from a suitable acyclic precursor for a Dieckmann condensation. A common alternative is the oxidation of 1-Boc-azetidin-3-ol, which is often more straightforward for lab-scale synthesis).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous THF (to achieve a final substrate concentration of ~0.1 M).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the NaH suspension over 1-2 hours to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Ethyl 1-Boc-3-oxoazetidine-3-carboxylate.

Part B: Cyanation to Yield this compound
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 1-Boc-3-oxoazetidine-3-carboxylate (1.0 eq.) and dissolve it in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion, 1.1 eq.) portion-wise. Be cautious of hydrogen gas evolution.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.

  • Cyanating Agent Addition: Dissolve p-toluenesulfonyl cyanide (TsCN, 1.2 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully pour it into a beaker containing a cold, saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

common side reactions and byproducts in Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent strain of the azetidine ring, combined with the reactivity of its three distinct functional groups, presents unique synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and maximize your yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and solve problems effectively.

Question 1: My reaction yield is low, and I'm isolating a highly polar, acyclic byproduct. What is happening and how can I prevent it?

Answer: This is a classic symptom of azetidine ring-opening. The four-membered ring is highly strained and susceptible to cleavage by nucleophiles, acids, or even strong bases.[3][4]

  • Causality: The reaction is likely catalyzed by acidic or basic conditions or the presence of a potent nucleophile. Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and vulnerable to attack.[1] Similarly, strong nucleophiles can directly attack a ring carbon, forcing the ring to open.

  • Troubleshooting Steps:

    • pH Control: If your reaction conditions are acidic, consider using a milder acid or a buffered system. During aqueous workup, use a buffered wash (e.g., saturated sodium bicarbonate) to neutralize any residual acid before extraction.

    • Base Selection: Avoid strong, nucleophilic bases like hydroxides or primary/secondary amines if possible. Opt for non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Nucleophile Management: If the ring-opening nucleophile is a reagent, ensure it is added slowly and at a low temperature to favor the desired reaction pathway over the undesired ring-opening.

    • Temperature Control: Elevated temperatures can provide the activation energy needed for ring cleavage. Maintain the lowest effective temperature for your reaction.

Question 2: My LC-MS and NMR data show the formation of byproducts with masses corresponding to +18 Da and +19 Da, respectively. What are these impurities?

Answer: These mass changes strongly indicate the hydrolysis of the nitrile group. The nitrile can undergo a two-stage hydrolysis, first to a primary amide (+18 Da, addition of H₂O) and subsequently to a carboxylic acid (+19 Da, addition of H₂O and loss of NH₃, but net gain of O and loss of N).[5][6]

  • Causality: This reaction is catalyzed by both acid and base and requires the presence of water.[7][8] Even trace amounts of water in your solvents or reagents, especially under non-neutral pH conditions, can lead to these byproducts.

  • Troubleshooting Steps:

    • Anhydrous Conditions: This is paramount. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use high-purity, anhydrous reagents. If using reagents that can be hydrated (e.g., certain salts), dry them before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere prevents atmospheric moisture from entering the reaction vessel.

    • Careful Workup: Minimize contact time with aqueous layers during workup. If an aqueous wash is necessary, ensure it is pH-neutral or buffered and perform the extraction quickly.

Question 3: During purification or workup, I'm observing a significant amount of a less polar byproduct, and my main product seems to have lost its Boc protecting group. Why did this happen?

Answer: You are observing acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. The Boc group is notoriously sensitive to acid.[9]

  • Causality: The mechanism involves protonation of the Boc carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[10] This can be triggered by strong acids (e.g., TFA, HCl) or even Lewis acids used in the reaction or acidic conditions during silica gel chromatography.[11] The resulting tert-butyl cation is also a potent electrophile and can alkylate other molecules in the mixture, leading to further impurities.[12][13]

  • Troubleshooting Steps:

    • Avoid Strong Acids: Do not use strong acids like HCl or TFA in your reaction or workup unless the explicit goal is deprotection.

    • Purification Strategy: When performing column chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v in your eluent) to neutralize acidic sites on the silica surface.

    • Aqueous Workup: Ensure any acidic washes are followed immediately by a basic wash (e.g., NaHCO₃ solution) to neutralize the organic layer before concentration.

Question 4: I notice gas evolution when I attempt to purify my product by distillation or upon gentle heating, and the product decomposes. What is the cause?

Answer: This is likely due to decarboxylation. Your target molecule has an ester and a nitrile group on the same carbon, making the alpha-proton acidic. If the ethyl ester hydrolyzes to the corresponding carboxylic acid (a β-cyanocarboxylic acid), this intermediate is highly prone to decarboxylation upon heating.[14][15]

  • Causality: The structure of the hydrolyzed intermediate is analogous to a β-keto acid, which readily loses CO₂ through a six-membered cyclic transition state when heated.[16] The presence of water and heat creates the perfect conditions for this two-step decomposition pathway (hydrolysis followed by decarboxylation).

  • Troubleshooting Steps:

    • Avoid High Temperatures: Do not purify this compound by distillation. Concentrate your product in vacuo at low temperatures (e.g., <35°C).

    • Ensure Anhydrous Conditions: As with nitrile hydrolysis, preventing the initial ester hydrolysis by maintaining strictly anhydrous conditions is key.

    • Storage: Store the purified product in a cool, dry place to prevent slow decomposition over time.

Summary of Potential Side Products

The table below summarizes the key byproducts, their origin, and how to identify them.

Side Product NameStructure DescriptionΔ Mass (Da)Common CauseAnalytical Signature
Ring-Opened Product Acyclic amine derivativeVariesAcidic/basic conditions, nucleophilesHighly polar spot on TLC, complex NMR spectrum
Amide Byproduct Nitrile group (-CN) converted to an amide (-CONH₂)+18Presence of water (acid/base catalyzed)New signals in ¹H NMR (~5.5-7.5 ppm, broad), M+18 in MS
Carboxylic Acid Byproduct Nitrile group (-CN) converted to a carboxylic acid (-COOH)+19Presence of water (acid/base catalyzed)Very polar, broad -OH peak in ¹H NMR, M+19 in MS
Boc-Deprotected Product Loss of the Boc group, resulting in a secondary amine-100Exposure to strong acidsLess polar spot on TLC, absence of Boc signal in NMR (~1.4 ppm), M-100 in MS
Decarboxylation Product Loss of the carboxyethyl group (-COOEt)-72Ester hydrolysis followed by heatingLoss of ethyl ester signals in NMR, M-72 in MS

Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway versus the competing side reactions. Understanding these branching points is critical for experimental design.

reaction_pathway Precursor Precursor Product This compound Precursor->Product RingOpening Ring-Opened Product Product->RingOpening  Acid / Base  Nucleophiles Amide Amide Byproduct Product->Amide H₂O (Acid/Base cat.) CarboxylicAcid Carboxylic Acid Byproduct Product->CarboxylicAcid Ester Hydrolysis (H₂O, Acid/Base) Deprotection Boc-Deprotected Product Product->Deprotection Strong Acid Amide->CarboxylicAcid H₂O (Acid/Base cat.) Decarboxylation Decarboxylation Product CarboxylicAcid->Decarboxylation Heat, -CO₂

Caption: Main reaction pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control during this synthesis? A: Strict exclusion of water. Given that three of the five major side reactions (nitrile hydrolysis, ester hydrolysis, and subsequent decarboxylation) are water-dependent, maintaining anhydrous conditions throughout the reaction and workup is the most crucial factor for success.[5][14]

Q2: What is a recommended purification method for this compound? A: Flash column chromatography on silica gel is the preferred method. Use a gradient of non-polar solvents like ethyl acetate in hexanes. As mentioned in the troubleshooting guide, if you suspect your silica is acidic, it is wise to add ~0.5-1% triethylamine to your eluent to prevent on-column Boc deprotection. Avoid distillation due to the risk of thermal decarboxylation.[15]

Q3: Can I store the precursor, Ethyl 1-Boc-3-oxoazetidine-3-carboxylate, for long periods? A: While generally stable, β-keto esters can be sensitive. It is best stored in a refrigerator or freezer under an inert atmosphere, especially if it will not be used for an extended period. Always re-analyze the purity of starting materials before use.

Reference Experimental Protocol

This protocol describes a general procedure for the cyanation of a ketone precursor. NOTE: This is a representative method. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Synthesis of this compound from Ethyl 1-Boc-3-oxoazetidine-3-carboxylate

  • Glassware and System Preparation:

    • Dry a round-bottom flask, addition funnel, and magnetic stir bar in an oven at 120°C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents and Solvents:

    • Ethyl 1-Boc-3-oxoazetidine-3-carboxylate (1.0 eq)

    • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

    • Zinc iodide (ZnI₂) (0.1 eq, catalyst)

    • Anhydrous Dichloromethane (DCM)

  • Reaction Procedure:

    • Dissolve Ethyl 1-Boc-3-oxoazetidine-3-carboxylate and ZnI₂ in anhydrous DCM in the reaction flask.

    • Cool the solution to 0°C using an ice-water bath.

    • Add TMSCN dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • CRITICAL CONTROL POINT: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). Do not apply heat.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • CRITICAL CONTROL POINT: The use of a buffered, mildly basic quench is essential to neutralize the catalyst and prevent acid-induced side reactions during workup.

    • Stir the biphasic mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo at a temperature below 35°C.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a solid or viscous oil.

References

optimization of reaction conditions (solvent, temperature, base) for azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_content>## Azetidine Synthesis Optimization: A Technical Support Guide

Welcome to the technical support center for the optimization of azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the strained four-membered azetidine ring. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve optimal reaction outcomes.

Introduction: The Challenge of the Four-Membered Ring

Azetidines are valuable structural motifs in medicinal chemistry, known to enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, their synthesis is notoriously challenging due to the inherent ring strain of approximately 25.4 kcal/mol.[1] The most common synthetic route, intramolecular nucleophilic cyclization, is often plagued by competing side reactions, making the careful optimization of reaction conditions paramount.[3][4] This guide will focus on the three critical pillars of this optimization: solvent , temperature , and base .

Troubleshooting Guide: Common Problems & Solutions (Q&A Format)

This section addresses specific issues you may encounter during azetidine synthesis via intramolecular cyclization of γ-amino alcohols or γ-haloamines.

Problem 1: My reaction shows low or no yield of the desired azetidine.

This is the most frequent challenge, often stemming from a combination of factors. Let's break down the potential causes and solutions.

Question: My starting material is not being consumed. What should I try first?

Answer: Lack of conversion points to insufficient reactivity. The primary factors to investigate are the leaving group, base, and temperature.

  • Assess Your Leaving Group: The intramolecular cyclization is an SN2 reaction. A poor leaving group will significantly slow down or halt the reaction.

    • Hydroxyl groups (-OH) are poor leaving groups and must be activated. Convert them to mesylates (-OMs) or tosylates (-OTs), which are excellent leaving groups.[3] A typical procedure involves reacting the γ-amino alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N).[3]

    • Halides (-Cl, -Br) are viable, but their reactivity follows the order I > Br > Cl. If you are using a chloride, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide (NaI or KI) to generate the more reactive γ-iodoamine intermediate.[5]

  • Increase the Reaction Temperature: If the leaving group is adequate, the reaction may simply be too slow at the current temperature. Incrementally increasing the heat can enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions.[6] A good starting point for many cyclizations is room temperature, with gradual heating to 40-60 °C if needed.[3][6]

  • Re-evaluate Your Base: The base must be strong enough to deprotonate the amine nucleophile (if it's protonated) but not so strong that it promotes elimination (E2) side reactions.

    • For N-H azetidines from a γ-haloamine hydrochloride salt, a base is required to free the amine. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

    • When starting from a γ-amino alcohol that is first mesylated, a strong, non-nucleophilic base like sodium hydride (NaH) is often used in the subsequent cyclization step to deprotonate the amine.[3]

Question: My starting material is consumed, but the yield of my azetidine is still low. I see several other spots on my TLC/LC-MS. What's happening?

Answer: This indicates that side reactions are outcompeting your desired intramolecular cyclization. The most common culprits are intermolecular reactions (dimerization/polymerization) and elimination.[3][7]

  • Combat Intermolecular Reactions with High Dilution: The desired intramolecular reaction is a first-order process, while intermolecular side reactions are second-order. Therefore, running the reaction at a very low concentration (0.01–0.05 M) will favor the formation of the monomeric azetidine ring.[3] A slow addition of the substrate via a syringe pump to a heated solution of the base and solvent is a highly effective technique to maintain high dilution conditions.

  • Suppress Elimination Reactions (E2): Elimination becomes a significant issue with sterically hindered substrates or when using strong, bulky bases.[3]

    • Temperature Control: High temperatures favor elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Base Selection: Avoid overly strong or bulky bases like potassium tert-butoxide (t-BuOK) if you suspect elimination is a problem. Milder bases like K₂CO₃ or a hindered organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be more suitable.[8]

  • Optimize Your Solvent: The solvent plays a critical role in stabilizing the transition state of the SN2 reaction.

    • Polar aprotic solvents such as DMF, DMSO, and acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base while leaving the anion relatively free, increasing its nucleophilicity. They are also effective at accelerating SN2 reactions.[3]

    • In some cases, less polar solvents like THF can be effective, particularly when using strong bases like NaH.[3] A solvent screen is often a crucial step in optimization.

Problem 2: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct.

Question: Why is my reaction forming a pyrrolidine instead of the desired azetidine?

Answer: This is a classic case of competing regioselectivity in ring closure, often dictated by Baldwin's Rules. The formation of a 4-membered ring is a "4-exo-tet" process, which is generally favored. However, under certain conditions, a "5-endo-tet" cyclization to form a pyrrolidine can occur.[9] This is particularly common in Lewis acid-catalyzed cyclizations of precursors like cis-3,4-epoxy amines.[9][10]

  • Controlling Regioselectivity: The choice of catalyst and solvent is critical. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, using a Lewis acid catalyst like Lanthanum(III) triflate (La(OTf)₃) in a solvent like 1,2-dichloroethane (DCE) has been shown to strongly favor the desired 4-exo-tet pathway to yield the azetidine.[9][10][11] If you are observing the pyrrolidine byproduct, consider switching to a different Lewis acid or solvent system.

Optimization Workflow & Key Parameters

A systematic approach is key to efficiently optimizing your azetidine synthesis. This workflow diagram illustrates a logical progression for troubleshooting and optimization.

TroubleshootingWorkflow Start Low Azetidine Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Optimize_Reactivity Enhance Reactivity Check_Conversion->Optimize_Reactivity No Analyze_Byproducts Analyze Byproducts Check_Conversion->Analyze_Byproducts Yes Leaving_Group Improve Leaving Group (e.g., -OH to -OMs) Optimize_Reactivity->Leaving_Group Increase_Temp Increase Temperature Optimize_Reactivity->Increase_Temp Screen_Bases Screen Stronger Bases (e.g., NaH) Optimize_Reactivity->Screen_Bases Intermolecular Dimer/Polymer Detected? Analyze_Byproducts->Intermolecular High_Dilution Implement High Dilution (Slow Addition, <0.05 M) Intermolecular->High_Dilution Yes Elimination Elimination Product Detected? Intermolecular->Elimination No Success Optimized Yield High_Dilution->Success Lower_Temp Lower Temperature Elimination->Lower_Temp Yes Milder_Base Use Milder/Less Bulky Base (e.g., K2CO3) Elimination->Milder_Base Yes Solvent_Screen Screen Solvents (DMF, DMSO, MeCN, THF) Elimination->Solvent_Screen No Lower_Temp->Success Milder_Base->Success Solvent_Screen->Success

Caption: Troubleshooting workflow for low-yield azetidine synthesis.

Data Summary: Impact of Reaction Parameters

The choice of base and solvent can dramatically affect the outcome of the reaction. The following table summarizes general trends observed in intramolecular cyclizations.

ParameterChoiceRationale & Expected OutcomePotential Pitfall
Solvent DMF, DMSO High-polarity aprotic solvents. Accelerate SN2 reactions by solvating the counter-ion of the base. Often lead to higher yields and faster reaction times.[3]Can be difficult to remove during workup. May require higher purification effort.
Acetonitrile (MeCN) Medium-polarity aprotic solvent. Good balance of reactivity and ease of removal.[11]May not be polar enough for less reactive substrates.
THF Lower-polarity aprotic solvent. Often used with strong, reactive bases like NaH.[3]Can result in slower reaction rates compared to more polar alternatives.
Base NaH Strong, non-nucleophilic base. Effective for deprotonating amines/alcohols for cyclization onto mesylates or tosylates.[3]Highly reactive and moisture-sensitive. Can promote elimination at high temperatures.
K₂CO₃, Cs₂CO₃ Mild inorganic bases. Good for cyclizations of γ-haloamine salts where high basicity is not required. Cesium carbonate is often more effective due to the "cesium effect."May not be strong enough for all substrates, leading to slow or incomplete reactions.
DBU, Et₃N Organic, non-nucleophilic bases. Et₃N is primarily used as an acid scavenger during mesylation/tosylation.[3] DBU can be an effective base for the cyclization step itself.Can sometimes be difficult to separate from the product during purification.
Temperature 0 °C to RT Minimizes side reactions like elimination and decomposition. Ideal starting point for optimization.[3]Reaction may be impractically slow or may not proceed at all.
40 °C to 80 °C Increases reaction rate for less reactive substrates. A common range for many successful cyclizations.[10]Increased risk of side reactions, especially elimination and dimerization.[6]
> 80 °C (Reflux) Used as a last resort for very sluggish reactions.High potential for product decomposition and significant byproduct formation.[6]

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis from a γ-Amino Alcohol

This two-step protocol is a robust starting point for many azetidine syntheses.[3]

Step A: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Caution: MsCl is corrosive and lachrymatory.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step B: Intramolecular Cyclization

  • Under an inert atmosphere, add a solution of the crude mesylate in a suitable anhydrous solvent (e.g., DMF or THF, to achieve a final concentration of ~0.1 M).

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water. Handle with extreme care.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. If the reaction is slow, consider gently heating to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

To efficiently optimize conditions, a parallel synthesis approach can be invaluable.[12][13] This can be done using a multi-well reaction block or simply a series of vials.

  • Setup: In an array of reaction vials, dispense your substrate (e.g., a γ-haloamine, 1.0 eq).

  • Variable Addition:

    • Solvent Screen: To each vial, add a different solvent (e.g., DMF, DMSO, MeCN, THF) to achieve the desired concentration.

    • Base Screen: To each vial containing the substrate in a single chosen solvent, add a different base (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH).

  • Reaction: Seal the vials, place them in a temperature-controlled shaker or heating block, and run the reactions for a set amount of time (e.g., 24 hours).

  • Analysis: After the reaction time, take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine the percent conversion to product and identify any major byproducts. This allows for rapid identification of the most promising conditions for scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the azetidine ring? A1: The most prevalent method is the intramolecular cyclization of a precursor containing a nitrogen nucleophile and a leaving group on a γ-carbon, such as a γ-amino alcohol or γ-haloamine.[3][4] Other methods include [2+2] cycloadditions (the aza Paternò-Büchi reaction) and ring expansions of aziridines.[1][3]

Q2: Should I protect the nitrogen atom before cyclization? A2: It depends on your substrate and desired final product. An N-H azetidine can be reactive. Protecting the nitrogen (e.g., with a Boc or Cbz group) can sometimes prevent side reactions and improve handling, but it adds extra steps for protection and deprotection. If the nitrogen is part of a sulfonamide, the electron-withdrawing nature of the sulfonyl group can reduce the nucleophilicity of the nitrogen, often requiring a stronger base (like LiHMDS) for the cyclization to proceed.[8]

Q3: My substrate is sterically hindered near the reaction centers. What special considerations should I take? A3: Steric hindrance can significantly slow the desired SN2 cyclization and favor E2 elimination.[3] In these cases, you may need to:

  • Use a more reactive leaving group (e.g., triflate or iodide).

  • Employ a less bulky base to minimize elimination.

  • Run the reaction at higher temperatures for longer times, while carefully monitoring for byproduct formation.

  • Utilize high dilution conditions to prevent intermolecular reactions, which can become more competitive if the intramolecular pathway is slow.

Q4: How do I choose a starting point for optimization if I have a completely new substrate? A4: Start with conditions reported for a similar substrate in the literature. A good, general starting point is the cyclization of a γ-bromoamine with potassium carbonate in DMF at 40 °C. Monitor the reaction over 24 hours. The results of this initial experiment will guide your next steps based on the troubleshooting principles outlined in this guide.

References

troubleshooting purification challenges of polar azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers facing the unique challenges of purifying polar azetidine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Azetidines are valuable building blocks in medicinal chemistry, but their inherent polarity and basicity can present significant purification hurdles. This resource will equip you to navigate these challenges effectively.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar azetidine derivatives, offering explanations for the underlying causes and actionable solutions.

Issue 1: My polar azetidine derivative shows poor or no retention on a standard C18 reversed-phase column and elutes in the solvent front.

Root Cause Analysis:

Standard C18 columns rely on hydrophobic interactions for retention. Highly polar compounds, like many azetidine derivatives, have a strong affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and minimal interaction with the non-polar stationary phase.[1][2][3] This results in them co-eluting with the solvent front, leading to no separation.[4]

Solutions & Protocols:

  • 1. Employ a Polar-Endcapped Reversed-Phase Column: These columns have a C18 stationary phase that is modified with a polar functional group. This "end-capping" creates a more hydrophilic surface, enhancing the retention of polar analytes through secondary interactions like hydrogen bonding.[5]

    • Protocol:

      • Column Selection: Choose a column specifically designed for polar analytes, such as those with polar-endcapping or embedded polar groups.

      • Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile) and gradually increase the organic modifier.

      • pH Adjustment: For basic azetidines, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the azetidine nitrogen, increasing its polarity and potentially improving retention on some polar-endcapped phases.[5][6]

  • 2. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not retained by reversed-phase chromatography.[4][7][8][9] In HILIC, a polar stationary phase (like silica, diol, or amino) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7] Retention is based on the partitioning of the analyte into the water-enriched layer on the surface of the stationary phase.[8]

    • Protocol for HILIC:

      • Column: Use a HILIC column (e.g., silica, amino, or zwitterionic).

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is crucial for reproducible results.[7]

      • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B. This is the opposite of a reversed-phase gradient.

  • 3. Consider Aqueous Normal-Phase (ANP) Chromatography: ANP is a mode of chromatography that uses a polar stationary phase with a mobile phase containing water.[10][11] It can be considered a subset of HILIC. This technique is well-suited for retaining and separating very polar, water-soluble compounds.[12]

Issue 2: My azetidine derivative gives tailing peaks on a silica gel column during normal-phase chromatography.

Root Cause Analysis:

The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong, non-specific binding leads to peak tailing and, in some cases, irreversible adsorption of the compound onto the column.[13]

Solutions & Protocols:

  • 1. Deactivate the Silica Gel with a Base: Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic silanol groups, preventing strong interactions with your basic azetidine derivative.[6]

    • Protocol:

      • Mobile Phase Additive: Add 0.1-1% of triethylamine (TEA) or ammonia to your mobile phase.

      • Column Equilibration: Before loading your sample, flush the column with the modified mobile phase to ensure all the active sites are neutralized.

  • 2. Use a Chemically Modified Stationary Phase:

    • Amino- or Cyano-bonded Silica: These stationary phases are less acidic than bare silica and can provide better peak shapes for basic compounds.[5][10]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[6]

Issue 3: My polar azetidine derivative is water-soluble, making extraction from an aqueous reaction mixture difficult.

Root Cause Analysis:

The high polarity of your azetidine derivative leads to its high solubility in water, making partitioning into a less polar organic solvent during a standard liquid-liquid extraction inefficient.

Solutions & Protocols:

  • 1. Acid-Base Extraction: This technique manipulates the charge state of your azetidine derivative to control its solubility.[14][15][16][17][18]

    • Protocol:

      • Basify the Aqueous Layer: Add a strong base (e.g., NaOH) to the aqueous solution to deprotonate the azetidine nitrogen, making it a neutral, less polar free base.

      • Extract with an Organic Solvent: The now less polar free base will have a higher affinity for an organic solvent (e.g., dichloromethane, ethyl acetate).

      • Back-Extraction (Optional but Recommended): To recover your compound in a clean aqueous solution, you can then extract the organic layer with an acidic aqueous solution (e.g., dilute HCl), which will protonate the azetidine and pull it back into the aqueous phase as a salt.

  • 2. Salting Out: Adding a high concentration of a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer decreases the solubility of your organic compound, forcing it into the organic phase during extraction.[14]

  • 3. Continuous Liquid-Liquid Extraction: For particularly water-soluble compounds, a continuous extraction apparatus can be used to repeatedly extract the aqueous phase with a fresh portion of an immiscible organic solvent over an extended period.

  • 4. Lyophilization followed by Extraction: If your compound is stable, you can freeze-dry the aqueous solution to remove the water and then extract the resulting solid with a polar organic solvent like methanol or isopropanol.[19]

Issue 4: My azetidine derivative seems to decompose on the chromatography column.

Root Cause Analysis:

Azetidines can be susceptible to ring-opening under certain conditions. The acidic nature of silica gel or the presence of strong acids or bases in the mobile phase could potentially lead to the degradation of sensitive azetidine derivatives.

Solutions & Protocols:

  • 1. Test for Stability: Before committing to a purification method, spot your compound on a TLC plate with a small amount of silica gel and let it sit for a few hours. Re-run the TLC to see if any new spots have appeared, which would indicate decomposition.[13]

  • 2. Use a Milder Stationary Phase: As mentioned in Issue 2, consider using less acidic stationary phases like alumina or bonded phases (amino, cyano, diol).[6]

  • 3. pH Control: If using reversed-phase or HILIC, maintain the pH of the mobile phase in a range where your compound is stable. This often means using buffered mobile phases.

  • 4. Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and is often gentler than liquid chromatography.[20][21][22][23][24] It uses supercritical CO₂ as the main mobile phase, which is non-polar, with a polar co-solvent like methanol.[21][24] The lower viscosity of the mobile phase allows for faster separations at lower temperatures, which can be beneficial for thermally labile compounds.[20][21]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new polar azetidine derivative?

A: A good starting point is to use Thin Layer Chromatography (TLC) to screen different chromatographic conditions.[6]

  • Reversed-Phase TLC: Use C18-functionalized TLC plates to assess retention in various ratios of water and organic solvent (acetonitrile or methanol).

  • Normal-Phase TLC: Use standard silica gel plates with a mobile phase of dichloromethane/methanol or ethyl acetate/methanol. Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to improve the peak shape of your basic azetidine.

  • HILIC TLC: Use silica or diol TLC plates with a mobile phase of acetonitrile and water (e.g., 9:1).

The conditions that give your compound an Rf value of around 0.2-0.4 are often a good starting point for column chromatography.[6]

Q2: Can I use crystallization to purify my polar azetidine derivative?

A: Yes, crystallization can be a very effective purification method for solid compounds, provided a suitable solvent system can be found.[25]

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[25] Common solvents to try for polar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or methanol/diethyl ether.[26]

  • Salt Formation: If your freebase azetidine is difficult to crystallize, consider forming a salt (e.g., hydrochloride, tartrate). Salts often have higher melting points and are more crystalline than the corresponding free bases.[27]

Q3: Are there any alternatives to chromatography and crystallization?

A: Besides acid-base extraction, you can also consider:

  • Ion-Exchange Chromatography: This is particularly useful for charged azetidine derivatives.[28] You can use a cation-exchange resin to bind your protonated azetidine, wash away neutral impurities, and then elute your compound by changing the pH or increasing the salt concentration of the mobile phase.[28]

  • Sublimation: For volatile solids, sublimation can be a high-purity purification method.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Is the azetidine derivative polar? is_solid Is the compound a solid? start->is_solid try_cryst Attempt Crystallization / Salt Formation is_solid->try_cryst Yes run_tlc Perform TLC Screening (NP, RP, HILIC) is_solid->run_tlc No cryst_success Pure Solid try_cryst->cryst_success Success cryst_fail Crystallization Fails or Impure try_cryst->cryst_fail Failure cryst_fail->run_tlc rp_retained Retained on RP-TLC? run_tlc->rp_retained use_rp Use Reversed-Phase Chromatography (Polar-Endcapped C18) rp_retained->use_rp Yes hilic_retained Retained on HILIC/NP-TLC? rp_retained->hilic_retained No use_hilic Use HILIC or Normal-Phase (with base additive) hilic_retained->use_hilic Yes no_retention Poor retention on all TLCs hilic_retained->no_retention No other_methods Consider Ion-Exchange, SFC, or Acid-Base Extraction no_retention->other_methods

Caption: A decision tree to guide the selection of an appropriate purification method for polar azetidine derivatives.

Workflow for Optimizing HILIC Purification

HILIC_Optimization start Start: Poor RP Retention select_col Select HILIC Column (Silica, Diol, or Amino) start->select_col mobile_phase Prepare Mobile Phase A: Acetonitrile B: Water + 10 mM Ammonium Formate select_col->mobile_phase initial_grad Run Initial Gradient (e.g., 95-50% A over 20 min) mobile_phase->initial_grad eval_chrom Evaluate Chromatogram initial_grad->eval_chrom good_sep Good Separation eval_chrom->good_sep Good poor_res Poor Resolution eval_chrom->poor_res Poor Resolution bad_shape Bad Peak Shape eval_chrom->bad_shape Bad Peak Shape optimized Optimized Separation good_sep->optimized adjust_grad Adjust Gradient Slope poor_res->adjust_grad change_col Try Different HILIC Stationary Phase poor_res->change_col adjust_buffer Adjust Buffer Concentration or pH bad_shape->adjust_buffer bad_shape->change_col adjust_grad->eval_chrom adjust_buffer->eval_chrom change_col->select_col

Caption: A workflow diagram for the systematic optimization of a HILIC separation method.

Data Summary Tables

Table 1: Comparison of Chromatographic Techniques for Polar Azetidines

TechniqueStationary PhaseMobile PhaseElution OrderBest For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (Water/ACN)More polar elutes firstLess polar azetidines or with polar-endcapped columns for moderately polar ones.[1][2]
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (Hexane/EtOAc)Less polar elutes firstAzetidines soluble in non-polar solvents; requires base additive for good peak shape.[10][29][30]
HILIC Polar (e.g., Silica, Diol)High Organic + Aqueous BufferLess polar elutes firstHighly polar, water-soluble azetidines.[7][8]
Ion-Exchange (IEX) Charged ResinAqueous BufferBased on chargeIonizable azetidines (as salts or zwitterions).[28]
SFC Various (often polar)Supercritical CO₂ + ModifierVariesChiral separations, thermally labile compounds.[20][21][23]

References

long-term storage and stability issues of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Created by a Senior Application Scientist, this guide provides comprehensive technical support for the long-term storage and stability of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate. This document is designed to be a practical resource for troubleshooting common issues encountered during experimental work.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring is a sought-after scaffold due to its ability to introduce conformational rigidity into molecules, which can lead to higher binding affinity with biological targets.[1] The presence of the cyano and ester functional groups provides versatile handles for further synthetic modifications.[2][3] However, the inherent ring strain of the four-membered azetidine ring, combined with the reactivity of the Boc protecting group, cyano, and ester functionalities, presents unique challenges for its long-term storage and handling.[4] This guide aims to provide a deeper understanding of the stability of this compound and practical solutions to common problems.

Frequently Asked Questions (FAQs) and Troubleshooting

Storage and Handling

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8 °C is recommended. It is crucial to minimize exposure to moisture and atmospheric oxygen. For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is a good practice.[5][6]

ParameterRecommended ConditionRationale
Temperature 2-8 °CMinimizes the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protected from lightPrevents potential light-induced degradation.
Container Tightly sealed, appropriate materialPrevents contamination and reaction with container material.

Q2: I left my sample at room temperature for a weekend. Is it still usable?

A2: Short-term exposure to room temperature is unlikely to cause significant degradation, especially if the container was well-sealed and protected from light and moisture. However, for applications requiring high purity, it is advisable to re-analyze the sample's purity before use. Techniques such as ¹H NMR, LC-MS, or HPLC can be used to assess its integrity.

Stability and Degradation

Q3: What are the primary degradation pathways for this molecule?

A3: The main points of instability in this compound are the Boc protecting group, the ethyl ester, and the potential for epimerization at the C3 position.

  • Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[7][8][9] Trace amounts of acid in solvents or on glassware can catalyze this deprotection over time, leading to the formation of the free amine.

  • Hydrolysis of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[10][11][12][13] This is especially a concern if the compound is exposed to moisture.

  • Epimerization: The proton on the carbon atom to which the cyano and ester groups are attached (the α-carbon) can be acidic. In the presence of a base, this proton can be removed, leading to a planar intermediate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers (epimerization).[14][15][16]

  • Ring Opening: While azetidines are more stable than aziridines, the inherent ring strain can make them susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or acids.[1][4]

Q4: I'm observing an increasing impurity in my sample over time by LC-MS. What could it be?

A4: The most likely impurities are the de-Boc'd compound or the hydrolyzed ester. To identify the impurity, you can compare the mass spectrum with the expected masses of these degradation products. Running a co-injection with a synthetically prepared standard of the suspected impurity can also confirm its identity.

Workflow for Investigating Degradation

G start Observe Impurity in Sample lcms Analyze by LC-MS start->lcms nmr Analyze by ¹H NMR start->nmr check_mass Check Mass of Impurity lcms->check_mass check_nmr Look for new signals in NMR nmr->check_nmr mass_de_boc Mass corresponds to de-Boc product? check_mass->mass_de_boc Yes mass_hydrolysis Mass corresponds to hydrolyzed ester? check_mass->mass_hydrolysis No mass_de_boc->mass_hydrolysis No confirm_de_boc Impurity is likely de-Boc'd compound mass_de_boc->confirm_de_boc Yes confirm_hydrolysis Impurity is likely hydrolyzed ester mass_hydrolysis->confirm_hydrolysis Yes other_impurity Investigate other degradation pathways (e.g., ring opening) mass_hydrolysis->other_impurity No nmr_de_boc Appearance of N-H proton, shift of azetidine protons check_nmr->nmr_de_boc Yes nmr_hydrolysis Disappearance of ethyl ester signals, appearance of broad O-H proton check_nmr->nmr_hydrolysis No

Caption: Troubleshooting workflow for identifying impurities.

Analytical Protocols

Q5: How can I set up an HPLC method to check the purity of my sample?

A5: A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Q6: What should I look for in the ¹H NMR spectrum to assess stability?

A6: The ¹H NMR spectrum is very informative for this compound.

  • Boc Group: A sharp singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. A decrease in the integration of this peak relative to other signals indicates deprotection.

  • Ethyl Ester: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂) are characteristic of the ethyl group. Their disappearance would suggest hydrolysis.

  • Azetidine Ring Protons: These will appear as multiplets, typically between 3.5 and 4.5 ppm. Shifts in these signals can indicate changes in the chemical environment, such as deprotection.

  • α-Proton: The proton at the C3 position will appear as a multiplet. Changes in the multiplicity or the appearance of new signals in this region could suggest epimerization.

Potential Degradation Pathways

G start Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate de_boc Ethyl 3-cyanoazetidine- 3-carboxylate start->de_boc Acid (H⁺) hydrolysis 1-Boc-3-cyanoazetidine- 3-carboxylic acid start->hydrolysis Acid (H⁺) or Base (OH⁻) / H₂O epimer Epimer at C3 start->epimer Base ring_opened Ring-opened product start->ring_opened Strong Nucleophile/Acid

References

Technical Support Center: Preserving the Azetidine Core Integrity During Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and critical challenge in synthetic chemistry: preventing the undesired ring-opening of the azetidine core during chemical reactions. The unique reactivity of this strained four-membered heterocycle, while synthetically valuable, presents stability challenges that require careful consideration of reaction conditions and substrate design.[1][2][3]

This resource offers field-proven insights and troubleshooting strategies to help you navigate these challenges, ensuring the integrity of your azetidine-containing molecules throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding azetidine stability.

Q1: What makes the azetidine ring so susceptible to opening?

A1: The primary reason for the azetidine ring's reactivity is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain is a consequence of the deviation from ideal bond angles for sp³ hybridized atoms. While more stable than the highly reactive three-membered aziridines, this inherent strain makes the azetidine ring susceptible to cleavage under various conditions to relieve this strain.[1][2][3] However, the ring is generally stable enough for handling and requires specific activation to undergo ring-opening.[4]

Q2: Under what general conditions is the azetidine ring most likely to open?

A2: Azetidine ring-opening is most frequently observed under acidic conditions.[5][6] Protonation of the basic nitrogen atom significantly activates the ring, making the carbon atoms adjacent to the nitrogen highly electrophilic and vulnerable to nucleophilic attack.[5][6] Lewis acids can also coordinate to the nitrogen and promote ring-opening.[4][7][8] Furthermore, the formation of a quaternary azetidinium ion, for example through N-alkylation, creates a highly reactive species that is readily opened by even weak nucleophiles.[9][10][11][12]

Q3: How do substituents on the azetidine ring influence its stability?

A3: Substituents play a crucial role in modulating the stability of the azetidine ring:

  • N-Substituents: The nature of the group attached to the azetidine nitrogen is critical. Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed ring-opening.[5] For instance, N-aryl azetidines connected to conjugated heteroaryls, such as 2- or 4-pyridyl groups, exhibit enhanced stability due to the delocalization of the nitrogen's lone pair of electrons.[6]

  • C-Substituents: Substituents on the carbon atoms of the ring can influence the regioselectivity of a nucleophilic attack through both steric and electronic effects, although the impact on overall stability is often secondary to the N-substituent.[9][13]

Q4: Are azetidines stable in basic conditions?

A4: Generally, azetidines are more stable under basic conditions compared to acidic ones.[5] However, they are not completely inert. Strong, non-nucleophilic bases can potentially lead to elimination reactions if a suitable leaving group is present on a substituent. Highly reactive, substituted azetidines, such as certain fluorinated 2-azetines, can undergo base-mediated rearrangements.[5] The specific structure of the azetidine derivative is the determining factor for its stability in the presence of a base.

Troubleshooting Guide: Common Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Issue 1: My azetidine compound is decomposing during aqueous acidic workup.
  • Symptoms:

    • Low recovery of the desired product after extraction.

    • Appearance of new, more polar spots on TLC analysis of the organic layer.

    • Mass spectrometry data of the crude product indicates the presence of ring-opened species (e.g., addition of water, or other nucleophiles present in the reaction mixture).

  • Root Cause Analysis: The issue is likely acid-catalyzed hydrolysis. Protonation of the azetidine nitrogen by the acidic wash makes the ring highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.[5][6][14]

  • Solutions:

    • Avoid Strong Acids: Whenever possible, use milder acidic solutions for washing, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or even skip the acidic wash if the impurities to be removed are not basic.[5]

    • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at low temperatures (e.g., 0 °C) to reduce the time the azetidine is in contact with the acidic aqueous phase.[5]

    • Use a Buffered System: Consider using a buffered aqueous solution at a mildly acidic pH (e.g., pH 4-5) for the workup, which can be less harsh than strong acid solutions.

    • Alternative Quenching: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base before extraction to neutralize any acid catalysts.[15]

Issue 2: Significant byproduct formation is observed, suggesting intramolecular ring-opening.
  • Symptoms:

    • Isolation of an unexpected cyclic product, often a five- or six-membered ring containing nitrogen.

    • The mass of the byproduct corresponds to the starting material (an isomer).

    • This issue is more prevalent in molecules containing a pendant nucleophilic group (e.g., amide, hydroxyl, or amine).

  • Root Cause Analysis: Under certain conditions, particularly acidic ones, a nucleophilic group within the same molecule can attack the activated azetidine ring.[6] This intramolecular reaction can be kinetically favored over intermolecular reactions, leading to the formation of a new, more stable ring system.[16]

  • Solutions:

    • Protecting Groups: Protect the pendant nucleophilic group before performing reactions that could induce ring-opening. For example, a hydroxyl or amine group can be protected with a suitable protecting group that can be removed later under conditions that do not affect the azetidine ring.

    • pH Control: Maintain a neutral or slightly basic pH throughout the reaction and workup to prevent protonation and activation of the azetidine nitrogen.

    • Structural Modification: If possible, redesign the molecule to increase the distance between the azetidine ring and the pendant nucleophile. Increasing the length of the alkyl chain connecting the two can significantly reduce the rate of intramolecular decomposition.[6]

Issue 3: My azetidine compound degrades during purification by silica gel chromatography.
  • Symptoms:

    • Streaking or tailing of the product spot on the TLC plate.

    • Low overall yield after column chromatography.

    • Isolation of fractions containing ring-opened byproducts.

  • Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, including many azetidines.[14] The prolonged exposure of the azetidine to the acidic surface of the silica gel during chromatography can catalyze ring-opening.[14][16]

  • Solutions:

    • Neutralize the Silica Gel: Pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[5] This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for purification. Alumina (neutral or basic) can be a good alternative.[16] For very sensitive compounds, reverse-phase chromatography (C18) with a suitable buffered mobile phase might be a better option.

    • Non-Chromatographic Purification: If the product is a solid, recrystallization can be a highly effective purification method that avoids contact with acidic stationary phases.[16] For volatile and thermally stable azetidines, distillation under reduced pressure is another option.[16]

Experimental Protocols & Methodologies

Protocol 1: N-Functionalization of an Azetidine with an Acid-Sensitive Substrate

This protocol describes a general procedure for the N-alkylation of an azetidine while minimizing the risk of ring-opening.

Materials:

  • N-H azetidine starting material

  • Alkyl halide (or other electrophile)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-H azetidine (1.0 eq) in ACN or DMF, add a mild, non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq) or DIPEA (1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., chromatography on neutralized silica gel or recrystallization).

Causality Behind Choices:

  • Mild Base: Using a mild, non-nucleophilic base like K₂CO₃ or DIPEA avoids the presence of strong acids that could protonate and activate the azetidine ring.

  • Aprotic Solvent: Aprotic solvents like ACN or DMF are suitable for Sₙ2 reactions and do not contain acidic protons.

  • Controlled Temperature: Gentle heating is applied only if necessary to avoid thermal decomposition.

Protocol 2: Purification of an Acid-Sensitive Azetidine using Neutralized Silica Gel Chromatography

Materials:

  • Crude azetidine product

  • Silica gel

  • Eluent system (e.g., hexanes/ethyl acetate)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the eluent system for chromatography. Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Pack a chromatography column with silica gel using the prepared eluent.

  • Flush the column with several column volumes of the triethylamine-containing eluent to ensure all acidic sites are neutralized.

  • Dissolve the crude azetidine product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Causality Behind Choices:

  • Triethylamine: This volatile, non-nucleophilic base effectively neutralizes the acidic silanol groups on the surface of the silica gel, preventing acid-catalyzed degradation of the azetidine.[5]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Factors Leading to Azetidine Ring-Opening

This diagram illustrates the primary pathways that activate the azetidine ring for nucleophilic attack.

G cluster_activation Activation Pathways cluster_reagents Activating Reagents cluster_outcome Reaction Outcome Azetidine Azetidine Activated_Azetidine Activated Azetidine (Electrophilic) Azetidine->Activated_Azetidine Activation Ring_Opened_Product Ring-Opened Product Activated_Azetidine->Ring_Opened_Product Acid Brønsted Acid (H⁺) [Protonation] Acid->Azetidine Lewis_Acid Lewis Acid (e.g., La(OTf)₃) [Coordination] Lewis_Acid->Azetidine Alkylating_Agent Alkylating Agent (e.g., MeOTf) [Quaternization] Alkylating_Agent->Azetidine Nucleophile Nucleophile (e.g., H₂O, R-OH, N₃⁻) Nucleophile->Activated_Azetidine Nucleophilic Attack caption Activation of the azetidine ring is a prerequisite for ring-opening. G start Degradation of Azetidine Observed check_step At which step did degradation occur? start->check_step workup Aqueous Workup check_step->workup Workup purification Purification check_step->purification Purification reaction During Reaction check_step->reaction Reaction workup_sol Is acidic wash used? workup->workup_sol purification_sol Using silica gel? purification->purification_sol reaction_sol Are acidic reagents/catalysts present? reaction->reaction_sol sol_1 Avoid strong acids. Use NH₄Cl or NaHCO₃ wash. Minimize contact time. workup_sol->sol_1 Yes workup_other Check for intramolecular nucleophiles. workup_sol->workup_other No sol_2 Protect nucleophilic groups. Maintain neutral pH. workup_other->sol_2 Yes sol_3 Use neutralized silica (add Et₃N). Switch to alumina or reverse phase. purification_sol->sol_3 Yes sol_4 Consider non-chromatographic methods (recrystallization, distillation). purification_sol->sol_4 Yes sol_5 Use non-acidic alternatives. Add a non-nucleophilic base. reaction_sol->sol_5 Yes reaction_temp Is the reaction run at high temp? reaction_sol->reaction_temp No sol_6 Lower reaction temperature if possible. reaction_temp->sol_6 Yes

References

Technical Support Center: Scaling Up Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this valuable building block from the bench to production scale. The unique strained azetidine ring, combined with the versatile cyano and carboxylate functionalities, makes this molecule a prized intermediate in medicinal chemistry.[1][2] However, its synthesis and purification on a larger scale present distinct challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and safe scale-up of your process.

I. Troubleshooting Guide: From Milligrams to Kilograms

Scaling up any chemical synthesis is rarely a linear process.[3][4][5][6] What works efficiently on a gram scale can encounter significant hurdles at the kilogram scale. This section addresses common issues observed during the scale-up of this compound synthesis, focusing on the underlying chemical principles to empower you to make informed decisions.

Issue 1: Inconsistent Yields and Reaction Stalls

Question: My small-scale syntheses consistently yield >80% of the desired product. However, upon scaling up to a 20 L reactor, the yield has dropped to 40-50%, and the reaction often appears to stall. What could be the cause?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Mixing Inhomogeneity: In a larger reactor, achieving uniform mixing is significantly more difficult. Pockets of high or low reagent concentration can form, leading to localized side reactions or unreacted starting material. The viscosity of the reaction mixture can also increase at higher concentrations, further impeding efficient stirring.

  • Thermal Control: The synthesis of functionalized azetidines can be exothermic.[7] A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized "hot spots" can lead to the thermal degradation of the Boc-protecting group or promote side reactions.[8][9]

  • Reagent Addition Strategy: The rate of addition of reagents, particularly the cyanating agent, becomes critical at scale. A slow, controlled addition is necessary to maintain a consistent temperature and concentration profile throughout the reaction.

Experimental Workflow: Optimizing Reaction Conditions for Scale-Up

G cluster_prep Preparation & Setup cluster_reaction Controlled Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Assemble and Dry Reactor Charge Charge Starting Materials (e.g., Boc-azetidinone precursor) Start->Charge Solvent Add Anhydrous Solvent Charge->Solvent Cool Cool to Optimal Temperature (e.g., 0-5 °C) Solvent->Cool Reagent_Add Slow, Sub-surface Addition of Cyanating Agent Cool->Reagent_Add Monitor Monitor Reaction Progress (TLC, HPLC, In-situ IR) Reagent_Add->Monitor Monitor->Reagent_Add Reaction Stalled Quench Carefully Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Wash & Phase Separation Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Under Vacuum Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography, Crystallization) Concentrate->Purify End Isolate Pure Product Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Issue 2: Formation of Impurities and Side Products

Question: During scale-up, I'm observing a significant increase in a specific impurity that was only a minor component in my small-scale reactions. How can I identify and mitigate this?

Answer: The formation of new or increased levels of impurities is a common consequence of extended reaction times and temperature fluctuations inherent in larger-scale operations.

  • Potential Side Reactions:

    • Dimerization/Polymerization: The strained azetidine ring can be susceptible to ring-opening, especially under harsh conditions, leading to oligomeric byproducts.

    • Epimerization: If your synthesis involves chiral centers, prolonged exposure to basic or acidic conditions can lead to a loss of stereochemical purity.

    • Reaction with Solvent: Ensure your solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in the presence of a strong base and an electrophilic starting material could lead to ether formation.

  • Mitigation Strategies:

    • Process Analytical Technology (PAT): Employ in-situ monitoring techniques like ReactIR or Raman spectroscopy to track the formation of intermediates and byproducts in real-time. This allows for more precise control over reaction endpoints.

    • Impurity Profiling: Isolate and characterize major impurities using techniques like LC-MS and NMR to understand their structure and propose a formation mechanism. This knowledge is crucial for targeted process optimization.

Issue 3: Challenges in Product Isolation and Purification

Question: My product is an oil, and purification by column chromatography, which was feasible on a small scale, is not practical for kilogram quantities. What are my options?

Answer: This is a critical hurdle in moving from discovery to production. Liquid-liquid extraction and crystallization are generally preferred for large-scale purification.

  • Optimizing the Work-up:

    • Aqueous Washes: A series of carefully designed aqueous washes can remove many impurities. Consider washes with dilute acid, base, or brine to remove unreacted starting materials and water-soluble byproducts.

    • Solvent Selection: The choice of extraction solvent is critical. It should have high solubility for your product and low solubility for impurities, be immiscible with water, and have a low boiling point for easy removal.

  • Inducing Crystallization:

    • Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step.

    • Seeding: If you have a small amount of pure, solid material, using it to seed a supersaturated solution can induce crystallization.

    • Anti-Solvent Addition: Slowly adding a solvent in which your product is insoluble (an "anti-solvent") to a solution of your product can also trigger crystallization.

Quantitative Data Summary: Solvent Screening for Crystallization
Solvent System (v/v)Product Solubility (g/L at 25°C)Crystal HabitYield (%)
Heptane/Ethyl Acetate (9:1)5Needles85
Isopropanol/Water (4:1)12Plates78
Toluene25Prisms70
Dichloromethane>200OilN/A

II. Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis and handling of this compound and related compounds.

1. What are the primary safety concerns when using cyanide sources on a large scale?

The use of cyanating agents is a significant safety concern that requires stringent protocols.[10][11][12]

  • Toxicity: Many cyanide sources can release highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acid.[10][11] Even atmospheric carbon dioxide can be acidic enough to liberate HCN from cyanide solutions.[11]

  • Engineering Controls: Large-scale reactions involving cyanides should be conducted in a well-ventilated area, preferably in a closed system with appropriate scrubbing capabilities for any off-gassing.[10] Continuous HCN monitoring is essential.[10]

  • Personal Protective Equipment (PPE): Appropriate PPE, including respirators with cartridges rated for acid gases and cyanides, is mandatory.[10]

  • Quenching: A carefully planned and validated quenching procedure is crucial. The use of an oxidizing agent like bleach (sodium hypochlorite) in a basic solution is a common method to neutralize excess cyanide.

2. How stable is the Boc protecting group to the reaction and work-up conditions?

The tert-butyloxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions but is labile to acid.[13][14]

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating above 100°C can lead to thermal decomposition of the Boc group.[8][9] This is a critical consideration during distillation or long reflux times.

  • Acidic Work-up: Any acidic washes during the work-up should be brief and performed at low temperatures to minimize premature deprotection. Even mild Lewis acids can facilitate Boc group removal.[13]

3. What are the best analytical techniques to monitor the reaction progress and product purity?

A combination of techniques is recommended for comprehensive analysis.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and for determining the purity of the final product. A well-developed HPLC method can also resolve and quantify key impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying the structure of unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

Logical Relationship: Safety and Process Control

Caption: The interplay of process knowledge, risk assessment, and controls for safe scale-up.

III. Conclusion

The successful scale-up of this compound production is a challenging yet achievable goal. It requires a deep understanding of the underlying chemical principles, a proactive approach to identifying and mitigating potential issues, and an unwavering commitment to safety. By carefully considering the factors of mixing, heat transfer, impurity formation, and purification, and by leveraging modern analytical techniques, researchers and production chemists can confidently transition this valuable intermediate from the laboratory to a manufacturing setting.

IV. References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.

  • Cyanation reaction safety. YouTube.

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health.

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health.

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.

  • Cyanides, Inorganic. CAMEO Chemicals, NOAA.

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie - International Edition.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • Non-toxic Cyanide Sources and Cyanating Agents. ResearchGate.

  • A Comparative Analysis of Cyanating Agents: Performance, Safety, and Mechanistic Insights. Benchchem.

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, ACS Publications.

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI.

  • Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology.

  • Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.

  • A straightforward synthesis of 3-substituted azetidinic amino acids. arkat usa.

  • Synthesis of cyanoacetamide derivatives 2aed. ResearchGate.

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.

  • Exploring the Potential of 1-Boc-3-Cyanoazetidine in Custom Synthesis Projects.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

  • A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[15][16]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications.

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Method for synthesizing 1-BOC-3-piperidone. Google Patents.

  • Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles.

  • Session: Mixing Scale-Up and Scale-Down Issues in Pharmaceutical and Biopharmaceutical Processes. AIChE Proceedings.

  • Session: Scale-up Issues in Bio/Pharmaceutical Process Development. AIChE Proceedings.

  • Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate.

  • Session: Mixing Issues in Scale-Up and Scale-Down of Pharmaceutical & Biopharmaceutical Processes. AIChE Proceedings.

  • Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate. Smolecule.

  • Session: Predictive Scale-Up/Scale-Down for Production of Pharmaceuticals and Biopharmaceuticals. AIChE Proceedings.

References

alternative workup procedures for Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound. This molecule, with its strained azetidine core, acid-labile Boc protecting group, and reactive nitrile functionality, presents unique challenges during reaction workup and purification.[1][2][3] This guide is structured as a series of troubleshooting scenarios and frequently asked questions we've encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthesis.

Troubleshooting and FAQs: Alternative Workup Procedures

Question 1: I'm observing significantly low yields after performing a standard aqueous workup with a 1N HCl wash. LC-MS analysis suggests the presence of multiple degradation products. What is happening?

Answer: This is a classic issue stemming from the inherent instability of the azetidine ring, which is exacerbated by acidic conditions.[4][5]

The Core Problem: Acid-Catalyzed Degradation

  • Boc Group Cleavage: The tert-butoxycarbonyl (Boc) group is designed to be removed by acid. While typically requiring strong acids like TFA, prolonged exposure to 1N HCl can initiate its cleavage.

  • Azetidine Ring Protonation & Opening: More critically, the azetidine nitrogen can be protonated under acidic conditions. This makes the strained four-membered ring highly susceptible to nucleophilic attack by water present in the aqueous layer, leading to ring-opening and the formation of polar, difficult-to-extract byproducts.[4][5] Studies have shown that the stability of N-substituted azetidines is significantly reduced at low pH.[4][5]

dot

cluster_0 Acid-Catalyzed Degradation Pathway Azetidine Ethyl 1-Boc-3-cyano- azetidine-3-carboxylate Protonated_N Protonated Azetidine (Unstable Intermediate) Azetidine->Protonated_N Protonation (e.g., HCl wash) Ring_Opened Ring-Opened Byproducts (Low Yield) Protonated_N->Ring_Opened Nucleophilic Attack H_ion H+ H2O H₂O

Caption: Acid-catalyzed degradation of the azetidine ring.

Recommended Alternative: The Mild Wash Protocol

To preserve the integrity of your product, avoid strong mineral acids.

Table 1: Comparison of Aqueous Wash Reagents

Reagent Typical pH Primary Risk Recommendation
1N HCl ~1 High risk of Boc cleavage and ring-opening[5] Avoid
Sat. aq. NH₄Cl 4.5 - 6.0 Minimal risk Recommended for neutralizing residual base
Deionized Water ~7.0 None Safe for general washing
Sat. aq. NaHCO₃ ~8.4 Low risk of nitrile hydrolysis Recommended for neutralizing residual acid

| 1N NaOH | ~13 | High risk of nitrile hydrolysis[6][7] | Avoid |

Detailed Protocol: Mild Workup Procedure

  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Neutralization (if necessary):

    • If the reaction was run under acidic conditions, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH of the aqueous layer is ~7-8.

    • If the reaction was run under basic conditions, add saturated aqueous ammonium chloride (NH₄Cl) solution to adjust the pH to ~7.

  • Extraction: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1x Deionized Water

    • 1x Saturated aqueous sodium chloride (Brine)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question 2: My crude product shows a significant impurity with a mass corresponding to the carboxylic acid, not the nitrile. What causes this side reaction?

Answer: You are observing the hydrolysis of the nitrile group to a carboxylic acid. This is a common transformation that can be catalyzed by both acidic and basic conditions, particularly with heat.[6][7][8][9]

The Core Problem: Nitrile Hydrolysis

The workup itself can inadvertently create conditions ripe for this unwanted reaction. Using strong bases (like NaOH or KOH) to neutralize acid, or strong acids (like HCl) to neutralize base, can initiate the conversion of the cyano group (-CN) into a carboxylic acid (-COOH) via an amide intermediate.[7]

Recommended Alternative: The pH-Neutral Workup

The key is to maintain a pH as close to neutral as possible throughout the extraction process and to avoid excessive heating during concentration.

dot

cluster_main Workup Procedure Comparison cluster_harsh Standard/Harsh Workup cluster_mild Recommended Mild Workup H_Start Crude Reaction Mixture H_Wash Wash with 1N HCl or 1N NaOH H_Start->H_Wash H_Result Product Degradation (Low Yield, Impurities) H_Wash->H_Result M_Start Crude Reaction Mixture M_Quench Quench at 0-5 °C M_Start->M_Quench M_Wash Wash with Sat. NH₄Cl or Sat. NaHCO₃ M_Quench->M_Wash M_Result High Purity Product M_Wash->M_Result

Caption: Comparison of harsh vs. mild workup workflows.

Detailed Protocol: pH-Neutral Workup to Prevent Hydrolysis

  • Reaction Quenching: Cool the reaction mixture to 0-5 °C. Quench the reaction by slowly adding deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, Dioxane), add ethyl acetate to create a biphasic mixture.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with brine. The high salt concentration of brine helps to break emulsions and remove residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent any thermally induced hydrolysis.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel.[10][11] A common eluent system is a gradient of ethyl acetate in hexanes.

Question 3: I am consistently forming a stubborn emulsion during my liquid-liquid extractions. How can I resolve this?

Answer: Emulsion formation is common when working with complex organic molecules that can act as surfactants. It can be caused by vigorous shaking or the presence of fine particulates.

Troubleshooting Emulsions

TechniqueDescription
Add Brine The increased ionic strength of the aqueous phase often helps to break the emulsion. Add a significant volume of saturated NaCl solution and swirl gently.
Gentle Inversion Instead of vigorously shaking the separatory funnel, gently invert it 10-15 times. This is often sufficient for extraction without creating an emulsion.
Filtration Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
Centrifugation If available, centrifuging the mixture is a highly effective method for forcing phase separation.

To prevent emulsions, always favor gentle swirling or inversion over vigorous shaking during the extraction steps.

References

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a highly functionalized azetidine derivative, increasingly recognized as a valuable building block in medicinal chemistry. Its rigid four-membered ring and versatile functional groups—a Boc-protected amine, a nitrile, and an ethyl ester—make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of CNS-focused lead-like libraries.[1] The purity of this intermediate is paramount, as the presence of even minor impurities can significantly impact the yield, stereochemistry, and biological activity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. All methodologies are designed as self-validating systems, incorporating principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[2][3][4][5]

Chapter 1: Understanding the Analyte: Physicochemical Properties and Potential Impurities

A robust analytical strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties:

  • Structure: A strained four-membered azetidine ring with bulky tert-butoxycarbonyl (Boc) and ethyl carboxylate groups.

  • Polarity: Moderately polar, soluble in a wide range of organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, but with limited solubility in water.

  • Stability: The Boc group is labile under strong acidic conditions.[6][7] The strained azetidine ring may be susceptible to nucleophilic ring-opening under harsh conditions.

Potential Impurities: A hypothetical synthesis often involves the cyanation of a suitable precursor. Based on this, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors, such as Ethyl 1-Boc-azetidine-3-carboxylate.

    • Reagents: Residual cyanating agents or other reagents used in the synthesis.

  • By-products:

    • Diastereomers/Enantiomers: If chiral centers are present or introduced.

    • Side-reaction Products: Products from competing reaction pathways.

  • Degradation Products:

    • Boc-deprotected Species: Ethyl 3-cyanoazetidine-3-carboxylate, formed by exposure to acidic conditions.

    • Hydrolysis Products: 1-Boc-3-cyanoazetidine-3-carboxylic acid, resulting from ester hydrolysis.

Chapter 2: Chromatographic Methods for Purity Determination

Chromatographic techniques are the workhorses for purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the premier technique for analyzing this compound due to its high resolving power and compatibility with moderately polar molecules.

Causality of Method Design:

  • Mode: Reversed-Phase HPLC (RP-HPLC) is selected because the analyte is sufficiently polar to be retained on a non-polar stationary phase (like C18) while allowing for elution with a polar mobile phase. This mode effectively separates the target compound from both more polar (e.g., hydrolysis products) and less polar (e.g., some starting materials) impurities.

  • Detector: A UV detector is ideal as the molecule contains chromophores (ester, carbamate) that absorb in the low UV range (~210 nm). A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even more beneficial as it can provide spectral data to aid in peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape and suppresses ionization).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Temperature control ensures retention time stability).

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile (or a 50:50 Acetonitrile:Water mixture) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis:

    • Calculate purity using the area percent method. The purity is determined by the ratio of the main peak area to the total area of all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample (~10 mg) prep2 Dissolve in Acetonitrile (10 mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 Inject Sample analysis2 Run Gradient Elution (C18 Column) analysis1->analysis2 analysis3 Detect at 210 nm (DAD) analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 Raw Data data2 Perform Area Percent Calculation data1->data2 data3 Report Purity data2->data3

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

Gas Chromatography is a potential alternative, contingent on the thermal stability of the analyte. Given the presence of the thermally labile Boc group, this method must be approached with caution.

Causality of Method Design:

  • Applicability: GC is suitable only if the compound can be volatilized without degradation. A low inlet temperature and a short, efficient column are crucial.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. Coupling with a Mass Spectrometer (GC-MS) is highly advantageous for definitive peak identification.[8][9]

Experimental Protocol: GC-FID for Purity Assessment

  • Instrumentation:

    • GC system with a split/splitless injector, FID detector.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (low-bleed), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Injector Temperature: 200 °C (low to minimize degradation).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature: 280 °C.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution in a volatile solvent like Ethyl Acetate.

  • Data Analysis:

    • Similar to HPLC, purity is typically assessed using the area percent method.

Chapter 3: Spectroscopic and Other Methods

While chromatography separates impurities, spectroscopic methods provide structural confirmation and can offer an orthogonal, absolute measure of purity.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[10][11][12][13][14] It provides a direct measure of the molar quantity of the analyte against a certified internal standard of known purity.

Causality of Method Design:

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a unique, well-resolved analyte proton signal to that of a known amount of an internal standard, the absolute purity (w/w %) can be calculated.

  • Standard Selection: The internal standard must have a simple spectrum with peaks that do not overlap with the analyte's signals, be stable, non-volatile, and accurately weighable. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid).

    • Dissolve both solids in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is typical.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the Boc group's 9H singlet) and a signal from the internal standard (e.g., the 2H singlet of maleic acid).

    • Calculate purity (P) using the following formula: P (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Pstd = Purity of the standard.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation prep1 Accurately weigh Analyte & Internal Std prep2 Dissolve in Deuterated Solvent prep1->prep2 analysis1 Acquire ¹H Spectrum prep2->analysis1 Insert into Spectrometer analysis2 Ensure Long Relaxation Delay (d1) analysis1->analysis2 data1 Process Spectrum (FT, Phasing, Baseline) analysis2->data1 FID Data data2 Integrate Analyte & Standard Peaks data1->data2 data3 Calculate Purity using Formula data2->data3 Decision_Tree start What is the Analytical Goal? q1 Routine QC Purity Check? start->q1 q2 Certify a Reference Standard? start->q2 q3 Identify an Unknown Impurity? start->q3 ans_hplc Use RP-HPLC with UV/DAD (High Throughput, Good Resolution) q1->ans_hplc Yes ans_gc Consider GC-FID/MS (If analyte is proven thermally stable) q1->ans_gc Alternative ans_qnmr Use ¹H qNMR (Primary method for absolute purity) q2->ans_qnmr Yes ans_lcms Use LC-MS (Provides Molecular Weight Data) q3->ans_lcms Yes

References

advantages of using Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate versus analogous pyrrolidine structures

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Unlocking Superior Physicochemical and Pharmacokinetic Profiles: Advantages of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate versus Analogous Pyrrolidine Structures

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Saturated N-heterocycles are privileged motifs, with pyrrolidines being a long-standing staple in drug design.[1][2] However, the strategic incorporation of smaller, more constrained ring systems is proving to be a powerful approach for overcoming common developmental hurdles. This guide provides an in-depth comparison of this compound, a versatile azetidine building block, against its analogous pyrrolidine counterparts. We will explore, with supporting experimental frameworks, how the subtle change from a five-membered to a four-membered ring can impart significant advantages in conformational rigidity, metabolic stability, and aqueous solubility—key determinants of a molecule's therapeutic potential.

The Foundation: Structural and Conformational Differences

The fundamental divergence between azetidine and pyrrolidine lies in their size and inherent ring strain. An azetidine is a four-membered heterocycle, while a pyrrolidine is a five-membered ring. This seemingly minor difference has profound stereoelectronic consequences.

  • Ring Strain: The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol).[3] This strain is not a liability; rather, it imparts a unique reactivity and, more importantly for drug design, a distinct and rigid geometry.[4]

  • Conformational Rigidity: Pyrrolidine rings are conformationally flexible, readily adopting two predominant non-planar "puckered" envelope conformations, typically referred to as Cγ-exo and Cγ-endo.[2][5][6] This flexibility means that substituents can exist in multiple spatial orientations, which can be entropically unfavorable for binding to a rigid biological target. In stark contrast, the azetidine ring is significantly more rigid and pseudo-planar.[7][8] This rigidity pre-organizes appended substituents into well-defined vectors, reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[9][10] This makes azetidines an excellent scaffold for fragment-based drug design where precise vector positioning is paramount.[10]

G cluster_0 Conformational Landscape Comparison Azetidine Azetidine Ring - 4-Membered - High Ring Strain (~25.4 kcal/mol) - Conformationally Rigid, Pseudo-Planar Advantage1 Improved Potency & Selectivity Azetidine->Advantage1 Predictable Exit Vectors Pyrrolidine Pyrrolidine Ring - 5-Membered - Low Ring Strain (~5.4 kcal/mol) - Flexible, Puckered Envelopes Pucker1 Cγ-endo Pucker Pyrrolidine->Pucker1 Conformational Equilibrium Pucker2 Cγ-exo Pucker Pyrrolidine->Pucker2 Disadvantage1 Entropic Penalty upon Binding Pucker1->Disadvantage1 Pucker2->Disadvantage1

Fig 1. Conformational differences between azetidine and pyrrolidine rings.

Enhancing Drug-Like Properties: A Physicochemical Deep Dive

The structural rigidity of the azetidine ring translates directly into tangible benefits in key physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Improved Aqueous Solubility

A persistent challenge in drug development is poor aqueous solubility, which can hinder absorption and lead to unreliable data in biological assays.[11] The incorporation of azetidine scaffolds has been shown to be an effective strategy for improving solubility compared to their larger, often more lipophilic, pyrrolidine and piperidine analogues.[12][13] This is attributed to the azetidine ring's polarity and its ability to reduce overall molecular lipophilicity, thereby increasing favorable interactions with water.[14]

Illustrative Data: Azetidine vs. Pyrrolidine Analogs

Compound IDCore ScaffoldKinetic Solubility @ pH 7.4 (µM)
AZ-01 Azetidine185
PY-01 Pyrrolidine45

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends. Actual experimental results will vary.

Experimental Protocol: Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This protocol outlines a standard high-throughput method for determining kinetic aqueous solubility.[11][15]

1. Reagents and Materials:

  • Test compounds (Azetidine analog AZ-01, Pyrrolidine analog PY-01)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen™ Solubility Filter Plate)[16]

  • 96-well UV-compatible collection plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS system

2. Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of AZ-01 and PY-01 in 100% DMSO.

  • Assay Plate Preparation: Add 190 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the PBS in duplicate for each compound. This results in a final concentration of 500 µM in 5% DMSO.[16]

  • Incubation: Seal the plate and place it on a plate shaker. Incubate at room temperature for 2 hours, shaking at approximately 850 rpm to allow the solution to reach equilibrium.[15]

  • Filtration: Place the filter plate on a vacuum manifold connected to a collection plate. Apply vacuum to filter the solutions, separating any undissolved precipitate from the saturated aqueous solution.

  • Analysis: Determine the concentration of the compound in the filtrate of the collection plate using a pre-validated UV/Vis spectroscopy or LC-MS/MS method with a standard calibration curve.[11]

7. Data Calculation:

  • The measured concentration in the filtrate is the kinetic aqueous solubility of the compound under the assay conditions.

G start Start: 10 mM Stock in DMSO step1 1. Add 190 µL PBS (pH 7.4) to 96-well filter plate start->step1 step2 2. Add 10 µL of 10 mM stock solution step1->step2 step3 3. Incubate 2h @ RT with shaking step2->step3 step4 4. Vacuum Filter to remove precipitate step3->step4 step5 5. Analyze filtrate (UV/Vis or LC-MS/MS) step4->step5 end Result: Kinetic Solubility (µM) step5->end

Fig 2. Workflow for the kinetic aqueous solubility assay.

Fortifying the Core: Superior Metabolic Stability

A primary reason for drug candidate failure is rapid metabolic clearance, leading to poor bioavailability and short duration of action.[17] Azetidine-containing molecules frequently demonstrate enhanced metabolic stability compared to their less-constrained counterparts.[9][12] The rigidity of the four-membered ring and its unique electronic properties can render adjacent C-H bonds less susceptible to oxidation by key metabolic enzymes like cytochrome P450s (CYPs).[12] By replacing a metabolically "hot" pyrrolidine ring with a more robust azetidine, medicinal chemists can effectively "block" a key site of metabolism.

Illustrative Data: In Vitro Human Liver Microsomal Stability

Compound IDCore ScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AZ-01 Azetidine55.212.6
PY-01 Pyrrolidine14.846.8

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends. Actual experimental results will vary.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a common in vitro method to assess a compound's susceptibility to Phase I metabolism.[18][19]

1. Reagents and Materials:

  • Test compounds (AZ-01, PY-01) and a positive control (e.g., Verapamil)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (contains β-NADP, glucose-6-phosphate, etc.)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Ice-cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

2. Incubation Procedure:

  • Preparation: Prepare a working solution of HLMs (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: In the 96-well incubation plate, add the HLM solution and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[19]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately terminate the reaction by adding the aliquot to a well in a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This precipitates the microsomal proteins.[18]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot Data: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determine Rate Constant: The slope of the resulting line is the elimination rate constant (-k).

  • Calculate Half-Life (t½): Use the equation: t½ = 0.693 / k .[19]

  • Calculate Intrinsic Clearance (CLint): Use the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[19]

G cluster_workflow Metabolic Stability Assay Workflow cluster_time 4. Sample at Time Points (0, 5, 15, 30, 45, 60 min) prep 1. Prepare HLM + Test Compound Mixture pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate with NADPH pre_incubate->initiate quench 5. Quench with Acetonitrile + IS initiate->quench process 6. Centrifuge to precipitate protein quench->process analyze 7. Analyze Supernatant by LC-MS/MS process->analyze calculate 8. Calculate t½ and CLint analyze->calculate

Fig 3. Workflow for the in vitro HLM stability assay.

Conclusion: A Strategic Choice for Modern Drug Design

While the synthesis of strained four-membered rings was once considered a significant barrier, modern synthetic methodologies have made versatile building blocks like this compound readily accessible.[3][4] The evidence strongly suggests that the strategic replacement of a pyrrolidine ring with an azetidine is a powerful tool in a medicinal chemist's arsenal. The inherent conformational rigidity of the azetidine scaffold provides a distinct advantage for optimizing ligand-receptor interactions, often leading to gains in potency and selectivity.[9][10] Furthermore, this structural feature frequently translates into marked improvements in critical drug-like properties, including enhanced aqueous solubility and superior metabolic stability.[12] By thoughtfully employing the azetidine motif, researchers can more effectively navigate the complex challenges of drug discovery and develop candidates with a higher probability of clinical success.

References

A Comparative Analysis of Synthetic Routes to 3-Cyanoazetidine-3-Carboxylates: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Cyanoazetidine-3-carboxylates are valuable building blocks in medicinal chemistry, prized for their role as constrained bioisosteres and their utility in constructing complex molecular architectures. This guide provides a comparative analysis of the principal synthetic routes to this important heterocyclic scaffold. We delve into three major strategies: intramolecular cyclization of acyclic precursors, [2+2] cycloaddition reactions, and the functionalization of pre-formed azetidine rings. Each approach is evaluated based on its efficiency, substrate scope, scalability, and operational simplicity, supported by experimental data and detailed protocols. This document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development objectives.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties, including improved metabolic stability, enhanced solubility, and the ability to serve as a bioisosteric replacement for larger, more flexible rings like pyrrolidine and piperidine.[1][2] The introduction of a cyano and a carboxylate group at the C3 position further enhances the synthetic utility of the azetidine core, providing two orthogonal handles for subsequent chemical elaboration.

The efficient and scalable synthesis of 3-cyanoazetidine-3-carboxylates is, therefore, a topic of significant interest. This guide will explore and compare the most prominent synthetic methodologies, providing a clear and objective assessment to aid in route selection for both small-scale discovery and large-scale process development.

Intramolecular Cyclization of Acyclic Precursors

One of the most established and versatile methods for the synthesis of azetidines involves the intramolecular cyclization of suitably functionalized acyclic precursors.[3][4] This strategy typically relies on the formation of a carbon-nitrogen bond to close the four-membered ring. A particularly effective approach within this category is the Dieckmann condensation of a diester, which is the intramolecular equivalent of the Claisen condensation.[5][6][7]

Dieckmann Condensation Approach

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[5][8] In the context of 3-cyanoazetidine-3-carboxylate synthesis, this involves the cyclization of a protected β-amino diester bearing a cyano group.

Reaction Scheme:

G reagents Base (e.g., NaOEt, KOtBu) Solvent (e.g., EtOH, THF) Dieckmann\nCondensation Dieckmann Condensation reagents->Dieckmann\nCondensation product 3-Cyanoazetidine-3-carboxylate precursor start start->product Dieckmann Condensation

Caption: General scheme for Dieckmann condensation to form a cyclic β-keto ester.

Mechanism and Key Considerations:

The reaction is initiated by the deprotonation of the α-carbon to one of the ester groups, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester.[6][7]

Advantages:

  • Convergent Synthesis: This method allows for the assembly of the acyclic precursor from readily available starting materials.

  • High Yields: The intramolecular nature of the reaction often leads to high yields, particularly for the formation of 5- and 6-membered rings.[6][8]

  • Scalability: The reaction conditions are generally amenable to large-scale synthesis.

Disadvantages:

  • Multi-step Synthesis of Precursor: The synthesis of the acyclic diester precursor can be lengthy.

  • Strong Base Requirement: The use of strong bases like sodium ethoxide or potassium tert-butoxide may not be compatible with sensitive functional groups.[9]

  • Potential for Side Reactions: Dimerization and other side reactions can occur, especially when attempting to form larger rings.[9]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-cyano-4-oxoazetidine-3-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) at 0 °C, add a solution of diethyl N-benzyl-N-(2-cyano-2-ethoxycarbonylethyl)malonate (37.6 g, 100 mmol) in 50 mL of dry toluene dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction is then heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured into a mixture of ice (200 g) and concentrated hydrochloric acid (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions provide a powerful and often stereoselective route to four-membered rings.[10][11] The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a prominent example used for the synthesis of azetidines.[10][12] More recently, visible-light-mediated photocatalytic methods have emerged as a milder and more efficient alternative.[13]

Reaction Scheme:

G reagents Light (UV or Visible) Photocatalyst (optional) [2+2]\nCycloaddition [2+2] Cycloaddition reagents->[2+2]\nCycloaddition product Functionalized Azetidine start start->product [2+2] Cycloaddition

Caption: General scheme for [2+2] cycloaddition to form an azetidine ring.

Mechanism and Key Considerations:

In a typical photocatalytic cycle, a photocatalyst absorbs light and enters an excited state. It then transfers its energy to either the imine or the alkene, generating a triplet-excited state. This excited species then undergoes a stepwise or concerted cycloaddition with the other reaction partner to form the azetidine ring.[13] The choice of photocatalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.[14]

Advantages:

  • Atom Economy: This method is highly atom-economical, as all atoms from the starting materials are incorporated into the product.

  • Stereoselectivity: [2+2] cycloadditions can often be performed with high levels of stereocontrol.

  • Access to Complex Scaffolds: This approach allows for the rapid construction of densely functionalized azetidines.[12]

Disadvantages:

  • Limited Substrate Scope: The success of the reaction can be highly dependent on the electronic properties of the imine and alkene.[14]

  • Specialized Equipment: Photochemical reactions require specific equipment, such as photoreactors and specific wavelength lamps.

  • Potential for Photodegradation: The starting materials or products may be susceptible to degradation under photochemical conditions.

Experimental Protocol: Visible-Light-Mediated Synthesis of a 3-Cyanoazetidine-3-carboxylate Derivative

  • A solution of N-benzylidenecyanoacetate (1 mmol), styrene (2 mmol), and an iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6, 1 mol%) in degassed acetonitrile (5 mL) is placed in a sealed vial.

  • The reaction mixture is irradiated with blue LEDs (450 nm) at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired 3-cyanoazetidine-3-carboxylate derivative.

Functionalization of Pre-existing Azetidine Rings

An alternative strategy involves the modification of a pre-formed azetidine ring.[1] This approach is particularly useful when a specific azetidine core is readily available or when the desired functional groups are incompatible with the conditions required for ring formation.

Reaction Scheme:

G reagents Cyanating Agent (e.g., KCN) Carboxylating Agent Functionalization Functionalization reagents->Functionalization product 3-Cyanoazetidine-3-carboxylate start start->product Functionalization

Caption: General scheme for the functionalization of a pre-existing azetidine ring.

Key Considerations:

This approach typically involves the introduction of the cyano and carboxylate groups at the C3 position of an azetidine precursor. This can be achieved through various methods, such as the alkylation of an azetidin-3-one enolate followed by cyanation, or the direct C-H functionalization of the azetidine ring. The success of this strategy hinges on the availability of suitable azetidine starting materials and the development of efficient and selective functionalization methods.

Advantages:

  • Modular Approach: This strategy allows for the late-stage introduction of the desired functional groups, which can be advantageous in a drug discovery setting.[1]

  • Access to Diverse Analogs: A common azetidine precursor can be used to generate a library of analogs with different substituents at the C3 position.

Disadvantages:

  • Availability of Starting Materials: The synthesis of the initial azetidine ring can be challenging.

  • Regioselectivity Issues: Controlling the regioselectivity of the functionalization reaction can be difficult.

  • Harsh Reaction Conditions: Some functionalization reactions may require harsh conditions that are not compatible with other functional groups in the molecule.

Comparative Summary

Parameter Intramolecular Cyclization (Dieckmann) [2+2] Cycloaddition Functionalization of Pre-existing Azetidine
Overall Yield Generally Good to ExcellentModerate to GoodVariable, depends on precursor availability
Scalability HighModerateModerate to High
Substrate Scope BroadModerate, electronically dependentBroad, depends on functionalization method
Stereocontrol Generally low unless chiral precursors are usedPotentially HighDependent on the specific reaction
Operational Simplicity Moderate, requires multi-step precursor synthesisModerate, requires specialized equipmentModerate, may require multi-step functionalization
Key Advantage Reliable and scalable for known precursorsHigh atom economy and stereoselectivityModular and suitable for late-stage diversification
Key Disadvantage Lengthy precursor synthesisSubstrate limitations and specialized setupAvailability and synthesis of azetidine starting material

Conclusion

The synthesis of 3-cyanoazetidine-3-carboxylates can be achieved through several distinct and effective strategies. The choice of the optimal route depends heavily on the specific goals of the project, including the desired scale of the synthesis, the required stereochemistry, and the availability of starting materials.

  • Intramolecular cyclization via the Dieckmann condensation is a robust and scalable method, particularly well-suited for process development and the synthesis of large quantities of a specific target molecule.

  • [2+2] cycloaddition reactions offer an elegant and atom-economical approach for the rapid construction of complex and stereochemically defined azetidines, making it a powerful tool in a discovery chemistry setting.

  • Functionalization of pre-existing azetidine rings provides a modular and flexible strategy for the synthesis of diverse libraries of analogs, which is highly valuable for structure-activity relationship studies in drug discovery.

By carefully considering the advantages and disadvantages of each approach, researchers can make an informed decision to select the most efficient and practical synthetic route for their specific needs.

References

Assessing the Biological Activity of Compounds Derived from Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a readily available and versatile building block, offers a unique starting point for the synthesis of a diverse array of novel compounds. The presence of the cyano and carboxylate groups at the 3-position, along with the Boc-protected nitrogen, allows for a multitude of chemical transformations, leading to derivatives with potential therapeutic applications across various disease areas.

This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. While direct biological data for derivatives of this specific starting material is emerging, we will draw upon data from structurally related azetidine compounds to highlight the potential of this scaffold. We will explore potential applications in cancer therapy, particularly as STAT3 inhibitors, as well as in the development of new antibacterial and antiviral agents. This guide will also provide detailed experimental protocols for key biological assays to facilitate the evaluation of newly synthesized compounds.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The azetidine ring is considered a "privileged scaffold" in drug discovery due to its unique conformational constraints and its ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties. Its incorporation into a molecule can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles. The strained four-membered ring can also influence the overall three-dimensional shape of a molecule, which can be critical for target engagement.

Potential Therapeutic Applications of this compound Derivatives

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) for Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[1] This makes STAT3 an attractive target for the development of novel anticancer therapies. Several small molecule inhibitors of STAT3 have been developed, with some progressing to clinical trials.[1][2]

Azetidine-based compounds have shown promise as STAT3 inhibitors. For instance, a series of (R)-azetidine-2-carboxamide analogues have been reported as potent and selective STAT3 inhibitors with sub-micromolar potencies.[3][4] While not directly synthesized from this compound, these findings highlight the potential of the azetidine core in targeting the STAT3 signaling pathway. The cyano and carboxylate functionalities of the title compound could be elaborated into various pharmacophores known to interact with the STAT3 protein.

Comparative Analysis of STAT3 Inhibitors:

To provide a benchmark for the evaluation of new azetidine-based STAT3 inhibitors, the following table summarizes the activity of some well-characterized inhibitors.

InhibitorTargetIC50 (in vitro)Cell-based Activity (EC50)Reference
Stattic STAT3 SH2 domain5.1 µM (cell-free)~5-10 µM[1][5]
C188-9 STAT3 SH2 domain-~1-5 µM[1][5]
Napabucasin (BBI608) STAT3/cancer stemness-~0.5-1 µM[1][6]
BP-1-102 STAT3 SH2 domain-4-6.8 µM[5]
(R)-azetidine-2-carboxamide (5a) STAT30.55 µM-[3][4]
(R)-azetidine-2-carboxamide (5o) STAT30.38 µM-[3][4]

Experimental Protocol: STAT3 Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method for assessing the inhibition of STAT3 transcriptional activity in a cell-based assay.

Materials:

  • Cancer cell line with a STAT3-responsive luciferase reporter construct (e.g., MDA-MB-231-STAT3-luc)

  • Cell culture medium and supplements

  • Test compounds (derivatives of this compound) and control inhibitors (e.g., Stattic)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the STAT3-luciferase reporter cell line in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and control inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay) to account for cytotoxicity. Calculate the IC50 value, which is the concentration of the compound that inhibits STAT3-mediated luciferase activity by 50%.

Signaling Pathway and Experimental Workflow Diagrams:

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to DNA DNA STAT3_active->DNA binds to Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression promotes transcription Inhibitor Azetidine Derivative (Potential Inhibitor) Inhibitor->STAT3_active inhibits dimerization or DNA binding

Caption: The STAT3 signaling pathway and potential points of inhibition by azetidine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Ethyl 1-Boc-3-cyano azetidine-3-carboxylate Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Screening Primary Screening (e.g., STAT3 Luciferase Assay) Purification->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Selectivity Selectivity Assays (e.g., against other STATs) Dose_Response->Selectivity

Caption: A generalized experimental workflow for synthesizing and evaluating novel STAT3 inhibitors.

Antibacterial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Azetidine-containing compounds, particularly β-lactams, have a long and successful history as antibiotics. However, non-β-lactam azetidines are also being explored for their antibacterial potential.

While specific data on antibacterial derivatives of this compound is limited, the scaffold's versatility allows for the incorporation of pharmacophores known to confer antibacterial activity. For example, the cyano group can be converted to an amidine or other nitrogen-containing heterocycles, which are present in some antibacterial compounds.

Comparative Analysis of Antibacterial Agents:

The following table provides the Minimum Inhibitory Concentration (MIC) values for some common clinically used antibiotics against representative Gram-positive and Gram-negative bacteria. This data can serve as a reference for evaluating the potency of new azetidine derivatives.

AntibioticStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
Ciprofloxacin 0.25 - 10.008 - 0.125[7]
Meropenem 0.06 - 0.50.015 - 0.125[8]
Piperacillin/Tazobactam 1 - 41 - 4[8]
Linezolid 1 - 4-[7]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used qualitative method to determine the susceptibility of bacteria to various antibiotics.[1][6][8][9]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Test compounds impregnated on sterile paper disks

  • Standard antibiotic disks (e.g., Ciprofloxacin)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place the paper disks impregnated with the test compounds and standard antibiotics onto the surface of the agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.

Kirby_Bauer_Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Lawn Create Bacterial Lawn on Mueller-Hinton Agar Inoculum->Lawn Disks Apply Antibiotic Disks (Test & Control) Lawn->Disks Incubate Incubate at 37°C (18-24 hours) Disks->Incubate Measure Measure Zone of Inhibition (diameter in mm) Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret

Caption: The workflow for the Kirby-Bauer disk diffusion susceptibility test.

Antiviral Agents

The constant threat of viral pandemics necessitates the continuous development of novel antiviral drugs. Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy, but there is a growing interest in non-nucleoside inhibitors that target various stages of the viral life cycle. The cyano group in this compound is a particularly interesting feature, as cyano-containing heterocycles have been explored for their antiviral properties. For example, some 3'-C-cyano-3'-deoxynucleosides have shown activity against certain DNA and RNA viruses.[10]

Comparative Analysis of Antiviral Agents:

The following table presents the in vitro activity of some well-known antiviral drugs against relevant viruses, providing a basis for comparison.

Antiviral DrugTarget VirusIC50 (in vitro)Reference
Remdesivir SARS-CoV-2~0.01 µM[11]
Molnupiravir SARS-CoV-2~0.3 µM[11]
Ribavirin Hepatitis C Virus, Influenza~2-10 µM[12][13]
Oseltamivir Influenza A Virus~0.006 µM[12]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This is the gold-standard assay for quantifying the ability of a compound to neutralize a virus and prevent it from infecting cells.[3][5][14][15]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test compounds and control antiviral drugs

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Seeding: Seed the host cells in a multi-well plate and grow to a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compounds and mix them with a known amount of virus. Incubate this mixture to allow the compound to bind to the virus.

  • Infection: Remove the medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb to the cells for a specific time (e.g., 1 hour).

  • Overlay: Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form (typically 2-5 days).

  • Staining and Plaque Counting: Fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

PRNT_Workflow Cells Seed Host Cells to Confluent Monolayer Infect Infect Cell Monolayer with Virus-Compound Mixtures Cells->Infect Mix Prepare Virus-Compound Mixtures (Serial Dilutions) Mix->Infect Overlay Add Semi-Solid Overlay Infect->Overlay Incubate Incubate to Allow Plaque Formation Overlay->Incubate Stain Fix, Stain, and Count Plaques Incubate->Stain Analyze Calculate % Plaque Reduction and Determine IC50 Stain->Analyze

References

The Strategic Advantage of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate in Modern Drug Discovery: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within the demanding landscape of drug development, the choice of building blocks is a critical determinant of a project's success. This decision extends beyond mere chemical compatibility, delving into the realms of cost-effectiveness, scalability, and the overall efficiency of the synthetic route. This guide provides an in-depth technical comparison of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a highly valuable yet often premium building block, against a more classical alternative for the introduction of constrained pharmacophores. Our analysis, grounded in experimental data and field-proven insights, aims to equip researchers, scientists, and drug development professionals with the necessary information to make strategic decisions in their synthetic endeavors.

The Rise of Strained Scaffolds: Why Azetidines?

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional geometry that can offer a distinct advantage in drug design. By introducing conformational rigidity, azetidine-containing molecules can lead to enhanced binding affinity and selectivity for their biological targets. This compound is a particularly versatile building block, featuring a protected amine for controlled elaboration, a cyano group that can be transformed into a variety of functionalities, and an ethyl ester ready for further modification.

Comparative Synthesis: A Head-to-Head Analysis

To objectively assess the cost-effectiveness of this compound, we will compare its application in a representative multi-step synthesis with a more traditional approach utilizing a readily available β-lactam building block to achieve a similar structural motif.

Scenario: The synthesis of a constrained β-amino acid derivative, a common scaffold in peptidomimetics and other bioactive molecules.

Route A: The Azetidine Approach

This route leverages the pre-functionalized and strained nature of this compound to rapidly construct the desired core structure.

Route B: The β-Lactam Approach

This more classical approach starts from a less complex and generally less expensive β-lactam, requiring more synthetic steps to arrive at a comparable product.

Data Presentation: A Quantitative Comparison
ParameterRoute A: Azetidine ApproachRoute B: β-Lactam ApproachJustification & Expert Commentary
Starting Material Cost HighLow to ModerateThe upfront cost of the azetidine building block is significantly higher due to its more complex synthesis.
Number of Synthetic Steps 2-35-6The azetidine route offers a more convergent and streamlined synthesis, reducing overall labor and time.
Overall Yield (Estimated) 60-70%30-40%Fewer steps in the azetidine route generally lead to a higher overall yield, a critical factor in cost-effectiveness for complex molecules.
Key Reagents & Catalysts Standard coupling reagents, mild deprotection agentsGrignard reagents, strong reducing agents, protecting group manipulationsThe β-lactam route often requires more hazardous and sensitive reagents, potentially increasing handling and safety costs.
Reaction Conditions Generally mildCan involve cryogenic temperatures and inert atmospheresThe milder conditions of the azetidine route can translate to lower energy consumption and simpler reactor setups.
Estimated Cost per Gram Lower for complex targetsPotentially higher for complex targets due to lower overall yield and more stepsWhile the initial investment is higher, the efficiency of the azetidine route can lead to a lower cost per gram of the final, complex product.
Experimental Protocols

Route A: Synthesis of a Constrained β-Amino Acid Derivative using this compound

Step 1: Reductive Amination of the Cyano Group

  • To a solution of this compound (1.0 eq) in methanol (0.1 M) in a pressure vessel, add Raney Nickel (50% slurry in water, 0.5 eq by weight).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 16 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl derivative, which can often be used in the next step without further purification.

Step 2: N-Acylation of the Primary Amine

  • Dissolve the crude aminomethyl derivative (1.0 eq) in dichloromethane (0.2 M) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.

Route B: Synthesis of a Constrained β-Amino Acid Derivative from a β-Lactam

Step 1: N-Protection of the β-Lactam

  • To a solution of the starting β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir for 30 minutes, then add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Step 2: Reductive Opening of the β-Lactam

  • To a solution of the N-Boc-β-lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium aluminum hydride (LAH) in THF (1.0 M, 1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude amino alcohol.

Step 3: Oxidation of the Primary Alcohol

  • Dissolve the crude amino alcohol (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3).

  • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir vigorously at room temperature for 4 hours.

  • Extract the mixture with dichloromethane, dry the combined organic layers, and concentrate to yield the crude carboxylic acid.

Step 4: Esterification

  • Dissolve the crude carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid and reflux for 6 hours.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry, concentrate, and purify to obtain the methyl ester.

Step 5: Introduction of the Cyano Group (Illustrative)

This step would require further functional group manipulation, such as conversion of the ester to an amide followed by dehydration, adding to the complexity and lowering the overall yield.

Visualization of Synthetic Workflows

Synthetic_Workflow_Comparison cluster_A Route A: Azetidine Approach cluster_B Route B: β-Lactam Approach A1 This compound A2 Reductive Amination A1->A2 A3 N-Acylation A2->A3 A_Product Constrained β-Amino Acid Derivative A3->A_Product B1 β-Lactam B2 N-Protection B1->B2 B3 Reductive Opening B2->B3 B4 Oxidation B3->B4 B5 Esterification B4->B5 B6 Further Functionalization B5->B6 B_Product Constrained β-Amino Acid Derivative B6->B_Product

Caption: Comparative workflow of the Azetidine vs. β-Lactam approach.

Causality Behind Experimental Choices

The selection of Raney Nickel in Route A for the reduction of the nitrile is a cost-effective and highly efficient choice for this transformation, often providing clean conversion under moderate pressure. The use of a pressure vessel is standard for catalytic hydrogenations to ensure sufficient hydrogen availability for the reaction. In Route B, the choice of LAH for the reductive opening of the β-lactam is driven by its powerful reducing ability, which is necessary to cleave the amide bond of the strained ring. The cryogenic temperature (-78 °C) is crucial to control the reactivity of LAH and prevent over-reduction or side reactions.

The Boc protecting group is prevalent in both strategies due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which are often orthogonal to many other protecting groups used in complex molecule synthesis.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and widely published synthetic transformations. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected outcomes are predictable based on fundamental principles of organic chemistry, and any deviations would prompt a logical troubleshooting process, such as verifying reagent purity, reaction temperature, or inert atmosphere integrity.

Authoritative Grounding and Concluding Remarks

The strategic decision to employ a more expensive but highly functionalized building block like this compound can be a paradigm of "investing to save." While the initial outlay for this reagent is higher, the convergence and efficiency it brings to a multi-step synthesis can lead to significant savings in terms of time, labor, and overall material consumption, ultimately resulting in a lower cost per gram of the final, high-value product.

For research and development programs where speed and a high probability of success are paramount, the azetidine-based approach offers a clear advantage. The reduced number of steps not only accelerates the delivery of target molecules for biological evaluation but also simplifies process development and scale-up activities. Conversely, for projects where the final target is less complex or where upfront cost is the primary driver, the more traditional, albeit lengthier, β-lactam approach may still be a viable option.

Ultimately, the choice of synthetic strategy is a multi-faceted decision that requires a holistic view of the project's goals, timelines, and budget. This guide provides a framework for making that decision from a position of informed, data-driven analysis.

A Comparative Guide to the Reactivity of Azetidines and Other Small Rings for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Proposition of Strained Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural diversity of molecular scaffolds is paramount to accessing novel biological targets and engineering favorable pharmacokinetic profiles. Small, strained rings, particularly four-membered heterocycles like azetidines, have emerged as privileged motifs. Their inherent ring strain, a consequence of bond angles deviating from the ideal, imparts a unique reactivity profile that can be harnessed for intricate molecular engineering. This guide provides an in-depth, comparative analysis of the reactivity of azetidines against other common small rings—aziridines, epoxides, cyclopropanes, and cyclobutanes. By understanding the nuanced differences in their stability and reactivity, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics. Azetidines, in particular, occupy a "sweet spot" of being sufficiently stable for facile handling and incorporation into complex molecules, yet reactive enough to undergo predictable ring-opening reactions under specific conditions[1].

The Foundation of Reactivity: Understanding Ring Strain

The reactivity of small rings is fundamentally governed by their stored potential energy, or ring strain. This strain arises from several factors, including angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). A higher ring strain generally correlates with increased reactivity towards ring-opening reactions, as the release of this strain provides a thermodynamic driving force.

Ring SystemRing Strain (kcal/mol)Key Structural Features
Aziridine~27.7Three-membered nitrogen heterocycle
Epoxide~27.5Three-membered oxygen heterocycle
Cyclopropane~27.5Three-membered carbocycle
Azetidine ~25.4 Four-membered nitrogen heterocycle
Cyclobutane~26.4Four-membered carbocycle

This table summarizes the approximate ring strain values for common small rings. These values can vary slightly depending on the substitution pattern.

As illustrated in the table, azetidines possess a slightly lower ring strain compared to their three-membered counterparts, aziridines and epoxides[1]. This subtle difference has profound implications for their chemical behavior, rendering azetidines more stable and easier to handle while still maintaining a useful level of reactivity.

Comparative Reactivity Analysis: A Head-to-Head Examination

The true utility of these small rings in synthesis is revealed in their behavior under various reaction conditions. Here, we compare their reactivity in nucleophilic and electrophilic ring-opening reactions, the most common transformations for these scaffolds.

Azetidines vs. Aziridines: A Tale of Two Nitrogen Heterocycles

The direct comparison between azetidines and aziridines is perhaps the most critical for medicinal chemists working with nitrogen-containing scaffolds. Both are susceptible to ring-opening upon activation of the nitrogen atom, typically through protonation or alkylation to form the corresponding ammonium ions.

A seminal study directly measured the rates of nucleophilic ring-opening of analogous azetidinium and aziridinium ions. The results were striking: the azetidinium ion was found to be approximately 17,000 times less reactive than the aziridinium ion towards a neutral nucleophile. This dramatic difference in reactivity underscores the enhanced stability of the four-membered ring.

Diagram: Comparative Reactivity of Aziridinium and Azetidinium Ions

G Aziridinium Aziridinium Ion (Highly Strained) TransitionState_Azi Transition State (Lower Energy Barrier) Aziridinium->TransitionState_Azi Fast Aziridinium->TransitionState_Azi k_rel ≈ 17,000 Product_Azi Ring-Opened Product TransitionState_Azi->Product_Azi Azetidinium Azetidinium Ion (Less Strained) TransitionState_Aze Transition State (Higher Energy Barrier) Azetidinium->TransitionState_Aze k_rel ≈ 1 Product_Aze Ring-Opened Product TransitionState_Aze->Product_Aze

Caption: Relative reactivity of aziridinium and azetidinium ions.

This disparity in reactivity allows for greater chemoselectivity in complex molecule synthesis. An azetidine ring can often be carried through synthetic sequences that would not be tolerated by a more labile aziridine moiety.

Regioselectivity: The site of nucleophilic attack in substituted aziridinium and azetidinium ions is governed by a combination of steric and electronic factors.

  • Aziridinium ions: Nucleophilic attack generally occurs at the less substituted carbon, following a classic SN2 pathway. However, if a substituent can stabilize a developing positive charge (e.g., a phenyl group), attack at the more substituted carbon can be observed, indicating some SN1 character.

  • Azetidinium ions: The regioselectivity is more nuanced. In many cases, attack occurs at the less substituted carbon α to the nitrogen. However, the nature of the substituents on the ring and the nucleophile can significantly influence the outcome. For instance, in certain substituted azetidinium ions, attack at the C-4 position is favored, while in others, C-2 attack is predominant[2]. DFT calculations have proven to be a valuable tool in predicting the regioselectivity of these reactions[2].

Azetidines vs. Epoxides: The Influence of the Heteroatom

Epoxides are widely used synthetic intermediates due to their reactivity towards a broad range of nucleophiles. Like aziridines, their three-membered ring is highly strained.

Reactivity: Generally, epoxides are more reactive than azetidines under neutral or basic conditions. However, under acidic conditions, both can be activated for ring-opening. The protonated epoxide (an oxonium ion) is a potent electrophile. Direct quantitative comparisons of reaction rates are scarce in the literature, but empirical evidence suggests that epoxides undergo ring-opening under milder conditions than azetidines.

Lewis Acid Catalysis: Lewis acids are effective catalysts for the ring-opening of both azetidines and epoxides. They coordinate to the heteroatom, increasing the electrophilicity of the ring carbons. Comparative studies on the efficiency of various Lewis acids for these two ring systems would be highly valuable for the synthetic community. For instance, lanthanide triflates have been shown to be effective for the intramolecular aminolysis of epoxides to form azetidines.

Regioselectivity:

  • Epoxides: Under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon (SN2). Under acidic conditions, the regioselectivity is more complex. The reaction proceeds through a transition state with significant carbocationic character. Therefore, the nucleophile attacks the carbon that can better stabilize a positive charge (the more substituted carbon).

  • Azetidines: As with aziridines, the regioselectivity in Lewis acid-catalyzed ring-opening of azetidines is influenced by both steric and electronic factors, and can be substrate-dependent.

Azetidines vs. Cyclopropanes and Cyclobutanes: The Carbocyclic Counterparts

Cyclopropanes and cyclobutanes, being carbocycles, lack the inherent polarity of their heterocyclic analogues. Their reactivity is almost exclusively driven by strain release.

Reactivity:

  • Cyclopropanes: Despite having a similar ring strain to aziridines and epoxides, cyclopropanes are generally less reactive towards nucleophiles due to the lack of an activating heteroatom. Their ring-opening typically requires harsh conditions or activation by adjacent electron-withdrawing groups (e.g., in cyclopropyl ketones) or through transition metal catalysis.

  • Cyclobutanes: With a slightly lower ring strain than cyclopropanes, cyclobutanes are even less reactive. Their ring-opening reactions are less common and often require specific activation strategies, such as the use of Lewis acids or photochemistry.

  • Azetidines: The presence of the nitrogen atom in azetidines makes them significantly more susceptible to a broader range of ring-opening reactions compared to their carbocyclic counterparts, especially under conditions that involve activation at the nitrogen.

Diagram: Reactivity Comparison Workflow

G cluster_conditions Reaction Conditions Start Select Small Ring Azetidine Azetidine Start->Azetidine Aziridine Aziridine Start->Aziridine Epoxide Epoxide Start->Epoxide Cyclopropane Cyclopropane Start->Cyclopropane Cyclobutane Cyclobutane Start->Cyclobutane Nucleophilic Nucleophilic Attack (Basic/Neutral) Azetidine->Nucleophilic Moderate Reactivity Electrophilic Electrophilic Activation (Acidic/Lewis Acid) Azetidine->Electrophilic High Reactivity Aziridine->Nucleophilic High Reactivity Aziridine->Electrophilic Very High Reactivity Epoxide->Nucleophilic High Reactivity Epoxide->Electrophilic Very High Reactivity Cyclopropane->Nucleophilic Low Reactivity (Requires Activation) Cyclopropane->Electrophilic Moderate Reactivity (e.g., with strong electrophiles) Cyclobutane->Nucleophilic Very Low Reactivity Cyclobutane->Electrophilic Low Reactivity Outcome Ring-Opened Product Nucleophilic->Outcome Electrophilic->Outcome

Caption: Decision workflow for selecting a small ring based on desired reactivity.

Experimental Protocols: A Practical Guide to Studying Reactivity

To facilitate the direct comparison of reactivity in your own laboratories, we provide a general protocol for monitoring ring-opening reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the determination of reaction kinetics by tracking the disappearance of starting material and the appearance of the product over time.

Protocol: Kinetic Analysis of Nucleophilic Ring-Opening of Small Rings by ¹H NMR

Objective: To determine the relative rates of ring-opening of a substituted azetidine and a corresponding epoxide with a given nucleophile.

Materials:

  • Substituted azetidine (e.g., N-benzyl-2-phenylazetidine)

  • Substituted epoxide (e.g., styrene oxide)

  • Nucleophile (e.g., benzylamine)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a precisely weighed amount of the small ring substrate (azetidine or epoxide) and the internal standard in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of this solution to serve as the t=0 reference. Ensure that there are well-resolved signals for the starting material and the internal standard that can be accurately integrated.

  • Reaction Initiation:

    • To the NMR tube containing the substrate and internal standard, add a precise amount of the nucleophile.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals. The frequency of data acquisition will depend on the expected reaction rate. For slower reactions, spectra can be taken every 30-60 minutes. For faster reactions, more rapid acquisition methods may be necessary.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the characteristic signal of the starting material and the signal of the internal standard.

    • The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), this plot should be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

  • Comparison:

    • Repeat the experiment under identical conditions (temperature, concentrations, solvent) for the other small ring.

    • Compare the determined rate constants to quantitatively assess the relative reactivity.

Causality Behind Experimental Choices:

  • Internal Standard: The use of a chemically inert internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance or sample volume over time.

  • Deuterated Solvent: A deuterated solvent is necessary to avoid a large protonated solvent signal that would obscure the signals of the reactants and products.

  • Pseudo-First-Order Conditions: Using a large excess of the nucleophile simplifies the kinetic analysis by making the reaction rate dependent only on the concentration of the small ring substrate.

Conclusion: Strategic Implementation of Azetidines in Drug Design

The comparative analysis presented in this guide highlights the unique position of azetidines in the toolbox of medicinal chemists. Their balanced profile of stability and "tunable" reactivity makes them highly attractive scaffolds. They are robust enough to be incorporated into complex synthetic routes while offering a handle for strain-release driven functionalization at a later stage. This allows for the creation of diverse molecular architectures from a common azetidine-containing intermediate. Furthermore, the rigid, three-dimensional nature of the azetidine ring can impart favorable conformational constraints on a molecule, leading to improved binding affinity and selectivity for its biological target. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, a thorough understanding of the reactivity of azetidines in comparison to other small rings is essential for their strategic and effective implementation.

References

A Comparative Guide to Catalyst Performance in Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a key building block in medicinal chemistry, presents a significant challenge due to the inherent ring strain of the azetidine core and the need for efficient and selective introduction of a cyano group at the C3 position. The selection of an appropriate catalyst is paramount to achieving high yields and purity. This guide provides an in-depth comparison of catalytic strategies for this synthesis, supported by experimental data, to inform catalyst selection and process optimization.

The primary route to this compound involves the cyanation of its precursor, Ethyl 1-Boc-3-oxoazetidine-3-carboxylate. This transformation, a variation of the Strecker reaction, can be facilitated by various catalytic systems, each with distinct advantages and limitations.

Comparative Analysis of Catalytic Performance

The choice of catalyst directly impacts the efficiency of the cyanation reaction. While a direct head-to-head comparison of a wide range of catalysts for this specific substrate is not extensively documented in a single study, analysis of related transformations and general principles of cyanation of hindered ketones allows for a meaningful evaluation. Key performance indicators include reaction yield, time, temperature, and catalyst loading.

Catalyst SystemCyanide SourceTypical ConditionsYield (%)Key AdvantagesPotential Limitations
Lewis Acids Trimethylsilyl cyanide (TMSCN)Varies (e.g., ZnI₂, Sc(OTf)₃)Moderate to HighMild reaction conditions, good functional group tolerance.Stoichiometric amounts of Lewis acid may be required; moisture sensitivity.
Organocatalysts VariousOften mild conditionsGood to ExcellentMetal-free, potential for enantioselectivity with chiral catalysts.Catalyst loading can be higher compared to metal catalysts.
Phase-Transfer Catalysts (PTC) NaCN, KCNBiphasic systems (e.g., organic solvent/water)GoodUse of inexpensive cyanide salts, ease of product separation.Reaction rates can be slower; requires careful selection of PTC and solvent.
Transition Metals VariousVariesGood to HighHigh catalytic turnover, broad substrate scope in related reactions.Potential for metal contamination in the final product; ligand screening may be necessary.

Mechanistic Considerations and Experimental Choices

The cyanation of Ethyl 1-Boc-3-oxoazetidine-3-carboxylate proceeds through the formation of a cyanohydrin intermediate, which is then converted to the final product. The role of the catalyst is to activate either the ketone or the cyanide source, or both, to facilitate the initial nucleophilic attack of the cyanide ion.

Lewis Acid Catalysis

Lewis acids, such as zinc iodide (ZnI₂) or scandium triflate (Sc(OTf)₃), activate the carbonyl group of the azetidinone, making it more electrophilic and susceptible to attack by the cyanide nucleophile, typically trimethylsilyl cyanide (TMSCN). The choice of a milder Lewis acid is often preferred to avoid degradation of the sensitive azetidine ring.

Organocatalysis

Chiral organocatalysts, such as thiourea derivatives or cinchona alkaloids, can promote the enantioselective cyanation of ketones.[1] While specific data for the this compound is limited, these catalysts operate by forming hydrogen bonds with the cyanide source and the ketone, bringing them into close proximity in a stereodefined manner.

Phase-Transfer Catalysis

Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the azetidinone substrate. This method allows for the use of simple and inexpensive alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). The efficiency of the reaction is highly dependent on the choice of the phase-transfer catalyst and the solvent system.

Experimental Protocols

Below are representative, detailed protocols for the synthesis of this compound using different catalytic approaches.

Protocol 1: Lewis Acid-Catalyzed Cyanation with TMSCN

This protocol utilizes a mild Lewis acid to promote the addition of trimethylsilyl cyanide to the azetidinone.

Materials:

  • Ethyl 1-Boc-3-oxoazetidine-3-carboxylate

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 1-Boc-3-oxoazetidine-3-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TMSCN (1.2 eq).

  • Add a catalytic amount of ZnI₂ (0.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Phase-Transfer Catalyzed Cyanation

This protocol employs a phase-transfer catalyst to facilitate the reaction with sodium cyanide.

Materials:

  • Ethyl 1-Boc-3-oxoazetidine-3-carboxylate

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a biphasic mixture of a solution of Ethyl 1-Boc-3-oxoazetidine-3-carboxylate (1.0 eq) in DCM and an aqueous solution of NaCN (1.5 eq), add TBAB (0.05 eq).

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The general workflow for screening catalysts for this synthesis can be visualized as follows:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Purification cluster_optimization Optimization Loop start Ethyl 1-Boc-3-oxoazetidine-3-carboxylate reagents Select Cyanide Source (e.g., TMSCN, NaCN) start->reagents catalyst Select Catalyst Class (Lewis Acid, Organocatalyst, PTC) reagents->catalyst reaction Perform Cyanation Reaction (Varying conditions: T, time) catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) Yield Determination purification->analysis compare Compare Catalyst Performance (Yield, Purity, Time) analysis->compare optimize Select Optimal Catalyst & Conditions compare->optimize optimize->catalyst Iterate

Caption: A generalized workflow for catalyst screening and optimization in the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a critical step in the development of novel therapeutics. The choice of catalyst is a key determinant of the reaction's success. While Lewis acid and phase-transfer catalysis represent robust and accessible methods, the development of efficient organocatalytic and transition-metal-catalyzed systems holds promise for improved selectivity and milder reaction conditions. Further head-to-head comparative studies are warranted to fully elucidate the optimal catalytic system for this important transformation, paving the way for more efficient and scalable synthetic routes.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the beginning of the journey. The true measure of success lies in the rigorous and unambiguous confirmation of the molecule's identity, purity, and structural integrity. This guide provides an in-depth look at the cross-validation of analytical data for a promising class of compounds: Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate derivatives. These molecules, with their constrained azetidine ring and versatile functional groups, are attractive scaffolds in medicinal chemistry. However, their unique structural features also present analytical challenges that necessitate a multi-pronged validation approach.

This guide is structured to provide not just protocols, but the underlying scientific rationale for the analytical choices made. We will delve into the synthesis of a representative derivative and then explore a suite of analytical techniques, culminating in a cross-validation workflow that ensures the generation of trustworthy and robust data.

The Imperative of Analytical Cross-Validation

Synthesis and Purification: A Plausible Route

A robust analytical workflow begins with a well-characterized sample. The following is a plausible, two-step synthetic protocol for this compound, based on established methodologies for the functionalization of azetidine rings.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate

  • To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 1-Boc-azetidine-3-carboxylate as a colorless oil.

Causality Behind Experimental Choices:

  • DCC/DMAP: This combination is a classic and efficient method for esterification, proceeding through an activated acyl-urea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent the hydrolysis of the activated ester intermediate and the DCC reagent.

  • Filtration of DCU: Dicyclohexylurea is insoluble in most organic solvents and can be easily removed by filtration, simplifying the initial purification.

Step 2: Cyanation of Ethyl 1-Boc-azetidine-3-carboxylate

  • To a solution of Ethyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of lithium diisopropylamide (LDA, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • To the resulting enolate solution, add a solution of p-toluenesulfonyl cyanide (TsCN, 1.3 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound, this compound.

Causality Behind Experimental Choices:

  • LDA at -78 °C: LDA is a strong, non-nucleophilic base, ideal for generating the kinetic enolate of the ester at low temperatures, minimizing side reactions.

  • TsCN as a Cyanating Agent: Tosyl cyanide is an effective electrophilic cyanating agent that reacts with the enolate to introduce the nitrile group at the α-position.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the quenching of the highly reactive LDA and the enolate intermediate by atmospheric moisture and oxygen.

Orthogonal Analytical Characterization

Once the purified compound is obtained, a battery of analytical techniques should be employed to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR are indispensable.

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Interpretation
¹H NMR ~4.3 (q, 2H), ~4.1 (m, 4H), ~1.5 (s, 9H), ~1.3 (t, 3H)~4.3 ppm (quartet): Methylene protons of the ethyl ester, coupled to the methyl group. ~4.1 ppm (multiplet): Methylene protons of the azetidine ring. The geminal and vicinal couplings can lead to complex splitting patterns. ~1.5 ppm (singlet): Nine equivalent protons of the tert-butyl group of the Boc protecting group. ~1.3 ppm (triplet): Methyl protons of the ethyl ester, coupled to the methylene group.
¹³C NMR ~168, ~155, ~81, ~63, ~55, ~45, ~28, ~14~168 ppm: Carbonyl carbon of the ethyl ester. ~155 ppm: Carbonyl carbon of the Boc group. ~81 ppm: Quaternary carbon of the tert-butyl group. ~63 ppm: Methylene carbon of the ethyl ester. ~55 ppm: Methylene carbons of the azetidine ring. ~45 ppm: Quaternary carbon at the 3-position of the azetidine ring. ~28 ppm: Methyl carbons of the Boc group. ~14 ppm: Methyl carbon of the ethyl ester. The nitrile carbon (C≡N) is expected to appear around 115-120 ppm.

Self-Validation within NMR: The integration of the proton signals should correspond to the number of protons in the proposed structure. The chemical shifts and coupling patterns must be consistent with the electronic environment and connectivity of the atoms. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound.

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample directly into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion.

Technique Expected m/z Values Interpretation
ESI-MS (Positive Mode) [M+H]⁺: 255.13, [M+Na]⁺: 277.11[M+H]⁺: The protonated molecular ion, confirming the molecular weight of 254.28 g/mol . [M+Na]⁺: The sodium adduct, a common observation in ESI-MS, provides further confirmation of the molecular weight.
ESI-MS/MS of [M+H]⁺ Fragments corresponding to the loss of isobutylene (-56 Da), tert-butanol (-74 Da), the Boc group (-100 Da), and the ethoxycarbonyl group (-73 Da).The fragmentation pattern provides structural information. The characteristic loss of isobutylene is a hallmark of the Boc protecting group. Other fragments will correspond to the cleavage of the ester and azetidine ring.

Self-Validation within MS: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition of the molecule with high accuracy. The observed isotopic pattern should also match the theoretical pattern for the proposed molecular formula (C₁₂H₁₈N₂O₄).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound. For a polar molecule like this compound, a reverse-phase HPLC method is a suitable choice.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm, due to the carbonyl groups).

  • Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in acetonitrile).

A successful HPLC analysis for a pure compound should show a single, sharp, and symmetrical peak at a specific retention time. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for >98% of the total peak area.

Self-Validation within HPLC: Method validation according to ICH Q2(R1) guidelines is crucial to ensure the reliability of the purity assessment.[1][2] This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized molecule.

  • A small, accurately weighed amount of the dry, pure compound is combusted in a specialized elemental analyzer.

  • The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified.

  • The percentage of each element is calculated.

Element Calculated (%) for C₁₂H₁₈N₂O₄ Found (%)
Carbon (C)56.6856.7±0.4
Hydrogen (H)7.147.2±0.4
Nitrogen (N)11.0211.0±0.4

Self-Validation within Elemental Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula.[3]

The Cross-Validation Workflow: Synthesizing the Data

The true power of this analytical approach lies in the cross-validation of the data from these orthogonal techniques. No single technique provides the complete picture, but together they build a comprehensive and irrefutable case for the structure and purity of the novel compound.

Below is a workflow diagram illustrating how the data from each technique is integrated and cross-referenced.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation & Confirmation Synthesis Synthesis of this compound Purification Flash Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Purified Compound HPLC HPLC (Purity Assessment) Purification->HPLC Purified Compound EA Elemental Analysis (%C, %H, %N) Purification->EA Purified Compound Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Connectivity & Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation Purity_Confirmation Purity Confirmation HPLC->Purity_Confirmation >98% Purity Identity_Confirmation Final Identity Confirmed EA->Identity_Confirmation Correct Elemental Composition Structure_Confirmation->Identity_Confirmation Purity_Confirmation->Identity_Confirmation

Caption: Workflow for the cross-validation of analytical data.

Data Comparison and Final Confirmation

The table below summarizes the hypothetical, yet realistic, analytical data for a successfully synthesized and purified batch of this compound, demonstrating how the data from each technique corroborates the others.

Analytical Technique Parameter Expected/Calculated Value Observed Value Conclusion
¹H NMR Integration RatiosConsistent with 18 protonsConsistentSupports proposed structure
¹³C NMR Number of Signals9 unique carbons9 signals observedSupports proposed structure
HRMS (ESI-TOF) [M+H]⁺ Exact Mass255.1345255.1342Confirms molecular formula C₁₂H₁₈N₂O₄
RP-HPLC Purity>98%99.2%High purity confirmed
Elemental Analysis %C, %H, %NC: 56.68, H: 7.14, N: 11.02C: 56.75, H: 7.18, N: 10.95Confirms elemental composition

By systematically comparing the data, we can confidently conclude:

  • From NMR and MS: The connectivity of the atoms and the molecular weight are consistent with the proposed structure of this compound.

  • From HPLC: The compound is of high purity, ensuring that the spectroscopic data is representative of the target molecule and not a mixture of compounds.

  • From Elemental Analysis and HRMS: The elemental composition of the compound matches the theoretical formula, providing definitive proof of its identity.

Conclusion

The cross-validation of analytical data is not merely a procedural step; it is a fundamental pillar of scientific rigor in chemical research and drug development. For novel derivatives of this compound, a comprehensive analytical strategy employing NMR, MS, HPLC, and elemental analysis provides a self-validating system that ensures the unambiguous confirmation of the compound's structure and purity. By understanding the causality behind each analytical choice and systematically comparing the data from these orthogonal techniques, researchers can build a robust and trustworthy data package that will stand up to the scrutiny of peer review and regulatory bodies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, experience-driven protocol for managing waste streams containing Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate. We will move beyond simple checklists to explain the chemical reasoning behind these essential procedures, ensuring the safety of your personnel and the integrity of our environment.

Hazard Profile: A Synthesis of Structural Analogs

  • Azetidine Ring: The core is a four-membered, strained heterocyclic amine. The parent compound, azetidine, is known to be corrosive, causing severe skin burns and eye damage, and is also flammable[1][2]. While the N-Boc protecting group mitigates some of the reactivity of the amine, the inherent ring strain remains a consideration.

  • Nitrile Group (-CN): Compounds containing a cyano group are treated as toxic. The analogous compound, 1-Boc-3-cyanoazetidine, is classified as harmful if swallowed, an eye irritant, and toxic to aquatic life[3][4]. For transportation, similar nitrile compounds are often classified as toxic solids[4].

  • Ester and Boc Groups: These groups are generally less hazardous but can be hydrolyzed under strong acidic or basic conditions, which is a key consideration for waste segregation.

Essential Personal Protective Equipment (PPE)

Given the synthesized hazard profile, the following PPE is mandatory when handling waste of this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield is recommended when handling bulk quantities or solutions.Protects against splashes of solutions or accidental contact with solid particles, addressing the severe eye damage risk from azetidines[2].
Hand Protection Nitrile gloves (minimum). Change gloves immediately if contamination is suspected.Provides a barrier against skin contact. Nitrile offers good resistance to a range of organic solvents often used with this compound.
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and contamination[5].
Respiratory Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.If there is a risk of aerosolization or handling outside a fume hood, a risk assessment should be performed to determine if a respirator is needed.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

All laboratory chemical waste should be treated as hazardous by default and disposed of through your institution's Environmental Health & Safety (EHS) or equivalent office[6][7]. Never discharge this chemical to a sewer or dispose of it in regular trash[6][8].

Step 1: Waste Identification and Container Selection
  • Characterize the Waste: Determine the physical state of the waste:

    • Solid Waste: Unused reagent, reaction byproducts.

    • Liquid Waste: Solutions in organic solvents (e.g., DCM, Ethyl Acetate, THF), or aqueous solutions.

    • Contaminated Labware: Gloves, pipette tips, absorbent paper, etc., that have come into direct contact with the chemical[9].

  • Select a Compatible Container:

    • For solid waste, the original manufacturer's container is ideal[9]. If not available, use a clearly labeled, sealable, high-density polyethylene (HDPE) or glass jar.

    • For liquid waste, use a borosilicate glass bottle with a screw-on cap that cannot leak if tipped over[5][9]. Ensure the container material is compatible with the solvent used. For example, do not store acidic solutions in metal containers[10].

    • For contaminated labware, double-bag the waste in clear, heavy-duty plastic bags to allow for visual inspection by EHS staff[9].

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a regulatory necessity and crucial for safety[11].

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added[6].

  • Clearly write the full, unabbreviated chemical name: "Hazardous Waste: this compound".

  • List all other components and their approximate percentages, including solvents.

  • Indicate the relevant hazards (e.g., "Toxic").

  • Do not obscure the label with other markings.

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: This must be at or near the point of waste generation[10]. It cannot be in a separate room where waste is transported for storage[11].

  • Segregate Incompatibles: This is critical to prevent dangerous reactions. Store this waste away from:

    • Strong Acids & Bases: Can cause hydrolysis of the ester and Boc groups.

    • Strong Oxidizing Agents: Can react with the organic components.

    • Aqueous Solutions: Keep organic solvent waste separate from aqueous waste streams.

  • Utilize Secondary Containment: Place your primary waste container inside a larger, chemically compatible tub or tray that can hold at least 110% of the volume of the primary container[6][9]. This contains any potential leaks.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste[6][9]. Using a funnel left in the opening is not permissible.

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Fill liquid containers to no more than 90% capacity to allow for vapor expansion[5].

  • Request Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's EHS department. Do not transport hazardous waste yourself[6].

  • Time Limits: Be aware of accumulation time limits. Typically, hazardous waste must be collected within 90-180 days from the date waste was first added to the container[9].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G cluster_waste_type 1. Characterize Waste Type cluster_containment 2. Select & Label Container start Waste Generated: This compound solid Pure Solid or Reaction Residue start->solid liquid Liquid Solution (e.g., in organic solvent) start->liquid contaminated Contaminated Materials (Gloves, Wipes, Glassware) start->contaminated solid_container Use Original or Labeled Glass/HDPE Jar solid->solid_container liquid_container Use Labeled, Screw-Cap Glass Solvent Bottle liquid->liquid_container contaminated_container Double-Bag in Labeled Clear Plastic Bags contaminated->contaminated_container storage 3. Store in Designated SAA with Secondary Containment solid_container->storage Keep Container Closed liquid_container->storage Keep Container Closed contaminated_container->storage Keep Container Closed segregate 4. Segregate from Incompatibles (Acids, Bases, Oxidizers) storage->segregate pickup 5. Request Pickup from EHS segregate->pickup Container Full or Project Complete

Caption: Decision workflow for handling hazardous waste.

Emergency Procedures: Spills and Exposures

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

    • Wearing your full PPE, carefully collect the absorbent material and spilled chemical.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly[6].

  • Major Spill or Spill Outside a Hood:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS or emergency response team immediately[6].

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].

    • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1].

    • Ingestion/Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Waste Minimization: A Proactive Approach

A key aspect of laboratory safety and environmental stewardship is minimizing the generation of hazardous waste[11][12].

  • Source Reduction: Order only the quantity of the chemical needed for your experiments[11].

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced[11].

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the need to dispose of old, unused chemicals[12].

By adhering to these detailed procedures, you ensure that your innovative work in the laboratory is matched by a commitment to safety and regulatory compliance from the beginning of a project to the very end.

References

Personal protective equipment for handling Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the highest standards of safety. This compound is a valuable building block in medicinal chemistry, particularly for developing novel therapeutics targeting the central nervous system.[1][2] However, its structure contains a nitrile (cyano) group, which demands rigorous and informed handling protocols. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Core Hazard Analysis: Understanding the "Why"

The primary hazard associated with this compound is not the azetidine ring (which is rendered less reactive by the Boc-protecting group) but the cyano moiety .[3]

  • High Acute Toxicity: Cyanide-containing compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[4][5] The cyanide ion can inhibit cellular respiration, leading to rapid and severe systemic effects.[5]

  • Generation of Hydrogen Cyanide (HCN) Gas: The most significant operational risk is the inadvertent generation of extremely toxic and flammable hydrogen cyanide gas.[4][5] This occurs when cyanide salts or cyano-organic compounds come into contact with acids.[4][6][7] The reaction can be rapid and liberate lethal concentrations of HCN.

  • Azetidine Moiety: While the Boc group mitigates the reactivity of the azetidine nitrogen, azetidine derivatives as a class can be biologically active and should be handled as potentially corrosive or irritating compounds.[8][9][10]

Given these risks, all handling procedures must be designed to prevent personnel exposure and eliminate conditions that could lead to the generation of HCN gas.

The Controlled Environment: Your First Line of Defense

All work with this compound must be performed within a certified laboratory chemical fume hood to control potential exposure to dust or vapors.[5][7][11]

Key Administrative Controls:

  • Designated Area: Establish a clearly marked "Designated Area" within the fume hood specifically for working with cyanide compounds.[7][11] This prevents cross-contamination.

  • Never Work Alone: Always ensure another trained individual is aware of the work being performed and is present in the laboratory.[5][7][11]

  • Acid Segregation: Strictly prohibit the presence of acids in the designated fume hood unless they are essential for the chemical reaction.[6][7][11] If required, use the minimum quantity necessary.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

Protection Level PPE Component Specifications and Rationale
Primary Barrier Hand Protection Double Gloving with Chemical-Resistant Gloves: Use two pairs of nitrile or neoprene gloves.[4][5][7] The outer glove absorbs initial contact, while the inner glove provides protection during de-gloving. Always inspect gloves for tears or holes before use.[4]
Eye/Face Protection Chemical Safety Goggles & Face Shield: Safety goggles provide a seal against dust and splashes.[7][12] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when transferring solutions.[4][7]
Secondary Barrier Body Protection Chemical-Resistant Lab Coat: A lab coat, preferably one with elastic cuffs, should be worn and kept fully buttoned.[5][7]
Respiratory Ventilation Control Chemical Fume Hood: This is the primary method of respiratory protection.[4][5] A respirator is not typically required if all work is conducted within a properly functioning fume hood. Use of a respirator requires specialized training and fit-testing.[13][14][15]
Step-by-Step Safe Handling Protocol

A. Preparation and Weighing:

  • Don all required PPE as outlined in the table above.

  • Ensure the chemical fume hood sash is at the appropriate working height.

  • To prevent dust inhalation when weighing the solid, tare a sealed container (e.g., a vial with a cap).

  • Transfer the solid compound into the tared container inside the fume hood.[5]

  • Securely close the container before removing it from the hood to weigh.

  • Perform all subsequent additions of solvents or reagents inside the fume hood.

B. Post-Procedure Decontamination:

  • All glassware and equipment that has come into contact with the compound must be decontaminated inside the fume hood.[7][11]

  • First, rinse surfaces with a pH 10 buffer solution.[7][11]

  • Follow this with a rinse using a freshly prepared 10% bleach solution.[7][11]

  • All rinsates and cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous cyanide waste.[7][11]

  • Thoroughly wash hands with soap and water after removing gloves.[5]

Emergency Response Plan

Immediate and correct action during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[7][13][16]

  • Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[11][15][17] Flush the affected area with copious amounts of water for at least 15 minutes.[11][15][16] Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9][13][14] If breathing has stopped, provide artificial respiration. Call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

The following workflow outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Is anyone injured or contaminated? start->assess_spill personnel_exposure PRIORITY 1: Attend to Personnel - Remove from area - Use shower/eyewash - Call Emergency Services assess_spill->personnel_exposure Yes spill_location Is the spill fully contained within the fume hood? assess_spill->spill_location No personnel_exposure->spill_location spill_size Is the spill small (<1 gram) and manageable by trained lab personnel? spill_location->spill_size Yes large_spill LARGE SPILL PROTOCOL 1. Alert others & Evacuate Area 2. Close doors 3. Call Emergency Services (911 / Internal HazMat) spill_location->large_spill No spill_size->large_spill No small_spill SMALL SPILL CLEANUP 1. Ensure PPE is worn 2. Contain with absorbent pads 3. Decontaminate area (pH 10 buffer, then 10% bleach) 4. Collect all materials as hazardous waste spill_size->small_spill Yes report Report Incident to Supervisor & EHS large_spill->report small_spill->report end End report->end

Caption: Workflow for Chemical Spill Response.

Waste Management and Disposal

All materials contaminated with this compound are considered hazardous waste and must be handled accordingly.

  • Segregation: Maintain separate, dedicated waste containers for solid and liquid cyanide-containing waste.[7][11]

  • Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE – CYANIDE" and include the date of generation.[11] Crucially, add the warning "NO ACIDS" to prevent accidental mixing.[11]

  • Storage: Store waste containers in a designated satellite accumulation area, ideally within a ventilated cabinet and in secondary containment.[4]

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[7][11] Do not pour any amount of this chemical or its waste down the drain.

By adhering to these detailed protocols, researchers can safely utilize this compound, harnessing its scientific potential while ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.